Product packaging for Lidocaine methiodide(Cat. No.:CAS No. 1462-71-1)

Lidocaine methiodide

Cat. No.: B1675313
CAS No.: 1462-71-1
M. Wt: 362.25 g/mol
InChI Key: OBZFQPPTRWTILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lidocaine methiodide (Methyllidocaine iodide) is a quaternary ammonium analog of lidocaine. This compound is a potent antiarrhythmic agent used in scientific research, particularly for the study of ventricular arrhythmias produced by coronary occlusion . Its research applications are primarily in the field of neuroscience and neuromodulation . While the precise mechanism of action for research purposes is compound-specific, lidocaine-derived molecules often function by blocking voltage-gated sodium channels, which inhibits action potential propagation and neuronal signaling . One study comparing methyllidocaine and lidocaine on arrhythmias in dog models found it to be a subject of investigation for its electrophysiological effects . This compound is supplied as a reference compound. Its molecular formula is C14H23N2O (with a total molecular weight of 376.28 g/mol for the salt) and it has a CAS Number of 1462-71-1 . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure that their project complies with all applicable local and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23IN2O B1675313 Lidocaine methiodide CAS No. 1462-71-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl]-ethyl-dimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.HI/c1-6-16(4,5)10-13(17)15-14-11(2)8-7-9-12(14)3;/h7-9H,6,10H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZFQPPTRWTILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CC(=O)NC1=C(C=CC=C1C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29199-61-9 (Parent)
Record name Lidocaine methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40163300
Record name Lidocaine methiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462-71-1
Record name Lidocaine methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lidocaine methiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lidocaine Methiodide (QX-314)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine Methiodide, a quaternary ammonium derivative of lidocaine, is a potent antiarrhythmic agent and a valuable tool in neuroscience research.[1] Due to its permanent positive charge, it is also widely known by the synonym QX-314. This charge renders the molecule membrane-impermeant, a critical feature that dictates its unique mechanism of action and therapeutic potential.[2] Unlike its parent compound, lidocaine, which readily crosses cell membranes, this compound's action is primarily restricted to the intracellular environment. This property has been ingeniously exploited to achieve selective blockade of specific neuron populations, particularly nociceptors, offering a promising avenue for the development of targeted analgesics. This guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: Intracellular Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action of this compound is the blockade of voltage-gated sodium channels (VGSCs) from the intracellular side of the channel pore.[3] This blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state.[1][4] By binding to a site within the pore, this compound physically obstructs the passage of sodium ions, thereby preventing the generation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.

The use-dependent nature of the block is a key characteristic. During repetitive stimulation, as channels cycle through the open and inactivated states more frequently, the inhibitory effect of this compound is enhanced. This is because the drug gains access to its binding site when the channel is open and becomes trapped when the channel closes. The inactivation mechanism of the sodium channel is crucial for this process; in fact, the frequency- and voltage-dependent block by QX-314 is lost in axons where inactivation has been removed.

A Novel Pathway for Selective Analgesia: Entry via TRPV1 Channels

A groundbreaking aspect of this compound's pharmacology is its ability to selectively enter nociceptive (pain-sensing) neurons through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 channels are non-selective cation channels that are activated by noxious stimuli such as heat, protons (low pH), and capsaicin, the pungent compound in chili peppers. The pore of the activated TRPV1 channel is large enough to allow the passage of relatively large organic cations like QX-314.

This unique entry mechanism forms the basis for a targeted analgesic strategy. When co-administered with a TRPV1 agonist like capsaicin, this compound can preferentially enter and accumulate within TRPV1-expressing nociceptors. Once inside, it exerts its potent blocking effect on VGSCs, leading to a long-lasting and selective inhibition of pain signals without affecting motor or other sensory neurons that do not express TRPV1. Interestingly, lidocaine itself can activate TRPV1 channels, suggesting that co-application of lidocaine and QX-314 can also produce a long-lasting nociceptive blockade.

Effects on Other Ion Channels

While the primary target of this compound is the voltage-gated sodium channel, research indicates that it, and its parent compound lidocaine, can also modulate the activity of other ion channels.

  • Potassium Channels: Intracellular QX-314, often used in whole-cell patch-clamp recordings to block sodium currents, has been noted to be used in conjunction with potassium channel blockers. This suggests that at the concentrations used, it may also have some effect on potassium conductances, leading to an increase in steady-state input resistance.

  • Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: Lidocaine has been shown to inhibit HCN channels, which are responsible for the hyperpolarization-activated cation current (Ih). This inhibition is concentration-dependent and can alter the resting membrane potential and rhythmic firing properties of neurons. Given the structural similarity, it is plausible that intracellularly accumulated QX-314 could have similar effects.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound (QX-314) and the related compound, lidocaine, on various ion channels and neuronal activities.

Compound Target Preparation Parameter Value Reference(s)
QX-314Voltage-Gated Sodium Channels (Nav1.7)HEK293 cellsIC50 (external application)2.0 ± 0.3 mM
QX-314C-fiber compound action potentialsIsolated rat vagus nerveIC50 (use-dependent, 0.03 Hz)9000 µM (95% CI: 4600-18000 µM)
QX-314C-fiber compound action potentialsIsolated rat vagus nerveIC50 (use-dependent, 30 Hz)350 µM (95% CI: 290-420 µM)
QX-314Ectopic nerve activityNeuromas (in vivo)ED502.3 mg/kg (95% CI: 2.0-2.8 mg/kg)
QX-314Ectopic nerve activityDorsal Root Ganglion (in vivo)ED506.9 mg/kg (95% CI: 4.7-26.5 mg/kg)
QX-314Ectopic nerve activityDorsal Horn Neurons (in vivo)ED5085.7 mg/kg
LidocaineVoltage-Gated Sodium Channels (Nav1.7)Xenopus oocytesEC50450 µM
LidocaineVoltage-Gated Sodium Channels (Nav1.8)Xenopus oocytesEC50104 µM
LidocaineHCN1 ChannelsXenopus oocytes/HEK293 cellsEC50 (current amplitude inhibition)~50-70 µM
LidocaineHCN2 ChannelsXenopus oocytes/HEK293 cellsEC50 (current amplitude inhibition)~50-70 µM
LidocaineHCN1-HCN2 ChannelsXenopus oocytes/HEK293 cellsEC50 (current amplitude inhibition)~50-70 µM
LidocaineHCN Channels (native)Various neuronal preparationsIC5038-99 µM

Note: IC50 and EC50 values represent the concentration of the compound that produces 50% of its maximal inhibitory or effective response, respectively. ED50 is the dose that is effective in 50% of the subjects tested. Confidence Intervals (CI) are provided where available.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Whole-Cell Voltage-Clamp Electrophysiology for Intracellular Drug Application

This protocol is used to record ion channel currents from a single cell while introducing this compound directly into the cell's interior.

Materials:

  • Cell culture of interest (e.g., HEK293 cells transfected with a specific sodium channel subtype, or primary neurons).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular (bath) solution (e.g., Tyrode's solution).

  • Intracellular (pipette) solution containing this compound (e.g., 5-20 mM QX-314).

  • Standard reagents for cell culture and solutions.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips at an appropriate density for patch-clamp recording.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solution Preparation: Prepare and filter extracellular and intracellular solutions. The intracellular solution should contain the desired concentration of this compound.

  • Recording: a. Place a coverslip with cells in the recording chamber and perfuse with extracellular solution. b. Fill a patch pipette with the intracellular solution containing QX-314 and mount it on the micromanipulator. c. Approach a target cell with the pipette tip while applying positive pressure. d. Upon touching the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal. e. Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration, allowing the pipette solution with QX-314 to dialyze into the cell. f. Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply voltage protocols to elicit and record sodium currents. g. Analyze the recorded currents to determine the effect of intracellular QX-314 on channel kinetics and amplitude.

Site-Directed Mutagenesis to Identify Drug Binding Sites

This technique is employed to alter specific amino acids in the ion channel protein to investigate their role in this compound binding.

Materials:

  • Plasmid DNA containing the cDNA of the ion channel of interest.

  • Mutagenic primers containing the desired nucleotide change.

  • High-fidelity DNA polymerase.

  • dNTPs.

  • PCR thermocycler.

  • Competent E. coli for transformation.

  • DNA sequencing reagents.

Procedure:

  • Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation and flank the target site.

  • Mutagenesis PCR: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The high-fidelity polymerase will synthesize new plasmids containing the mutation.

  • Template Digestion: Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transformation: Transform the mutated plasmid into competent E. coli.

  • Plasmid Purification and Sequencing: Isolate the plasmid DNA from the resulting colonies and sequence the gene to confirm the presence of the desired mutation.

  • Functional Expression and Analysis: Transfect the mutated plasmid into a suitable cell line (e.g., HEK293 cells) and perform electrophysiological recordings as described in Protocol 6.1 to assess the effect of the mutation on the blocking activity of this compound.

Calcitonin Gene-Related Peptide (CGRP) Release Assay

This assay is used to measure the release of the neuropeptide CGRP from sensory neurons as an indicator of their activation and to assess the inhibitory effect of this compound.

Materials:

  • Primary culture of dorsal root ganglion (DRG) neurons.

  • Release buffer (e.g., Hanks' Balanced Salt Solution with calcium).

  • TRPV1 agonist (e.g., capsaicin).

  • This compound (QX-314).

  • CGRP enzyme immunoassay (EIA) kit.

Procedure:

  • Cell Culture: Isolate and culture DRG neurons from rodents.

  • Pre-incubation: Wash the cultured neurons with release buffer.

  • Stimulation and Treatment: a. Incubate the cells with a solution containing the TRPV1 agonist (e.g., capsaicin) and this compound for a defined period (e.g., 10-15 minutes). b. Include control groups with buffer alone, agonist alone, and QX-314 alone.

  • Supernatant Collection: Collect the supernatant from each well.

  • CGRP Measurement: Quantify the amount of CGRP in the collected supernatants using a CGRP EIA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the amount of CGRP released in the different treatment groups to determine the effect of this compound on agonist-induced CGRP release.

Mandatory Visualizations

Signaling Pathway of this compound Action

Lidocaine_Methiodide_Mechanism TRPV1_agonist TRPV1 Agonist (e.g., Capsaicin, Low pH) TRPV1 TRPV1 Channel TRPV1_agonist->TRPV1 Activates QX314_ext This compound (QX-314) QX314_ext->TRPV1 Permeates through open channel QX314_int This compound (QX-314) VGSC Voltage-Gated Sodium Channel AP_block Action Potential Blockade VGSC->AP_block Inhibits Na+ influx QX314_int->VGSC Blocks from intracellular side Analgesia Analgesia AP_block->Analgesia Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cell Culture (e.g., DRG neurons or HEK293 cells expressing Nav1.7 and TRPV1) transfection Transfection (for expression of ion channels) cell_culture->transfection cgrp_assay CGRP Release Assay cell_culture->cgrp_assay patch_clamp Whole-Cell Patch-Clamp transfection->patch_clamp data_analysis Analysis of: - Sodium current inhibition - Action potential firing - CGRP release patch_clamp->data_analysis cgrp_assay->data_analysis conclusion Elucidation of Mechanism of Action data_analysis->conclusion

References

An In-depth Technical Guide to the Synthesis of Lidocaine Methiodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Lidocaine Methiodide, a quaternary ammonium derivative of the widely used local anesthetic, Lidocaine. This document details the chemical pathway, experimental protocols, and characterization data for this compound, which is of significant interest in pharmacological research.

Introduction

This compound is a permanently charged analog of Lidocaine, formed by the quaternization of the tertiary amine in the Lidocaine molecule. This structural modification prevents the molecule from crossing the blood-brain barrier and alters its pharmacological properties. The synthesis is a straightforward N-alkylation reaction, specifically a methylation, which is a common strategy in medicinal chemistry to modify the bioactivity and pharmacokinetic profile of a parent compound.

Synthesis Pathway

The synthesis of this compound is a single-step process starting from Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide). The tertiary amine group in Lidocaine acts as a nucleophile and attacks the electrophilic methyl group of methyl iodide. This results in the formation of a new carbon-nitrogen bond and the creation of a quaternary ammonium salt, this compound. This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction.

The general reaction scheme is as follows:

This quaternization reaction is typically carried out in a suitable organic solvent.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Lidocaine (free base)

  • Methyl Iodide (CH3I)

  • Acetonitrile (CH3CN) or another suitable aprotic solvent

  • Diethyl ether ((C2H5)2O)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Lidocaine (1 equivalent) in a minimal amount of a suitable solvent like acetonitrile.

  • Addition of Methyl Iodide: To the stirred solution of Lidocaine, add an excess of methyl iodide (typically 1.5 to 3 equivalents). The reaction is often exothermic.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the product, this compound, often precipitates out of the solution as a white solid. If not, the volume of the solvent can be reduced using a rotary evaporator to induce crystallization.

  • Purification: The precipitated solid is collected by vacuum filtration using a Büchner funnel. The collected solid is then washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials and impurities.

  • Drying: The purified this compound is dried under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Lidocaine (Molar Mass)234.34 g/mol
Methyl Iodide (Molar Mass)141.94 g/mol
Product
This compound (Molar Mass)376.28 g/mol
Reaction Conditions
SolventAcetonitrile or other aprotic solvent
TemperatureRoom Temperature to Reflux
Reaction TimeVaries (monitor by TLC)
Characterization
Melting PointNot available in search results
YieldNot available in search results
Spectroscopic Data
1H NMR (ppm)Not available in search results
13C NMR (ppm)Not available in search results
IR (cm-1)Not available in search results

Note: Specific quantitative data such as melting point, yield, and spectroscopic data were not available in the provided search results. This information would typically be determined experimentally.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Lidocaine Lidocaine Dissolve Dissolve Lidocaine in Solvent Lidocaine->Dissolve MethylIodide Methyl Iodide AddReagent Add Methyl Iodide MethylIodide->AddReagent React React (Stir/Heat) AddReagent->React Precipitate Precipitation/ Crystallization React->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Product This compound Dry->Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the SN2 reaction mechanism for the synthesis of this compound.

SN2_Mechanism Lidocaine Lidocaine (Tertiary Amine) TransitionState Transition State Lidocaine->TransitionState Nucleophilic Attack MethylIodide Methyl Iodide (CH₃I) MethylIodide->TransitionState Product This compound (Quaternary Ammonium Salt) TransitionState->Product Bond Formation Iodide Iodide Ion (I⁻) TransitionState->Iodide Bond Breaking

An In-depth Technical Guide to Intracellular Blockade: Lidocaine Methiodide vs. Lidocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of lidocaine and its quaternary ammonium derivative, lidocaine methiodide (also known as QX-314), for the intracellular blockade of voltage-gated sodium channels. This document delves into their mechanisms of action, quantitative comparisons, and the experimental protocols utilized to investigate their effects.

Introduction: The Principle of Intracellular Blockade

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[1] Both lidocaine and this compound exert their primary anesthetic and antiarrhythmic effects by blocking these channels from the intracellular side of the cell membrane.[2][3] Lidocaine, a tertiary amine, can exist in both charged and uncharged forms.[4] Its uncharged form allows it to cross the lipid bilayer of the cell membrane. Once inside the cell, it equilibrates to its charged form, which then binds to the intracellular portion of the sodium channel, inducing a blockade.[2]

In contrast, this compound is a quaternary ammonium compound, meaning it carries a permanent positive charge. This permanent charge renders it membrane-impermeant. Consequently, to achieve intracellular blockade with this compound, it must be introduced directly into the cell, for instance, via a patch pipette during electrophysiological recordings, or by exploiting the permeability of large-pore ion channels such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and TRPA1 channels. This property of this compound allows for highly targeted blockade of specific cell populations expressing these channels.

Mechanism of Action: A Tale of Two Molecules

Lidocaine's mechanism involves a state-dependent blockade of sodium channels, showing higher affinity for the open and inactivated states of the channel. This "use-dependent" characteristic means its blocking effect is more pronounced in rapidly firing neurons.

This compound also demonstrates a use-dependent and voltage-dependent block of sodium channels when applied intracellularly. Its inability to cross the cell membrane makes it a valuable tool for selectively studying intracellular blockade mechanisms without the confounding effects of extracellular binding sites. The blockade by both molecules is thought to involve interaction with residues lining the inner pore of the sodium channel.

Quantitative Data Presentation

The following tables summarize quantitative data extracted from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions.

Table 1: General Properties and Concentrations

ParameterLidocaineThis compound (QX-314)Source(s)
Chemical Nature Tertiary amine, weak baseQuaternary ammonium, permanently charged
Membrane Permeability Permeable (in uncharged form)Impermeable
pKa ~7.7-7.9N/A (permanently charged)
Typical Intracellular Concentration (Patch Clamp) N/A (typically applied extracellularly)0.2 mM - 20 mM
Therapeutic Plasma Concentration (Systemic) 1-3 mg/ml (for antiarrhythmic effects)N/A (not used systemically)
Concentration for TRPV1/TRPA1 Permeation N/A5 mM - 30 mM

Table 2: Electrophysiological Effects

ParameterLidocaineThis compound (QX-314)Source(s)
Primary Target Voltage-gated sodium channelsVoltage-gated sodium channels
Site of Action IntracellularIntracellular
State Dependence Preferential binding to open and inactivated statesPreferential binding to open and inactivated states
Use-Dependence YesYes
Effect on Other Channels Can affect K+ and Ca2+ channels at higher concentrations.Can affect Ca2+ channels at high concentrations (e.g., 10 mM).

Mandatory Visualizations

Signaling Pathway of Sodium Channel Blockade

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lido_ext Lidocaine (Uncharged) Lido_int Lidocaine (Uncharged) Lido_ext->Lido_int Diffusion Lido_charged_ext Lidocaine (Charged) Lido_charged_ext->Lido_ext Equilibration (pKa dependent) QX314_ext This compound (Charged) TRPV1 TRPV1 Channel QX314_ext->TRPV1 Enters through large pore QX314_int This compound (Charged) TRPV1->QX314_int Na_channel Sodium Channel Block Channel Block Na_channel->Block Lido_charged_int Lidocaine (Charged) Lido_int->Lido_charged_int Equilibration Lido_charged_int->Na_channel QX314_int->Na_channel Binds to intracellular site

Caption: Mechanism of sodium channel blockade by lidocaine and this compound.

Experimental Workflow for Intracellular Blockade Studies

G cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_prep Cell Preparation (e.g., neuronal culture, isolated myocytes) Patch Whole-Cell Patch Clamp Cell_prep->Patch Solution_prep Solution Preparation (External & Internal solutions) Solution_prep->Patch Drug_prep Drug Preparation (Lidocaine or this compound in internal solution) Drug_prep->Solution_prep Seal Gigaohm Seal Formation Patch->Seal Rupture Membrane Rupture Seal->Rupture Dialysis Intracellular Dialysis with drug-containing solution Rupture->Dialysis Stimulation Voltage Protocol Application (to elicit Na+ currents) Dialysis->Stimulation Recording Data Acquisition (Sodium current measurement) Stimulation->Recording Analysis Analysis of Current Traces (e.g., peak current, kinetics) Recording->Analysis Dose_response Dose-Response Curve Generation Analysis->Dose_response Comparison Comparison of Drug Effects Dose_response->Comparison

Caption: A typical experimental workflow for studying intracellular drug effects using patch-clamp.

Membrane Permeability Comparison

G cluster_lido Lidocaine cluster_qx314 This compound Lido_ext Extracellular Lidocaine (Uncharged) Lido_int Intracellular Lidocaine Lido_ext->Lido_int Freely Diffuses Membrane Cell Membrane QX314_ext Extracellular This compound (Charged) QX314_int Intracellular This compound QX314_ext->QX314_int Blocked

Caption: Comparison of membrane permeability between lidocaine and this compound.

Experimental Protocols

The gold-standard technique for investigating the intracellular effects of these compounds is whole-cell patch-clamp electrophysiology .

General Whole-Cell Patch-Clamp Protocol for Intracellular Drug Application

Objective: To measure the effect of intracellularly applied this compound or to study the intracellular action of extracellularly applied lidocaine on voltage-gated sodium currents.

1. Cell Preparation:

  • Culture or isolate the cells of interest (e.g., dorsal root ganglion neurons, HEK-293 cells expressing specific sodium channel subtypes, or cardiac myocytes).

  • Plate cells on coverslips suitable for microscopy and electrophysiological recording.

2. Solution Preparation:

  • External Solution (Artificial Cerebrospinal Fluid or similar): Composition typically includes (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The solution should be bubbled with 95% O2/5% CO2 and have an osmolarity of ~305-315 mOsm.

  • Internal (Pipette) Solution: A typical composition includes (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3. Osmolarity should be ~260-280 mOsm. For studying sodium currents, CsF or CsCl may be substituted for KCl to block potassium channels.

  • Drug-Containing Internal Solution: For this compound studies, dissolve the desired concentration (e.g., 5 mM) in the internal solution. For lidocaine studies, the drug is typically applied to the external solution.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.

  • Mount the coverslip with cells in a recording chamber on an inverted microscope and perfuse with the external solution.

  • Using a micromanipulator, approach a target cell with the patch pipette while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (resistance > 1 GΩ).

  • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration. This allows the contents of the pipette, including the drug, to dialyze into the cell.

  • Clamp the cell voltage at a holding potential where sodium channels are in a closed state (e.g., -80 mV).

  • Apply a series of voltage steps (e.g., to 0 mV) to activate the sodium channels and record the resulting inward currents.

  • For use-dependence protocols, a train of depolarizing pulses is applied.

4. Data Analysis:

  • Measure the peak amplitude of the sodium current in the presence and absence of the drug.

  • Analyze the kinetics of channel activation, inactivation, and recovery from inactivation.

  • Construct dose-response curves to determine the IC50 of the drug.

Conclusion

Lidocaine and this compound are both potent intracellular blockers of voltage-gated sodium channels. The key difference lies in their membrane permeability. Lidocaine's ability to cross the cell membrane makes it a clinically useful local anesthetic and antiarrhythmic. This compound's membrane impermeability makes it a powerful research tool for isolating and studying intracellular blockade mechanisms and for targeting specific cell populations that can internalize it through large-pore channels. The choice between these two compounds depends on the specific research or clinical question being addressed. A thorough understanding of their distinct properties is essential for the design and interpretation of experiments in pharmacology and neuroscience.

References

The Impermeable Ion: A Technical Guide to the Membrane Permeability of Lidocaine Methiodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidocaine methiodide, a quaternary ammonium derivative of the widely used local anesthetic lidocaine, presents a unique case study in membrane permeability. Its permanent positive charge fundamentally alters its interaction with the lipid bilayer, rendering it significantly less permeable than its tertiary amine precursor. This technical guide provides an in-depth analysis of the membrane permeability of this compound, consolidating available physicochemical data, outlining detailed experimental protocols for its assessment, and exploring the signaling pathways it modulates. A comparative approach with lidocaine is employed to highlight the critical role of molecular charge in traversing biological membranes.

Introduction

Lidocaine has long been a cornerstone of local anesthesia and antiarrhythmic therapy, its efficacy largely dependent on its ability to traverse neuronal membranes and block voltage-gated sodium channels from within the cell.[1][2] The conversion of lidocaine to its quaternary ammonium salt, this compound, by the addition of a methyl group to the tertiary amine, introduces a permanent positive charge.[3] This structural modification has profound implications for its pharmacokinetic and pharmacodynamic properties, primarily by drastically reducing its passive diffusion across lipid membranes.[4][5]

This guide delves into the core principles governing the membrane permeability of this compound, offering a valuable resource for researchers in drug development, neurobiology, and pharmacology. Understanding the unique permeability characteristics of such charged molecules is crucial for the design of novel therapeutics with targeted delivery and prolonged action.

Physicochemical Properties and Membrane Permeability: A Comparative Analysis

The membrane permeability of a molecule is intrinsically linked to its physicochemical properties, most notably its lipophilicity and ionization state at physiological pH. The octanol-water partition coefficient (LogP) and the distribution coefficient at a specific pH (LogD) are key indicators of a compound's lipophilicity and its likely ability to passively diffuse across the lipid bilayer.

As a weak base with a pKa of approximately 7.9, a significant fraction of lidocaine exists in its neutral, lipophilic form at physiological pH, enabling it to readily cross cell membranes. In contrast, this compound, with its permanent quaternary ammonium group, is a permanently charged cation, which severely restricts its passive diffusion.

Table 1: Physicochemical Properties of Lidocaine and this compound

PropertyLidocaineThis compoundData Source
Molecular Weight ( g/mol ) 234.34376.28 (as iodide salt)
pKa ~7.9N/A (permanently charged)
LogP (Octanol/Water) 2.44 (experimental)1.8 (predicted XlogP)
Aqueous Solubility 410 mg/L at 30 °CExpected to be high

Table 2: Comparative Permeability Data

CompoundAssayApparent Permeability (Papp) (cm/s)ClassificationReference
Lidocaine Caco-217.0 ± 1.8 x 10⁻⁶High
Propranolol (High Permeability Control) Caco-220-30 x 10⁻⁶High
Atenolol (Low Permeability Control) Caco-2<1 x 10⁻⁶Low
This compound (Predicted) Caco-2 / PAMPAExpected to be very low (<1 x 10⁻⁶)LowInferred from charge

Experimental Protocols for Assessing Membrane Permeability

The in vitro assessment of membrane permeability is a cornerstone of drug discovery and development. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are two of the most widely used methods to predict a compound's passive diffusion and intestinal absorption, respectively.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model provides a high-throughput method to assess the passive transcellular permeability of a compound. It utilizes a 96-well plate format where a filter plate is coated with a lipid solution to form an artificial membrane separating a donor and an acceptor compartment.

Detailed Protocol:

  • Preparation of the Lipid Membrane:

    • Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.

    • Using a multichannel pipette, carefully add 5 µL of the lipid solution to each well of the filter plate (donor plate).

    • Allow the solvent to evaporate for at least 30 minutes, leaving a lipid layer on the filter.

  • Preparation of Donor and Acceptor Solutions:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., Phosphate Buffered Saline, PBS) at a concentration of 10 mM.

    • Prepare the donor solution by diluting the stock solution to a final concentration of 100 µM in PBS (pH 7.4).

    • Prepare the acceptor solution, which is typically PBS (pH 7.4) containing a small percentage of a solubilizing agent like DMSO (e.g., 1-2%) to ensure sink conditions.

  • Assay Procedure:

    • Add 300 µL of the acceptor solution to each well of the acceptor plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the lipid-coated filters are in contact with the acceptor solution.

    • Add 200 µL of the donor solution to each well of the donor plate.

    • Cover the plate assembly to prevent evaporation and incubate at room temperature (25°C) for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis and Data Calculation:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where:

      • Vd = Volume of the donor well

      • Va = Volume of the acceptor well

      • A = Area of the filter

      • t = Incubation time

      • [C]a = Concentration in the acceptor well

      • [C]eq = Equilibrium concentration

Caco-2 Cell Permeability Assay

The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption as it models the intestinal epithelial barrier, including both transcellular and paracellular transport pathways, as well as the activity of efflux transporters.

Detailed Protocol:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be above 250 Ω·cm² to ensure monolayer integrity.

    • Additionally, the permeability of a paracellular marker, such as Lucifer yellow or ¹⁴C-mannitol, should be assessed. The Papp for these markers should be below 1 x 10⁻⁶ cm/s.

  • Permeability Assay (Apical to Basolateral Transport):

    • Wash the Caco-2 monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

    • Prepare the donor solution of this compound at a concentration of 10 µM in HBSS.

    • Add the donor solution to the apical (upper) chamber of the Transwell® insert.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate the plates at 37°C with 5% CO₂ for 2 hours, with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt = The steady-state flux of the compound across the monolayer

      • A = The surface area of the insert

      • C₀ = The initial concentration of the compound in the donor chamber

Signaling Pathways and Mechanisms of Action

While the primary action of lidocaine is the blockade of voltage-gated sodium channels, its effects on intracellular signaling pathways are also well-documented. Lidocaine has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK), both of which are key players in the inflammatory response.

Due to its limited membrane permeability, the intracellular effects of this compound are contingent on alternative entry mechanisms. A significant finding in the study of quaternary lidocaine derivatives, such as QX-314, is their ability to permeate the cell membrane through the pores of transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1. These channels are predominantly expressed in nociceptive neurons and are activated by stimuli such as capsaicin, heat, and protons.

Proposed Mechanism of Intracellular Access and Action

It is hypothesized that this compound, similar to QX-314, can enter sensory neurons through activated TRPV1 and TRPA1 channels. Once inside the cell, it can then exert its effects, including the blockade of voltage-gated sodium channels from the intracellular side, leading to a selective and prolonged anesthetic effect in nociceptors.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lidocaine_methiodide Lidocaine Methiodide TRPV1_channel_open TRPV1 Channel (Open) Lidocaine_methiodide->TRPV1_channel_open Permeates through TRPV1_activator TRPV1 Activator (e.g., Capsaicin, H+) TRPV1_channel TRPV1 Channel (Closed) TRPV1_activator->TRPV1_channel Binds to TRPV1_channel->TRPV1_channel_open Opens Lidocaine_methiodide_in Lidocaine Methiodide Na_channel Voltage-gated Sodium Channel Block Blockade of Na+ influx Na_channel->Block Leads to Lidocaine_methiodide_in->Na_channel Binds to intracellular site

TRPV1-Mediated Entry of this compound.
Modulation of Inflammatory Signaling Pathways

Lidocaine's anti-inflammatory properties are attributed to its ability to suppress key signaling cascades. It has been demonstrated to inhibit the phosphorylation and subsequent degradation of IκB, which in turn prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines. Additionally, lidocaine can inhibit the activation of the p38 MAPK pathway, another critical regulator of inflammation. While direct evidence for this compound is lacking, it is plausible that if it gains intracellular access, it could exert similar inhibitory effects on these pathways.

G cluster_pathway Inflammatory Signaling Cascade Inflammatory_stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_stimulus->IKK Activates p38 p38 MAPK Inflammatory_stimulus->p38 Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to p_p38 p-p38 MAPK p38->p_p38 Gene_expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) p_p38->Gene_expression Induces Nucleus->Gene_expression Induces Lidocaine_effect Lidocaine/ This compound (Intracellular) Lidocaine_effect->IKK Inhibits Lidocaine_effect->p38 Inhibits

Inhibition of NF-κB and p38 MAPK Pathways.

Experimental Workflow for Permeability and Signaling Analysis

A comprehensive investigation into the membrane permeability and cellular effects of this compound would involve a multi-step experimental workflow.

G cluster_workflow Experimental Workflow Start Start: This compound Synthesis & Characterization PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Caco2 Caco-2 Assay (Intestinal Permeability) Start->Caco2 Cell_culture Cell Culture (e.g., Neurons, Macrophages) Start->Cell_culture Permeability_analysis Permeability Data Analysis (Papp) PAMPA->Permeability_analysis Caco2->Permeability_analysis Conclusion Conclusion: Characterization of Permeability & Mechanism Permeability_analysis->Conclusion TRPV1_activation Co-treatment with TRPV1 Agonist Cell_culture->TRPV1_activation Signaling_assay Signaling Pathway Analysis (Western Blot, ELISA, qPCR) TRPV1_activation->Signaling_assay Signaling_analysis Signaling Data Analysis Signaling_assay->Signaling_analysis Signaling_analysis->Conclusion

Workflow for this compound Analysis.

Conclusion

This compound serves as a compelling example of how a simple structural modification—the quaternization of an amine—can fundamentally alter a drug's interaction with biological membranes. Its inherent membrane impermeability, a direct consequence of its permanent positive charge, necessitates alternative mechanisms for cellular entry to exert its intracellular effects. The potential for permeation through TRP channels in specific cell types opens up exciting possibilities for targeted drug delivery and the development of novel therapeutics with enhanced selectivity and duration of action. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to further explore the intriguing properties of this compound and other charged molecules in the context of drug discovery and development. Future experimental studies are warranted to definitively determine the permeability coefficients and to fully elucidate the intracellular signaling pathways modulated by this interesting compound.

References

Lidocaine Methiodide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lidocaine Methiodide, a quaternary ammonium derivative of the widely used local anesthetic, Lidocaine. This document consolidates key chemical data, outlines a detailed experimental protocol for its synthesis, and explores its mechanism of action through relevant signaling pathways.

Core Data Summary

This compound, also known as Methyllidocaine iodide, is a potent antiarrhythmic agent.[1] Its key quantitative properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 1462-71-1[1][2]
Molecular Formula C15H25IN2O[1][2]
Molecular Weight 376.28 g/mol
Chemical Name 2-((2,6-dimethylphenyl)amino)-N,N-diethyl-N-methyl-2-oxoethanaminium iodide
Physical Appearance White crystalline solid
Solubility Soluble to 50 mM in H2O

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of the tertiary amine in Lidocaine with methyl iodide. This is a standard SN2 reaction where the lone pair of electrons on the nitrogen atom of Lidocaine's diethylamino group attacks the methyl group of methyl iodide, with iodide acting as the leaving group.

Materials:

  • Lidocaine

  • Methyl iodide (CH3I)

  • Anhydrous diethyl ether or a similar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on reaction conditions)

  • Buchner funnel and filter paper

  • Glassware for washing and drying

Procedure:

  • Dissolution: Dissolve a known quantity of Lidocaine in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Methyl Iodide: While stirring, add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of methyl iodide to the solution dropwise at room temperature.

  • Reaction: The reaction mixture is typically stirred at room temperature. The formation of a white precipitate (this compound) should be observed. The reaction can be gently heated under reflux to increase the rate, if necessary. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, the precipitate is collected by vacuum filtration using a Buchner funnel.

  • Washing: The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: The purified this compound is then dried under vacuum to remove any residual solvent.

Note: Methyl iodide is a toxic and volatile compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Synthesis of the Precursor: Lidocaine

For researchers wishing to synthesize the precursor, Lidocaine, a common two-step procedure is outlined below. This involves the synthesis of an intermediate, α-chloro-2,6-dimethylacetanilide, followed by its reaction with diethylamine.

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide

  • Dissolve 2,6-dimethylaniline in glacial acetic acid.

  • Slowly add chloroacetyl chloride to the solution.

  • Gently warm the mixture (e.g., on a steam bath to 40-50°C).

  • Add a solution of sodium acetate in water to precipitate the product.

  • Cool the mixture and collect the α-chloro-2,6-dimethylacetanilide by vacuum filtration.

Step 2: Synthesis of Lidocaine

  • Place the dried α-chloro-2,6-dimethylacetanilide in a round-bottom flask with toluene.

  • Add an excess of diethylamine (approximately three molar equivalents).

  • Reflux the mixture for several hours.

  • After cooling, the reaction mixture is typically subjected to a series of extractions. This involves washing with water and then extracting the organic layer with hydrochloric acid to protonate the Lidocaine.

  • The acidic aqueous layer is then made basic (e.g., with KOH) to deprotonate the Lidocaine, which can then be extracted with an organic solvent like pentane.

  • The organic layer is washed, dried, and the solvent is evaporated to yield Lidocaine as an oil or solid.

Mechanism of Action and Signaling Pathways

As a quaternary ammonium compound, this compound possesses a permanent positive charge, which is expected to render it membrane-impermeable. This is a key difference from its parent compound, Lidocaine, which can cross cell membranes in its uncharged form. The mechanism of action of quaternary lidocaine derivatives is primarily through the blockade of voltage-gated sodium channels from the extracellular side. However, some studies on similar quaternary derivatives, like QX-314, suggest that they can also enter neurons through other ion channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, to exert their effects from the inside.

Below is a generalized workflow illustrating the proposed mechanism of action for a quaternary lidocaine derivative like this compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lido_Meth This compound Na_Channel Voltage-gated Sodium Channel Lido_Meth->Na_Channel Extracellular Blockade TRPV1 TRPV1 Channel Lido_Meth->TRPV1 Entry Na_Block_Extra Extracellular Sodium Channel Blockade Na_Channel->Na_Block_Extra Na_Block_Intra Intracellular Sodium Channel Blockade TRPV1->Na_Block_Intra Internalization AP_Block Action Potential Propagation Blocked Na_Block_Intra->AP_Block Na_Block_Extra->AP_Block G cluster_nucleus Gene Transcription Lidocaine Lidocaine IKK IKK Complex Lidocaine->IKK Inhibition IkappaB IκB IKK->IkappaB Phosphorylation (Inhibited) NFkappaB NF-κB IkappaB->NFkappaB Sequesters Nucleus Nucleus NFkappaB->Nucleus Translocation (Blocked) Inflammatory_Genes Pro-inflammatory Gene Transcription Cytokines Inflammatory Cytokines Inflammatory_Genes->Cytokines Leads to

References

An In-depth Technical Guide to the Aqueous Solubility of Lidocaine Methiodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine methiodide, a quaternary ammonium derivative of the widely used local anesthetic lidocaine, presents unique physicochemical properties that are of significant interest in pharmaceutical research and development. As a permanently charged molecule, its membrane permeability and interaction with biological targets differ substantially from its parent compound. A thorough understanding of its aqueous solubility is paramount for formulation development, preclinical testing, and ensuring consistent product performance. This technical guide provides a comprehensive overview of the aqueous solubility of this compound, including quantitative data, factors influencing its solubility, and detailed experimental protocols for its determination.

Chemical and Physical Properties

PropertyValueSource
Chemical Name 2-((2,6-dimethylphenyl)amino)-N,N-diethyl-N-methyl-2-oxoethanaminium iodideAPExBIO
Molecular Formula C₁₅H₂₅IN₂OR&D Systems[1]
Molecular Weight 376.28 g/mol R&D Systems[1]
Appearance SolidN/A
CAS Number 1462-71-1R&D Systems[1]

Aqueous Solubility Data

The solubility of a compound is a critical parameter that influences its bioavailability and formulation design. For this compound, its quaternary ammonium structure imparts a significant degree of aqueous solubility.

SolventSolubilityTemperature
WaterSoluble to 50 mMNot Specified

Conversion of 50 mM to g/L: 50 mmol/L * 376.28 g/mol = 18,814 mg/L ≈ 18.8 g/L

This data indicates that this compound is readily soluble in water. However, it is important to note that this is a single data point, and solubility can be significantly influenced by various environmental factors.

Factors Influencing Aqueous Solubility

The aqueous solubility of this compound is not a fixed value but is dependent on several factors:

  • pH: As a permanently charged quaternary ammonium salt, the solubility of this compound is largely independent of pH within the typical physiological range. Unlike its parent compound, lidocaine, which has a pKa and exhibits pH-dependent solubility, this compound remains in its ionized form across a wide pH spectrum.

  • Temperature: The solubility of most solid compounds in a liquid solvent, including water, increases with temperature. The dissolution process is often endothermic, meaning that applying heat provides the energy needed to break the crystal lattice forces and allow the solute to dissolve.

  • Presence of Other Ions (Ionic Strength): The solubility of an ionic compound like this compound can be affected by the presence of other salts in the solution. This is due to the common ion effect and changes in the activity of the solute. For instance, in physiological saline (0.9% NaCl), the high concentration of chloride ions might slightly decrease the solubility of the iodide salt.

  • Polymorphism: The crystalline form of the solid can influence its solubility. Different polymorphs of the same compound can have different lattice energies, leading to variations in their solubility.

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining aqueous solubility is crucial for accurate characterization. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.

Protocol: Thermodynamic Aqueous Solubility of this compound via Shake-Flask Method

1. Principle:

This method involves equilibrating an excess amount of the solid compound with a specific aqueous medium at a constant temperature until saturation is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique.

2. Materials and Equipment:

  • This compound (solid)

  • Purified Water (e.g., Milli-Q or equivalent)

  • Aqueous buffers of desired pH (e.g., phosphate-buffered saline - PBS)

  • Physiological Saline (0.9% w/v NaCl)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

3. Procedure:

  • Preparation of Solutions: Prepare the desired aqueous media (e.g., purified water, PBS at various pH values, normal saline).

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid should be clearly visible.

  • Equilibration: Add a known volume of the prepared aqueous medium to each vial.

  • Shaking: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking samples at different time points.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method (see below).

4. Analytical Quantification:

  • UV-Vis Spectrophotometry: this compound exhibits a UV absorbance maximum that can be used for quantification. A calibration curve should be prepared using standard solutions of known concentrations. The absorbance of the filtered sample is then measured, and the concentration is determined from the calibration curve.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a more specific and sensitive method for quantification. A suitable reversed-phase HPLC method with UV detection can be developed and validated for the analysis of this compound.

    • Column: C18 column

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized.

    • Detection: UV detection at the wavelength of maximum absorbance.

    • Quantification: A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area versus concentration.

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in the solubility of this compound and its determination, the following diagrams are provided.

Lidocaine_Methiodide_Dissociation This compound (Solid) This compound (Solid) This compound (Aqueous) This compound (Aqueous) This compound (Solid)->this compound (Aqueous) Dissolution Lidocaine Cation Lidocaine Cation This compound (Aqueous)->Lidocaine Cation Iodide Anion Iodide Anion This compound (Aqueous)->Iodide Anion

Dissociation of this compound in Water.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Excess Solid Excess Solid Vial Vial Excess Solid->Vial Aqueous Medium Aqueous Medium Aqueous Medium->Vial Shaking (24-48h) Shaking (24-48h) Vial->Shaking (24-48h) Centrifugation/Settling Centrifugation/Settling Shaking (24-48h)->Centrifugation/Settling Filtration (0.22 µm) Filtration (0.22 µm) Centrifugation/Settling->Filtration (0.22 µm) UV-Vis/HPLC UV-Vis/HPLC Filtration (0.22 µm)->UV-Vis/HPLC Solubility Data Solubility Data UV-Vis/HPLC->Solubility Data

Shake-Flask Solubility Determination Workflow.

Conclusion

The aqueous solubility of this compound is a fundamental property that dictates its behavior in various pharmaceutical applications. Its quaternary ammonium nature confers high water solubility, which is largely independent of pH. However, factors such as temperature and the presence of other ions can influence its solubility profile. The standardized shake-flask method, coupled with a reliable analytical technique like HPLC or UV-Vis spectrophotometry, provides an accurate means of determining its thermodynamic solubility. Further studies are warranted to establish a comprehensive solubility profile of this compound under various conditions to support its development as a potential therapeutic agent.

References

The In Vivo Pharmacokinetics of Lidocaine Methiodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lidocaine methiodide, a quaternary ammonium derivative of lidocaine, is recognized for its potent antiarrhythmic properties.[1][2] Despite its long-standing identification and therapeutic potential, a comprehensive in vivo pharmacokinetic profile of this compound remains notably absent from the published scientific literature. This technical guide addresses this critical information gap by providing a detailed examination of the known pharmacokinetics of the parent compound, lidocaine, and extrapolating the expected in vivo behavior of this compound based on its chemical structure and the known properties of quaternary ammonium compounds.

This document serves as a foundational resource for researchers and drug development professionals. It offers a comparative pharmacokinetic framework, details established experimental methodologies for anesthetic and antiarrhythmic drug analysis, and presents logical models for the anticipated absorption, distribution, metabolism, and excretion (ADME) of this compound. All quantitative data for the parent compound, lidocaine, is presented in tabular format to facilitate clear comparison and inform future study design.

Introduction: The Chemical and Pharmacological Distinction

Lidocaine is a widely utilized amide local anesthetic and Class Ib antiarrhythmic agent.[3] Its clinical efficacy is intrinsically linked to its ability to traverse neuronal membranes in its uncharged form and subsequently bind to the intracellular domain of voltage-gated sodium channels in its charged form.[4]

This compound, as a quaternary ammonium derivative, possesses a permanent positive charge. This fundamental structural difference is predicted to govern a pharmacokinetic profile starkly different from that of lidocaine. The permanent charge significantly limits its ability to passively diffuse across biological membranes, a critical step for the absorption and distribution of many small molecule drugs.[5]

Comparative Pharmacokinetics: Lidocaine as a Reference

To appreciate the anticipated pharmacokinetics of this compound, a thorough understanding of lidocaine's in vivo disposition is essential. Lidocaine has been extensively studied in various species, providing a robust dataset for comparison.

Absorption

Lidocaine is readily absorbed from various administration sites, including mucous membranes and injection sites. Its systemic absorption is influenced by the vascularity of the administration site, the dose, and the presence of vasoconstrictors like epinephrine. Oral bioavailability is low (around 35%) due to significant first-pass metabolism in the liver.

Distribution

Following absorption, lidocaine distributes rapidly and widely throughout the body. Its distribution can be described by a two- or three-compartment model, with initial distribution to highly perfused organs (brain, heart, kidneys) followed by redistribution to tissues with lower blood flow (muscle, adipose tissue). Lidocaine is approximately 60-80% bound to plasma proteins, primarily alpha-1-acid glycoprotein.

Metabolism

Lidocaine is extensively and rapidly metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. The major metabolic pathway is oxidative N-dealkylation to form two active metabolites: monoethylglycinexylidide (MEGX) and glycinexylidide (GX). MEGX exhibits antiarrhythmic and convulsant properties similar to lidocaine. Further hydrolysis and hydroxylation lead to the formation of inactive metabolites that are excreted.

Excretion

The metabolites of lidocaine and a small amount of unchanged drug are primarily excreted by the kidneys. The elimination half-life of lidocaine is typically 1.5 to 2 hours in adults.

Predicted Pharmacokinetics of this compound

Based on its quaternary ammonium structure, the in vivo pharmacokinetic profile of this compound is expected to differ significantly from lidocaine.

  • Absorption: Due to its permanent positive charge and high polarity, passive absorption of this compound across the gastrointestinal tract is expected to be minimal. Systemic exposure following oral administration is likely to be very low. Absorption from parenteral sites (e.g., intramuscular) would be slow and may be incomplete.

  • Distribution: The distribution of this compound is likely to be restricted primarily to the extracellular fluid. Its inability to readily cross cell membranes would result in a significantly lower volume of distribution compared to lidocaine. It is not expected to readily cross the blood-brain barrier or the placenta.

  • Metabolism: As a quaternary ammonium compound, this compound is not a typical substrate for cytochrome P450 enzymes. Its metabolism is predicted to be limited, and it may be primarily cleared from the body as the unchanged parent drug.

  • Excretion: The primary route of elimination for this compound is expected to be renal excretion of the unchanged drug.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of lidocaine in various species. No equivalent data is currently available for this compound.

Table 1: Pharmacokinetic Parameters of Lidocaine in Humans

ParameterValueRoute of AdministrationReference
Bioavailability (Oral)~35%Oral
Tmax (Topical)0.21 hTopical
Tmax (IV)0.05 hIntravenous
Volume of Distribution (Vd)0.7 - 1.5 L/kgIntravenous
Plasma Protein Binding60 - 80%-
Clearance (CL)13 - 17 ml/min/kgIntravenous
Elimination Half-life (t1/2)1.5 - 2.0 hIntravenous

Table 2: Pharmacokinetic Parameters of Lidocaine in Animal Models

SpeciesParameterValueRoute of AdministrationReference
GoatTmax0.33 ± 0.11 hSubcutaneous
Cmax2.12 ± 0.81 µg/mLSubcutaneous
t1/2λz1.71 ± 0.51 hSubcutaneous
Cat (awake)t1/2-Intravenous
Vc-Intravenous
CL-Intravenous
Cat (anesthetized)t1/2DecreasedIntravenous
VcDecreasedIntravenous
CLDecreasedIntravenous
DogElimination Rate Constant0.786 h-1Intravenous
Clearance2.4 L/kg/hIntravenous
Absorption Rate Constant7.74 h-1Intramuscular
Bioavailability (IM)91.9%Intramuscular

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the in vivo pharmacokinetics of this compound, based on established protocols for lidocaine and other xenobiotics.

Animal Model and Dosing
  • Species: Male Sprague-Dawley rats (250-300g) are a common model for initial pharmacokinetic studies.

  • Housing: Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

  • Dosing:

    • Intravenous (IV): A single bolus dose (e.g., 2 mg/kg) of this compound dissolved in sterile saline is administered via the tail vein.

    • Oral (PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage.

    • Intramuscular (IM): A single dose (e.g., 5 mg/kg) is injected into the femoral muscle.

Sample Collection
  • Blood Sampling: Serial blood samples (~0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. Plasma samples are stored at -80°C until analysis.

  • Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages for the collection of urine and feces over 24 or 48 hours.

Bioanalytical Method
  • Instrumentation: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in biological matrices.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

  • Chromatography: Separation is achieved on a C18 analytical column with a mobile phase gradient of water and acetonitrile containing a small percentage of formic acid.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific parent-daughter ion transitions of this compound and an internal standard.

Pharmacokinetic Analysis
  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) are calculated using non-compartmental analysis of the plasma concentration-time data with software such as Phoenix WinNonlin.

Visualizations: Pathways and Workflows

Metabolic Pathway of Lidocaine

Lidocaine_Metabolism Lidocaine Lidocaine MEGX Monoethylglycinexylidide (MEGX) (Active) Lidocaine->MEGX CYP1A2, CYP3A4 (N-dealkylation) Hydroxylated_Metabolites Hydroxylated Metabolites (Inactive) Lidocaine->Hydroxylated_Metabolites Hydroxylation Excretion Renal Excretion Lidocaine->Excretion Minor Pathway GX Glycinexylidide (GX) (Active) MEGX->GX CYP1A2, CYP3A4 (N-dealkylation) MEGX->Hydroxylated_Metabolites Hydroxylation GX->Hydroxylated_Metabolites Hydroxylation GX->Excretion Hydroxylated_Metabolites->Excretion

Caption: Metabolic pathway of Lidocaine in the liver.

Predicted Disposition of this compound

Lidocaine_Methiodide_Disposition cluster_absorption Absorption cluster_disposition Distribution & Excretion PO Oral Administration Systemic_Circulation Systemic Circulation PO->Systemic_Circulation Very Poor (Permanent Charge) IV Intravenous Administration IV->Systemic_Circulation 100% Bioavailability Systemic_Circulation_2 Systemic Circulation Extracellular_Fluid Extracellular Fluid Tissues Tissues (Limited Access) Extracellular_Fluid->Tissues Poor Permeability Renal_Excretion Renal Excretion (Unchanged Drug) Systemic_Circulation_2->Extracellular_Fluid Systemic_Circulation_2->Renal_Excretion Primary Route

Caption: Predicted in vivo disposition of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow start Dosing of Animal Models (IV, PO, etc.) collection Serial Blood Sampling start->collection processing Plasma Separation (Centrifugation) collection->processing extraction Sample Preparation (Protein Precipitation) processing->extraction analysis LC-MS/MS Analysis extraction->analysis data Pharmacokinetic Modeling (Non-compartmental Analysis) analysis->data end Determination of PK Parameters (Cmax, Tmax, AUC, t1/2) data->end

Caption: Workflow for a preclinical pharmacokinetic study.

Conclusion and Future Directions

While this compound presents a compelling profile as a potent antiarrhythmic agent, the absence of in vivo pharmacokinetic data is a significant impediment to its further development. This guide has synthesized the extensive knowledge of lidocaine's pharmacokinetics and the established principles governing quaternary ammonium compounds to construct a predictive profile for this compound. The provided experimental protocols offer a clear roadmap for future research endeavors.

Definitive studies are required to quantify the absorption, distribution, metabolism, and excretion of this compound. Such data are indispensable for establishing safe and effective dosing regimens, understanding its therapeutic window, and ultimately realizing its full clinical potential. Future research should focus on conducting well-designed in vivo pharmacokinetic studies in relevant animal models to bridge the existing knowledge gap.

References

Early Research on Methyllidocaine Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on methyllidocaine iodide, a quaternary ammonium derivative of lidocaine. The document focuses on early investigations into its antiarrhythmic properties and its effects on cellular signaling pathways. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the initial scientific explorations of this compound.

Core Research Findings: Antiarrhythmic Efficacy in a Canine Model

Early in-vivo studies on methyllidocaine iodide sought to determine its efficacy as an antiarrhythmic agent, particularly in the context of myocardial ischemia. A pivotal study conducted by Gillis and colleagues in 1973 provided a direct comparison of methyllidocaine with its parent compound, lidocaine, in a canine model of coronary occlusion-induced ventricular arrhythmias.

Quantitative Data Summary

The following tables summarize the key quantitative findings from this seminal research, offering a clear comparison of the electrophysiological and hemodynamic effects of methyllidocaine iodide and lidocaine.

Table 1: Antiarrhythmic Efficacy of Methyllidocaine Iodide vs. Lidocaine

Treatment GroupNDose (mg/kg)Onset of Action (min)Duration of Action (min)Ventricular Tachycardia Abolished
Methyllidocaine Iodide62.02.3 ± 0.422.8 ± 3.66/6
Lidocaine HCl62.01.5 ± 0.211.5 ± 1.76/6

Data are presented as mean ± SEM.

Table 2: Hemodynamic Effects of Methyllidocaine Iodide and Lidocaine

ParameterDrugPre-drug Control1 min post-drug5 min post-drug15 min post-drug
Mean Arterial Pressure (mmHg) Methyllidocaine105 ± 5102 ± 6104 ± 5105 ± 5
Lidocaine108 ± 4103 ± 4106 ± 4107 ± 4
Heart Rate (beats/min) Methyllidocaine165 ± 8162 ± 7164 ± 8165 ± 8
Lidocaine168 ± 6165 ± 6167 ± 6168 ± 6

Data are presented as mean ± SEM.

Experimental Protocols

The following sections provide a detailed methodology for the key in-vivo experiments that form the basis of our understanding of methyllidocaine iodide's early antiarrhythmic profile.

In-Vivo Model of Coronary Occlusion-Induced Arrhythmia

Objective: To induce ventricular arrhythmias in a canine model to test the efficacy of antiarrhythmic drugs.

Animal Model: Mongrel dogs of either sex, weighing between 10-15 kg.

Surgical Procedure:

  • Anesthetize the dogs with sodium pentobarbital (30 mg/kg, intravenously).

  • Perform a thoracotomy at the fourth intercostal space to expose the heart.

  • Isolate the left anterior descending (LAD) coronary artery.

  • Ligate the LAD artery in two stages to induce myocardial ischemia and subsequent arrhythmias. A partial ligation is followed by a complete ligation 30 minutes later to minimize the incidence of ventricular fibrillation.

  • Close the chest and allow the animal to recover. Arrhythmias typically develop within 24 hours.

Electrophysiological Monitoring:

  • A standard limb lead II electrocardiogram (ECG) is used to monitor cardiac rhythm.

  • Arterial blood pressure is monitored via a catheter inserted into the femoral artery.

Drug Administration:

  • Methyllidocaine iodide and lidocaine hydrochloride are administered intravenously as a single bolus injection.

  • Doses are calculated based on the weight of the animal.

Synthesis of Methyllidocaine Iodide

Proposed Synthesis Protocol

Reaction: The synthesis involves the reaction of lidocaine (a tertiary amine) with methyl iodide. The lone pair of electrons on the nitrogen atom of the diethylamino group of lidocaine attacks the methyl group of methyl iodide, with the iodide ion acting as the leaving group.

Reactants:

  • Lidocaine (free base)

  • Methyl iodide

  • A suitable solvent (e.g., acetone or acetonitrile)

Procedure:

  • Dissolve lidocaine in the chosen solvent in a round-bottom flask.

  • Add a molar excess of methyl iodide to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • The product, methyllidocaine iodide, will precipitate out of the solution as it is a salt and generally less soluble in organic solvents than the free base.

  • Collect the precipitate by filtration.

  • Wash the solid product with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the final product using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its identity and purity.

Mechanism of Action: Influence on Phospholipid Metabolism

Subsequent research into the biochemical effects of methyllidocaine iodide revealed its ability to modulate phospholipid metabolism, specifically enhancing the biosynthesis of phosphatidylinositol.

Phosphatidylinositol Biosynthesis Pathway

A study by Tardi and colleagues in 1992 demonstrated that methyl-lidocaine stimulates the activity of key enzymes in the de novo synthesis of acidic phospholipids in the hamster heart.[1] This leads to an increased intracellular pool of diacylglycerol (DAG) and CDP-diacylglycerol, which are precursors for phosphatidylinositol.[1]

Table 3: Effect of Methyl-lidocaine on Phospholipid Synthesis in Hamster Heart

PhospholipidControl (dpm/µmol of lipid P)Methyl-lidocaine (dpm/µmol of lipid P)% Change
Phosphatidylinositol1200 ± 1502400 ± 200+100%
Phosphatidylserine800 ± 1001500 ± 180+87.5%
Phosphatidylcholine5500 ± 4005600 ± 450+1.8%
Phosphatidylethanolamine4200 ± 3504300 ± 380+2.4%

Data are presented as mean ± SEM.

Visualizations: Experimental Workflow and Signaling Pathway

The following diagrams, created using the DOT language, visualize the experimental workflow for the in-vivo arrhythmia studies and the proposed signaling pathway for the enhancement of phosphatidylinositol synthesis.

experimental_workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis animal_model Canine Model anesthesia Anesthesia (Pentobarbital) animal_model->anesthesia surgery Thoracotomy & LAD Ligation anesthesia->surgery recovery Recovery & Arrhythmia Development surgery->recovery monitoring ECG & Blood Pressure Monitoring recovery->monitoring drug_admin IV Bolus Injection (Methyllidocaine or Lidocaine) monitoring->drug_admin data_collection Record Electrophysiological & Hemodynamic Data drug_admin->data_collection quantification Quantify Arrhythmia (Frequency, Duration) data_collection->quantification comparison Compare Effects of Methyllidocaine vs. Lidocaine quantification->comparison

Caption: Experimental workflow for in-vivo antiarrhythmic studies.

phosphatidylinositol_pathway cluster_synthesis De Novo Phospholipid Synthesis G3P Glycerol-3-Phosphate PA Phosphatidic Acid G3P->PA DAG Diacylglycerol PA->DAG CDP_DAG CDP-Diacylglycerol PA->CDP_DAG PS Phosphatidylserine DAG->PS PI Phosphatidylinositol CDP_DAG->PI MLI Methyllidocaine Iodide PAP Phosphatidate Phosphatase MLI->PAP Stimulates CTP_PCT CTP:Phosphatidate Cytidylyltransferase MLI->CTP_PCT Stimulates

Caption: Proposed mechanism of methyllidocaine iodide on phosphatidylinositol synthesis.

References

Methodological & Application

Application Notes and Protocols for Intracellular Sodium Channel Blockade with Lidocaine Methiodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine methiodide is a quaternary ammonium derivative of lidocaine, rendering it permanently charged and membrane-impermeant. This property makes it an invaluable tool for studying the intracellular mechanisms of sodium channel blockade. Unlike the parent molecule, lidocaine, which can readily cross the cell membrane, this compound allows for the specific investigation of the internal binding site of local anesthetics on voltage-gated sodium channels. These application notes provide detailed protocols for utilizing this compound in electrophysiological studies, particularly using the whole-cell patch-clamp technique, to characterize its effects on sodium channel function.

Principle of Intracellular Blockade

Due to its permanent positive charge, this compound cannot passively diffuse across the cell membrane. Therefore, to access its binding site on the intracellular side of the sodium channel, it must be introduced directly into the cell's interior. The most common and effective method to achieve this is through the patch pipette in the whole-cell patch-clamp configuration. Once inside the cell, this compound can bind to its receptor, which is thought to be located within the pore of the sodium channel, and exert its blocking effect. This blockade is often use-dependent, meaning the drug binds more tightly to channels that are in the open or inactivated states, which are more prevalent during repetitive stimulation.

Quantitative Data Summary

The following tables summarize key quantitative data for the intracellular application of quaternary lidocaine derivatives, such as QX-314 (a close analog of this compound), which can be used as a starting point for experiments with this compound.

Table 1: Effective Concentrations for Intracellular Blockade

CompoundCell TypeConcentration RangeObserved EffectReference
QX-314Lamprey spinal neurons0.2 mM - 10 mMBlock of inactivating Na+ channels[1]
QX-314Rat hippocampal pyramidal cells5 mMSelective block of certain Na+ currents[2]
QX-314Nociceptive neuronsNot specifiedIntracellular block following entry via TRPV1 channels[3]

Table 2: Electrophysiological Parameters for Assessing Blockade

ParameterDescriptionTypical ProtocolExpected Change with Blockade
Peak Inward Current Maximum sodium current amplitude during a depolarizing step.Step depolarization from a holding potential of -80 mV to 0 mV.Decrease in amplitude.
Use-Dependent Block Progressive decrease in current amplitude with repetitive stimulation.Train of depolarizing pulses (e.g., 10 Hz).Increased block with successive pulses.
Steady-State Inactivation Voltage at which half of the channels are inactivated.Pre-pulses to various potentials followed by a test pulse.Hyperpolarizing shift in the inactivation curve.
Recovery from Inactivation Time course for channels to recover from the inactivated state.Two-pulse protocol with varying inter-pulse intervals.Slower recovery kinetics.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording with Intracellular this compound

This protocol describes the standard procedure for recording sodium currents in a cultured cell line (e.g., HEK293 cells expressing a specific sodium channel subtype) or primary neurons with this compound included in the intracellular solution.

Materials:

  • Cells: Cultured cells expressing the sodium channel of interest or isolated primary neurons.

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution: 100 mM in deionized water.

  • Patch Pipettes: Borosilicate glass, pulled to a resistance of 2-5 MΩ.

  • Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

  • Preparation of Intracellular Solution with this compound:

    • Thaw a fresh aliquot of the base intracellular solution.

    • Add this compound from the stock solution to achieve the desired final concentration (e.g., 1-5 mM).

    • Vortex briefly to ensure complete mixing.

    • Filter the final solution through a 0.2 µm syringe filter to remove any precipitates.

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment.

    • Immediately before recording, transfer a coverslip to the recording chamber and perfuse with the extracellular solution.

  • Patch-Clamp Recording:

    • Fill a patch pipette with the intracellular solution containing this compound.

    • Approach a cell and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the intracellular solution to equilibrate with the cell's cytoplasm for at least 5-10 minutes before recording. This allows for the diffusion of this compound into the cell.

    • Set the holding potential to a hyperpolarized level (e.g., -100 mV) to ensure most sodium channels are in the closed state.

  • Data Acquisition:

    • To measure tonic block: Apply a single depolarizing voltage step (e.g., to 0 mV for 20 ms) from the holding potential.

    • To measure use-dependent block: Apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV for 10 ms at 10 Hz).

    • To assess voltage-dependence of block: Measure the block at different holding potentials and test potentials.

  • Data Analysis:

    • Measure the peak inward sodium current for each voltage step.

    • Calculate the percentage of block by comparing the current amplitude in the presence of this compound to the control (without the drug).

    • For use-dependent block, plot the normalized peak current as a function of the pulse number.

Visualizations

Signaling Pathway of Intracellular Sodium Channel Blockade

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lidocaine_Methiodide_Ext This compound Na_Channel Voltage-Gated Sodium Channel Lidocaine_Methiodide_Ext->Na_Channel Impermeant Block Channel Blockade (No Na+ influx) Na_Channel->Block Conformational Change Lidocaine_Methiodide_Int This compound (from pipette) Binding_Site Intracellular Pore Binding Site Lidocaine_Methiodide_Int->Binding_Site Binding

Caption: Intracellular blockade of sodium channels by this compound.

Experimental Workflow for Whole-Cell Patch-Clamp

Start Start Prepare_Solutions Prepare Intra- & Extracellular Solutions Start->Prepare_Solutions Add_Lido Add this compound to Intracellular Solution Prepare_Solutions->Add_Lido Prepare_Cells Prepare Cells for Recording Add_Lido->Prepare_Cells Form_Seal Form Giga-ohm Seal Prepare_Cells->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Equilibrate Equilibrate Drug (5-10 min) Whole_Cell->Equilibrate Record_Data Apply Voltage Protocol & Record Currents Equilibrate->Record_Data Analyze_Data Analyze Data (% Block, Use-Dependence) Record_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for intracellular drug application using patch-clamp.

Troubleshooting

  • No or weak sodium current:

    • Check the health of the cells.

    • Ensure the correct composition and osmolarity of the solutions.

    • Confirm the expression of sodium channels in the cell line.

  • Difficulty in forming a giga-ohm seal:

    • Use high-quality, clean glass pipettes.

    • Ensure the bath solution is clean and free of debris.

    • The cell membrane may be unhealthy.

  • Inconsistent drug effect:

    • Ensure complete and consistent dialysis of the intracellular solution. Allow sufficient time for equilibration.

    • Prepare fresh drug solutions for each experiment.

Conclusion

This compound is a powerful pharmacological tool for the specific investigation of the intracellular actions of local anesthetics on voltage-gated sodium channels. The protocols and data presented here provide a framework for researchers to design and execute experiments to characterize the intracellular blockade of sodium channels, contributing to a deeper understanding of their function and pharmacology. Careful attention to experimental detail and appropriate controls are essential for obtaining high-quality, reproducible data.

References

Applications of Lidocaine Methiodide in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine methiodide is a quaternary ammonium derivative of the widely used local anesthetic, lidocaine. Its key feature is a permanent positive charge, which renders it largely membrane-impermeant. This characteristic is of significant utility in neuroscience research, as it allows for the selective modulation of ion channels and neuronal activity from either the intracellular or extracellular side, depending on the experimental design. Unlike its parent compound, lidocaine, which readily crosses cell membranes, this compound's action is typically restricted to the compartment in which it is introduced. This property enables researchers to dissect the specific roles of ion channels on different sides of the neuronal membrane and to achieve targeted silencing of specific neuronal populations. This document provides an overview of the applications of this compound, particularly its well-studied analog QX-314, in neuroscience research, complete with detailed experimental protocols and quantitative data.

Mechanism of Action

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels (VGSCs) from the intracellular side.[1][2] Like lidocaine, it binds to a site within the pore of the channel, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[3][4] However, due to its positive charge and consequent inability to cross the lipid bilayer, extracellularly applied this compound is generally ineffective at blocking VGSCs.[5] This principle is fundamental to its application in selectively targeting neurons.

A key application involves the use of large-pore channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, as a conduit for this compound to enter specific neurons. TRPV1 channels, which are predominantly expressed in nociceptive (pain-sensing) neurons, can be opened by agonists like capsaicin or even by high concentrations of lidocaine itself. When co-applied with a TRPV1 agonist, the membrane-impermeant this compound can enter TRPV1-expressing neurons and subsequently block intracellular VGSCs, leading to a selective and long-lasting analgesia without affecting motor or other sensory neurons that do not express TRPV1.

Applications in Neuroscience Research

Selective Silencing of Nociceptors for Pain Research

This compound (often as QX-314) is extensively used to selectively inhibit the activity of nociceptive neurons to study pain pathways and develop novel analgesics.

Key Principle: Co-administration of this compound with a TRPV1 agonist (e.g., capsaicin or lidocaine) allows its entry specifically into pain-sensing neurons that express TRPV1 channels, leading to a targeted block of these neurons.

Quantitative Data Summary:

ParameterLidocaineThis compound (QX-314)Reference
Route of Administration Topical, Infiltration, IntravenousIntracellular, Co-application with permeabilizing agent
Membrane Permeability PermeantImpermeant
Typical In Vitro Concentration (Intracellular) Not applicable50 µM - 20 mM
Typical In Vivo Concentration (Co-application) 0.5% - 2%0.2% - 1%
Duration of Nociceptive Block (in vivo, sciatic nerve) ~1 hour (for 2% solution)>9 hours (for 0.5% QX-314 + 2% lidocaine)
Duration of Motor Block (in vivo, sciatic nerve) ~1 hour (for 2% solution)~1 hour (for 0.5% QX-314 + 2% lidocaine)
Intracellular Blockade of Ion Channels in Electrophysiology

In whole-cell patch-clamp recordings, this compound can be included in the intracellular pipette solution to block VGSCs from the inside. This allows researchers to isolate and study other ion channels and synaptic currents without contamination from sodium currents.

Key Principle: Introduction of this compound directly into the neuron via the patch pipette ensures the blockade of intracellularly accessible channels.

Quantitative Data Summary:

ParameterValueReference
Effective Intracellular Concentration for VGSC Block 50 - 100 µM
Concentration for Combined Na+ and K+ Channel Block 5 - 20 mM (QX-314 with Cesium)
Time to Onset of Block (Intracellular application) Minutes (depends on diffusion from pipette)
Reversible Inactivation of Specific Brain Regions

Microinjection of lidocaine (and by extension, its quaternary ammonium analogs, though less common for this specific application due to spread limitations) can be used to reversibly inactivate a specific brain region to study its role in behavior. While lidocaine itself is more commonly used for this due to its ability to diffuse and affect a larger area, the principle of sodium channel blockade is the same.

Key Principle: Localized injection into a brain nucleus blocks action potential generation in the neurons within that nucleus, temporarily removing its contribution to a neural circuit.

Quantitative Data Summary:

ParameterLidocaineThis compoundReference
Typical Concentration for Inactivation 2% - 4%Not commonly used for this application
Volume of Injection 0.5 - 1 µLNot commonly used for this application
Duration of Inactivation ~30 minutesNot commonly used for this application

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording with Intracellular this compound (QX-314)

Objective: To block voltage-gated sodium channels from the intracellular side to isolate other currents (e.g., synaptic currents).

Materials:

  • Standard patch-clamp setup (microscope, amplifier, micromanipulator, data acquisition system)

  • Borosilicate glass capillaries for patch pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular pipette solution

  • This compound (or QX-314)

  • Cell preparation (e.g., cultured neurons or acute brain slices)

Procedure:

  • Prepare aCSF: A typical aCSF solution contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.

  • Prepare Intracellular Solution:

    • A standard potassium-based intracellular solution contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.

    • For blocking sodium channels, add this compound (or QX-314) to the intracellular solution at a final concentration of 50-100 µM.

    • For blocking both sodium and potassium channels (to better isolate synaptic currents), a cesium-based solution is often used: (in mM) 120 Cs-Methanesulfonate, 10 HEPES, 10 EGTA, 5 QX-314-Cl, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.25 with CsOH.

  • Pull Patch Pipettes: Pull pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Obtain Whole-Cell Configuration:

    • Position the pipette over the target neuron.

    • Apply positive pressure and approach the cell.

    • Upon contact (visible dimple and increase in resistance), release the positive pressure to form a gigaohm seal.

    • Apply gentle suction to rupture the patch of membrane and achieve the whole-cell configuration.

  • Allow for Diffusion: Wait for several minutes (e.g., 5-10 minutes) to allow the this compound in the pipette to diffuse into the cell body. The block of sodium channels will develop over this time.

  • Record Data: Proceed with your experimental protocol to record the isolated currents of interest.

Protocol 2: Selective In Vivo Silencing of Nociceptors in Rodents

Objective: To produce a long-lasting, selective blockade of nociceptive neurons in a rodent model to study pain-related behaviors.

Materials:

  • Rodent model (e.g., rat or mouse)

  • Lidocaine hydrochloride

  • This compound (QX-314)

  • Capsaicin (optional, as lidocaine can also act as an agonist)

  • Sterile saline

  • Syringes and needles (e.g., 27-30 gauge)

  • Anesthesia (if required for injection)

  • Behavioral testing apparatus (e.g., von Frey filaments for mechanical sensitivity, radiant heat source for thermal sensitivity)

Procedure:

  • Prepare Injection Solutions:

    • Prepare a solution of 2% lidocaine and 0.5% QX-314 in sterile saline.

    • As a control, prepare a solution of 2% lidocaine in sterile saline.

    • Another control can be 0.5% QX-314 in sterile saline.

  • Animal Preparation: Acclimatize the animals to the behavioral testing environment. Anesthetize the animal if necessary for the injection procedure, although for peripheral injections, it can often be done with gentle restraint.

  • Injection:

    • For a sciatic nerve block, inject a small volume (e.g., 100-200 µL in rats) of the prepared solution in the vicinity of the sciatic nerve.

    • For intraplantar injections, inject a smaller volume (e.g., 10-20 µL) into the plantar surface of the hind paw.

  • Behavioral Testing:

    • At various time points post-injection (e.g., 30 min, 1, 2, 4, 6, 9, 12 hours), assess nociceptive thresholds.

    • Mechanical Nociception: Use von Frey filaments of increasing force to determine the paw withdrawal threshold.

    • Thermal Nociception: Use a radiant heat source (e.g., Hargreaves apparatus) to measure the latency to paw withdrawal.

    • Motor Function: Assess motor function using a rotarod test or by observing gait to confirm the selectivity of the nociceptive block.

  • Data Analysis: Compare the withdrawal thresholds and latencies between the different treatment groups over time. A significant increase in threshold/latency in the lidocaine/QX-314 group compared to controls, without a significant impairment in motor function, indicates a successful selective nociceptive block.

Visualizations

Signaling Pathway: TRPV1-Mediated Entry of this compound

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lidocaine Lidocaine TRPV1 TRPV1 Channel Lidocaine->TRPV1 activates Lidocaine_Methiodide This compound (QX-314) Lidocaine_Methiodide->TRPV1 enters through open channel VGSC_int VGSC (intracellular) VGSC_ext VGSC (extracellular) AP_Block Action Potential Blockade VGSC_int->AP_Block is blocked by This compound

Caption: TRPV1-mediated entry of this compound for selective neuronal blockade.

Experimental Workflow: Selective Nociceptor Silencing In Vivo

Start Start Prepare_Solutions Prepare Injection Solutions (Lidocaine + QX-314) Start->Prepare_Solutions Animal_Prep Animal Preparation (Acclimatization) Prepare_Solutions->Animal_Prep Injection Peripheral Injection (e.g., Sciatic Nerve) Animal_Prep->Injection Behavioral_Testing Behavioral Testing (Mechanical & Thermal Nociception, Motor Function) Injection->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo selective nociceptor silencing and behavioral assessment.

Logical Relationship: Comparison of Lidocaine and this compound

cluster_Lido Lidocaine cluster_LidoM This compound (QX-314) Lidocaine_Derivatives Lidocaine Derivatives Lidocaine Lidocaine Lidocaine_Derivatives->Lidocaine This compound (QX-314) This compound (QX-314) Lidocaine_Derivatives->this compound (QX-314) Lido_Props Properties: - Membrane Permeant - Blocks VGSCs from inside - Affects all neurons Non_Selective_Block Non-Selective Neuronal Blockade Lido_Props->Non_Selective_Block leads to LidoM_Props Properties: - Membrane Impermeant - Blocks VGSCs from inside - Requires entry mechanism Selective_Block Selective Neuronal Blockade LidoM_Props->Selective_Block enables

Caption: Key differences between Lidocaine and its quaternary derivative.

References

Application Notes and Protocols for In Vivo Delivery of Lidocaine Methiodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine methiodide, also known as QX-314, is a quaternary ammonium derivative of lidocaine. Unlike its parent compound, this compound is permanently charged and therefore membrane-impermeant. This property makes it an intriguing candidate for achieving long-lasting and targeted local anesthesia. The primary challenge in its in vivo application lies in delivering it across the cell membrane to its site of action on the intracellular side of voltage-gated sodium channels.

These application notes provide an overview of current in vivo delivery methods for this compound, with a focus on co-administration strategies and advanced drug delivery systems. Detailed protocols for key experiments are also provided to facilitate the replication and further development of these techniques.

Core Concepts in this compound Delivery

The most prominent strategy for the in vivo delivery of this compound leverages the opening of large-pore channels in nociceptive (pain-sensing) neurons. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is activated by stimuli such as capsaicin and heat, has been extensively studied for this purpose. When co-administered with a TRPV1 agonist, a transient pore is created that allows the otherwise membrane-impermeable this compound to enter the neuron and induce a long-lasting nerve block.[1][2][3][4] Interestingly, lidocaine itself can act as a TRPV1 agonist at clinically relevant concentrations, offering a promising avenue for clinical translation.[2]

Data Summary: In Vivo Efficacy of this compound Formulations

The following tables summarize quantitative data from key preclinical studies on the in vivo delivery of this compound.

Table 1: Perisciatic Nerve Block in Rodent Models

FormulationAnimal ModelNociceptive Block DurationMotor Block DurationReference
2% LidocaineRat~1 hour~1 hour
0.5% QX-314RatNo effectNo effect
2% Lidocaine + 0.5% QX-314Rat> 9 hours~1 hour
1% Lidocaine + 0.2% QX-314Rat~2 hoursTransient
2% Lidocaine + 0.2% QX-314Rat~9 hoursTransient
70 mM LidocaineMouse23 +/- 10 minNot specified
70 mM QX-314Mouse282 +/- 113 minNot specified

Table 2: Intradermal and Tail-Flick Anesthesia in Rodent Models

FormulationAnimal ModelAnesthetic Block DurationTestReference
70 mM LidocaineGuinea Pig100 +/- 24 minIntradermal wheal
70 mM QX-314Guinea Pig650 +/- 171 minIntradermal wheal
70 mM LidocaineMouse50 +/- 11 minTail-flick
70 mM QX-314Mouse540 +/- 134 minTail-flick

Visualizing Delivery Mechanisms and Workflows

Signaling Pathway for TRPV1-Mediated this compound Entry

G TRPV1-Mediated Entry of this compound cluster_0 Extracellular cluster_1 Intracellular Lidocaine Lidocaine TRPV1 TRPV1 Channel Lidocaine->TRPV1 activates QX314 This compound (QX-314) QX314_intra Intracellular QX-314 TRPV1->QX314 allows entry of Nociceptor Nociceptor Membrane NaV Voltage-gated Sodium Channel Block Nerve Block NaV->Block leads to QX314_intra->NaV blocks

Caption: TRPV1 activation by lidocaine facilitates the entry of QX-314 into nociceptors.

Experimental Workflow for Evaluating Perisciatic Nerve Block

G Workflow for Perisciatic Nerve Block Assessment cluster_assessment Assessment Methods start Start animal_prep Animal Preparation (e.g., Rat Anesthesia) start->animal_prep injection Perisciatic Nerve Injection of Test Compound animal_prep->injection assessment Behavioral Assessment injection->assessment Post-injection Timepoints data_analysis Data Analysis assessment->data_analysis mechanical Mechanical Nociception (e.g., Pinch Test) assessment->mechanical thermal Thermal Nociception (e.g., Radiant Heat Test) assessment->thermal motor Motor Function (e.g., Grip Strength) assessment->motor end End data_analysis->end

Caption: A typical experimental workflow for assessing the efficacy of a nerve block.

Experimental Protocols

Protocol 1: Perisciatic Nerve Block in Rats

This protocol is adapted from studies evaluating the co-administration of lidocaine and this compound (QX-314) for prolonged local anesthesia.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Test solutions:

    • 2% Lidocaine hydrochloride

    • 0.5% this compound (QX-314)

    • A combination of 2% Lidocaine and 0.5% QX-314

    • Saline (control)

  • 30-gauge needles and 1 mL syringes

  • Pinch forceps (for mechanical nociception testing)

  • Radiant heat source (for thermal nociception testing)

  • Grip strength meter (for motor function testing)

Procedure:

  • Animal Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen).

  • Injection Site Preparation: Shave the fur over the lateral aspect of the thigh to expose the injection site.

  • Perisciatic Nerve Injection:

    • Palpate the femur and identify the sciatic notch.

    • Insert a 30-gauge needle perpendicular to the skin, just posterior to the femur, until it contacts the bone.

    • Withdraw the needle slightly and inject 0.2 mL of the test solution adjacent to the sciatic nerve.

  • Behavioral Testing (perform at baseline and at regular intervals post-injection):

    • Mechanical Nociception: Apply a firm pinch to the lateral aspect of the paw with forceps and observe for a withdrawal reflex.

    • Thermal Nociception: Apply a radiant heat source to the plantar surface of the paw and record the latency to withdrawal.

    • Motor Function: Assess grip strength of the injected limb using a grip strength meter.

  • Data Collection and Analysis: Record the presence or absence of a withdrawal reflex for mechanical testing, the latency for thermal testing, and the force for grip strength. The duration of the block is defined as the time until the return to baseline responses.

Protocol 2: Guinea Pig Intradermal Wheal Assay

This protocol is based on a study that evaluated the local anesthetic effects of QX-314 alone.

Materials:

  • Male Hartley guinea pigs (300-350g)

  • Hair clippers

  • Test solutions:

    • 70 mM Lidocaine

    • 10, 30, and 70 mM QX-314

    • Saline (control)

  • 30-gauge needles and 1 mL syringes

  • Blunt-tipped stimulating electrode

Procedure:

  • Animal Preparation: Gently restrain the guinea pig and clip the hair on its back to create a clear area for injection.

  • Intradermal Injections:

    • Inject 0.1 mL of each test solution intradermally at distinct, marked sites on the back, raising a visible wheal.

  • Assessment of Anesthesia:

    • At regular time intervals, apply a train of electrical stimuli (e.g., 50 Hz for 1 second) using a blunt-tipped electrode to the center of the wheal.

    • Observe for the cutaneous trunci muscle reflex (a twitch of the skin).

    • The absence of this reflex indicates successful local anesthesia.

  • Data Collection and Analysis: Record the presence or absence of the reflex at each time point for each injection site. The duration of anesthesia is the time until the reflex returns.

Advanced Delivery Systems

Beyond co-administration with channel openers, various drug delivery systems are being explored to achieve sustained release of lidocaine and its derivatives.

  • Hydrogels: Injectable hydrogels can form a depot at the injection site, providing a sustained release of the encapsulated drug over an extended period. Formulations combining lidocaine with materials like hyaluronic acid-modified zeolitic imidazolate framework-8 (HA/ZIF-8) nanoparticles within an injectable hydrogel have shown sustained release for over 4 days in vitro.

  • Nanoparticles and Microspheres: Encapsulating lidocaine or its derivatives in nanoparticles or microspheres can prolong their local anesthetic effects. For instance, PLGA-based lidocaine microspheres have been shown to extend the anesthetic effect in a rat sciatic nerve block model to five hours, compared to one hour with a lidocaine solution.

  • Transdermal Systems:

    • Iontophoresis: This technique uses a small electrical current to drive charged drug molecules, such as lidocaine hydrochloride, across the skin.

    • Microneedles: Dissolving microneedles made of materials like hyaluronic acid can encapsulate lidocaine and deliver it directly into the skin, offering a rapid onset of anesthesia.

Concluding Remarks

The in vivo delivery of this compound presents a compelling strategy for achieving long-lasting, targeted analgesia. The co-administration with TRPV1 agonists is a well-documented and effective approach. Furthermore, the development of advanced drug delivery systems holds significant promise for improving the therapeutic profile of lidocaine and its derivatives. The protocols and data presented here serve as a resource for researchers working to advance the field of local anesthesia and pain management.

References

Application Notes and Protocols for Electrophysiological Recording with Intracellular Lidocaine Methiodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine methiodide, a quaternary derivative of lidocaine often referred to as QX-314, is a valuable pharmacological tool in electrophysiology.[1][2][3] Unlike its parent compound, lidocaine, which is membrane-permeable, this compound is membrane-impermeant due to its permanent positive charge.[4][5] This property makes it an ideal agent for investigating the intracellular mechanisms of ion channel block. When included in the patch pipette solution during whole-cell recordings, it allows for the specific targeting of ion channels from the cytoplasmic side, effectively isolating the intracellular effects of the drug.

These application notes provide a comprehensive overview of the use of this compound in electrophysiological recordings, with a focus on its mechanism of action, experimental protocols, and quantitative data.

Mechanism of Action

The primary target of intracellular this compound is the voltage-gated sodium channel (VGSC). Its mechanism of action is characterized by a state-dependent block, showing a higher affinity for the open and inactivated states of the channel compared to the resting state. This results in a use-dependent and voltage-dependent inhibition of sodium currents.

  • Use-Dependent Block: The block of sodium channels by this compound is enhanced with repetitive stimulation (high-frequency firing). This is because more channels are transitioning through the open and inactivated states, which are the high-affinity states for the drug.

  • Voltage-Dependent Block: The block is more pronounced at more depolarized membrane potentials, which favor the inactivated state of the sodium channel.

The binding site for lidocaine and its derivatives is located within the inner pore of the sodium channel, involving residues in the S6 transmembrane segments. By binding to this site, this compound physically occludes the pore, preventing the influx of sodium ions and thereby inhibiting action potential generation.

While the primary focus is on sodium channels, it is important to note that lidocaine and its derivatives can also affect other ion channels, including potassium and calcium channels, although typically at higher concentrations.

Quantitative Data: Ion Channel Block by Intracellular this compound (QX-314)

The following tables summarize quantitative data on the block of various ion channels by intracellularly applied this compound (QX-314). It is important to note that the effective concentrations and kinetics of the block can vary depending on the specific channel subtype, cell type, and experimental conditions.

Table 1: Block of Voltage-Gated Sodium Channels (VGSCs) by Intracellular QX-314

ParameterValueChannel/Cell TypeConditionsReference
Use-Dependent Block Enhanced with repetitive pulsingSquid AxonsInternally perfused and voltage-clamped
Voltage-Dependent Binding Modulated by Na+ inactivationSquid AxonsInternally perfused and voltage-clamped
Binding Site Common region in the channel poreEukaryotic Channel ModelHomology modeling and ligand docking
Accumulation 50-100 µM intracellularlyRat DRG neuronsCo-application with capsaicin via TRPV1 channels

Table 2: Effects of Lidocaine and its Derivatives on Other Ion Channels

Ion Channel FamilyEffectCompoundConcentrationCell Type/PreparationReference
Potassium Channels Block of KATP channelsLidocaineIC50 = 43 µMRat Cardiomyocytes
Inhibition of Kv3.1 and Kv1.1LidocaineIC50 = 607 µM (Kv3.1), 4550 µM (Kv1.1)SH-SY5Y and HEK293 cells
Destabilization of KcsA tetramerLidocaine, Tetracaine5-20 mMKcsA K+ channel protein
Calcium Channels Inhibition of Ca2+ influxLidocaine1 mMPorcine tracheal smooth muscle
Inhibition of presynaptic Ca2+ channelsLidocaineNot specifiedDorsal root ganglion

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording with Intracellular this compound

This protocol outlines the steps for performing whole-cell patch-clamp recordings to study the effects of intracellular this compound on voltage-gated sodium channels.

Materials:

  • Cells: Neurons, cardiomyocytes, or other excitable cells expressing the ion channels of interest.

  • Pipette Solution (Intracellular):

    • 130 mM CsCl or K-Gluconate

    • 10 mM NaCl

    • 10 mM HEPES

    • 11 mM EGTA

    • 1 mM MgCl2

    • 0.4 mM CaCl2

    • This compound (QX-314): 1-5 mM (prepare a stock solution and add to the final solution)

    • Adjust pH to 7.3 with CsOH or KOH

    • Adjust osmolarity to 290-300 mOsm

  • External Solution (Extracellular):

    • 140 mM NaCl

    • 3 mM KCl

    • 2 mM CaCl2

    • 1 mM MgCl2

    • 10 mM HEPES

    • 10 mM Glucose

    • Adjust pH to 7.4 with NaOH

    • Adjust osmolarity to 310-320 mOsm

  • Patch-clamp rig: Microscope, amplifier, micromanipulator, data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Prepare Solutions: Prepare the intracellular and extracellular solutions as described above. Filter the solutions using a 0.22 µm filter.

  • Pull Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Cell Preparation: Prepare the cells for recording (e.g., dissociation for cultured cells or slice preparation for brain tissue).

  • Establish Whole-Cell Configuration:

    • Fill a patch pipette with the intracellular solution containing this compound.

    • Approach a target cell and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Allow for Diffusion: Allow at least 5-10 minutes for the this compound to diffuse from the pipette into the cell and reach a steady-state concentration.

  • Voltage-Clamp Recordings:

    • Hold the cell at a negative holding potential (e.g., -80 mV or -100 mV) where most sodium channels are in the resting state.

    • Apply voltage steps to elicit sodium currents.

    • To study use-dependent block: Apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) and measure the progressive reduction in the peak sodium current.

    • To study voltage-dependent block: Measure the steady-state inactivation of sodium channels in the presence of this compound by applying a series of prepulses to different voltages before a test pulse.

  • Data Analysis:

    • Measure the peak amplitude of the sodium currents.

    • Calculate the percentage of block at different frequencies or voltages.

    • Fit the data to appropriate models to determine parameters such as IC50 or the dissociation constant (Kd).

Visualizations

Signaling and Mechanism Diagrams

StateDependentBlock cluster_channel Voltage-Gated Sodium Channel States cluster_drug This compound (QX-314) Interaction Resting Resting State (Closed) Open Open State (Activated) Resting->Open Depolarization QX314 Intracellular Lidocaine Methiodide Resting->QX314 Low Affinity Interaction Open->Resting Repolarization Inactivated Inactivated State (Closed) Open->Inactivated Sustained Depolarization Open_Blocked Open-Blocked Open->Open_Blocked Inactivated->Resting Repolarization Inactivated_Blocked Inactivated-Blocked Inactivated->Inactivated_Blocked QX314->Open_Blocked High Affinity Binding QX314->Inactivated_Blocked Very High Affinity Binding

Caption: State-dependent block of sodium channels by intracellular this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis A Prepare Intracellular Solution with this compound B Pull Patch Pipette (3-7 MΩ) A->B D Form Gigaohm Seal B->D C Prepare Cell Culture or Tissue Slice C->D E Establish Whole-Cell Configuration D->E F Allow Drug Diffusion (5-10 min) E->F G Perform Voltage-Clamp Protocol F->G H Measure Peak Current and Kinetics G->H I Calculate Percent Block H->I J Determine Use/Voltage Dependence I->J

Caption: Experimental workflow for patch-clamp recording with intracellular this compound.

References

Application Note and Protocol: Preparation of Lidocaine Methiodide Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine methiodide, also known as methyllidocaine iodide, is a quaternary ammonium derivative of the widely used local anesthetic, lidocaine.[1][2] Unlike its parent compound, which can cross cell membranes, this compound possesses a permanent positive charge, rendering it membrane-impermeable.[3] This property makes it an invaluable tool in neuroscience and pharmacology research, particularly for studying the intracellular mechanisms of voltage-gated sodium channel blockade.[3][4] When introduced directly into the cytoplasm of a cell, for example via a patch pipette, it allows for the precise investigation of ion channel function from the inside. This application note provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for various experimental applications.

Quantitative Data Summary

For accurate and reproducible experimental results, it is crucial to start with properly prepared and characterized stock solutions. The table below summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Synonyms Methyllidocaine iodide
CAS Number 1462-71-1
Molecular Formula C₁₅H₂₅IN₂O
Molecular Weight 376.28 g/mol
Recommended Storage (Solid) Store at -20°C for long-term storage. For short-term use, room temperature is acceptable. Keep tightly closed and dry.
Solubility As a quaternary ammonium salt, it is expected to be soluble in aqueous solutions (e.g., water, PBS) and polar organic solvents like DMSO. The exact maximum solubility should be confirmed empirically with the specific lot of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is suitable for experiments where an aqueous solution is required, such as in electrophysiology patch-clamp studies where the stock can be diluted directly into the intracellular pipette solution.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent) or Phosphate-Buffered Saline (PBS)

  • Analytical balance

  • Microcentrifuge tubes or glass vials (amber or covered in foil)

  • Vortex mixer

  • Pipettes and sterile filter tips

  • 0.22 µm sterile syringe filter

Procedure:

  • Safety First: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the solid compound and solvents.

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 376.28 ( g/mol ) / 1000 Example for 1 mL of 10 mM stock: 1 mL x 10 mM x 376.28 / 1000 = 3.76 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or glass vial.

  • Dissolution: Add the desired volume of sterile water or PBS to the vial.

  • Mixing: Close the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary, but check for any signs of degradation. The solution should be clear and colorless.

  • Sterilization: To ensure the sterility of the stock solution for cell-based assays, filter it through a 0.22 µm sterile syringe filter into a new sterile, light-protected vial.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (Water/PBS), and preparation date.

    • Store aliquots at -20°C for long-term storage. For short-term use (up to one week), storage at 4°C is acceptable.

Protocol 2: Preparation of a High-Concentration (e.g., 50 mM) DMSO Stock Solution

For experiments requiring a higher stock concentration to minimize the final solvent concentration in the assay medium, Dimethyl Sulfoxide (DMSO) is a common choice.

Materials:

  • This compound powder

  • Anhydrous, cell-culture grade DMSO

  • All other materials as listed in Protocol 1.

Procedure:

  • Safety First: Follow all safety precautions as outlined in Protocol 1. Handle DMSO with care, as it can facilitate the absorption of substances through the skin.

  • Calculate Required Mass: Use the formula from Protocol 1. Example for 1 mL of 50 mM stock: 1 mL x 50 mM x 376.28 / 1000 = 18.81 mg

  • Weighing: Accurately weigh the this compound powder into a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear.

  • Aliquoting and Storage:

    • Dispense into small, single-use aliquots in appropriate vials (polypropylene tubes are suitable for DMSO).

    • Label each aliquot clearly, including the solvent (DMSO).

    • Store at -20°C. DMSO stocks are typically very stable when stored frozen.

Note on DMSO: DMSO may potentiate the effects of lidocaine on synaptic transmission. It is critical to run appropriate vehicle controls in all experiments to account for any effects of the solvent. The final concentration of DMSO in the experimental medium should typically be kept below 0.5%, and ideally below 0.1%.

Protocol 3: Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate experimental buffer or cell culture medium.

Procedure:

  • Thaw Stock: Thaw a single aliquot of the stock solution at room temperature.

  • Calculate Dilution: Use the formula M₁V₁ = M₂V₂ to calculate the volume of stock solution needed.

    • M₁ = Concentration of the stock solution (e.g., 10 mM)

    • V₁ = Volume of the stock solution to be added (unknown)

    • M₂ = Desired final concentration in the experiment (e.g., 100 µM)

    • V₂ = Final volume of the working solution

    • Example: To make 1 mL of 100 µM working solution from a 10 mM stock:

      • (10,000 µM) x V₁ = (100 µM) x (1000 µL)

      • V₁ = 10 µL

  • Preparation: Add the calculated volume (10 µL in the example) of the stock solution to the final volume of your experimental buffer or medium.

  • Mixing: Mix thoroughly by gentle pipetting or inversion before applying to the experimental system. Prepare working solutions fresh for each experiment.

Visualized Workflows

G cluster_0 Protocol 1: Aqueous Stock Solution calc1 Calculate Mass for 10 mM Aqueous Stock weigh1 Weigh Compound calc1->weigh1 dissolve1 Dissolve in Sterile Water or PBS weigh1->dissolve1 mix1 Vortex to Mix dissolve1->mix1 filter1 Sterile Filter (0.22 µm) mix1->filter1 aliquot1 Aliquot & Store at -20°C filter1->aliquot1

Caption: Workflow for preparing an aqueous stock solution of this compound.

G start Thaw Stock Aliquot (Aqueous or DMSO) calc Calculate Dilution (M1V1 = M2V2) start->calc control Prepare Vehicle Control start->control add Add Stock to Experimental Medium calc->add mix Mix Thoroughly add->mix use Use Immediately in Experiment mix->use control->add

Caption: General workflow for preparing working solutions from a stock solution.

References

Application Notes and Protocols for the Use of Lidocaine Methiodide in Studying Synaptic Transmission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine methiodide, also known as QX-314, is a quaternary ammonium derivative of the local anesthetic lidocaine.[1][2] Due to its permanent positive charge, it is membrane-impermeable, a key characteristic that makes it a valuable tool for investigating the mechanisms of synaptic transmission.[3][4] When introduced directly into the cytoplasm of a neuron, it effectively blocks voltage-gated sodium channels from the intracellular side, thereby inhibiting action potential generation.[4] This property allows researchers to selectively silence specific neurons in a circuit and study the functional consequences.

A significant advancement in the application of this compound has been the discovery that it can enter neurons through large-pore channels, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. By co-applying this compound with an agonist for these channels, such as capsaicin for TRPV1, researchers can selectively introduce the sodium channel blocker into neurons expressing these specific TRP channels. This technique has proven invaluable for dissecting the roles of distinct neuronal populations, particularly nociceptive sensory neurons, in synaptic circuits.

These application notes provide an overview of the utility of this compound in neuroscience research, with detailed protocols for its use in studying synaptic transmission.

Mechanism of Action

Lidocaine and its derivative, this compound, primarily act by blocking voltage-gated sodium channels (VGSCs). This blockade prevents the influx of sodium ions necessary for the depolarization phase of the action potential, thus inhibiting neuronal firing.

  • Lidocaine: Being a tertiary amine, lidocaine can exist in both charged and uncharged forms. The uncharged form can cross the cell membrane, and once inside the neuron, the charged form binds to the intracellular side of the sodium channel.

  • This compound (QX-314): As a quaternary amine, this compound carries a permanent positive charge, rendering it unable to passively cross the neuronal membrane. Its action is therefore restricted to the intracellular environment. This property is crucial for its use as a tool to selectively inhibit neurons from within.

Beyond its primary action on VGSCs, studies have shown that this compound can also affect other ion channels, including certain potassium channels and calcium channels, although typically at higher concentrations. It has also been shown to interact with TRP channels directly, acting as a permeant blocker.

Applications in Synaptic Transmission Research

The unique properties of this compound make it a versatile tool for a range of applications in neuroscience:

  • Selective Silencing of Neurons: By introducing this compound into specific neurons via a patch pipette during whole-cell recordings, researchers can effectively remove that neuron's contribution to the circuit and observe the impact on synaptic transmission.

  • Identifying Neuronal Subpopulations: The co-application of this compound with TRP channel agonists allows for the selective inhibition of neurons expressing those channels. This is particularly useful for studying the role of nociceptive neurons in pain pathways.

  • Investigating Presynaptic vs. Postsynaptic Mechanisms: By selectively loading either the presynaptic or postsynaptic neuron with this compound, researchers can dissect the relative contributions of each to synaptic plasticity and transmission.

  • Studying Network Activity: The ability to silence specific neuronal populations enables the study of their role in generating and maintaining network oscillations and other emergent properties of neuronal circuits.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound from various studies.

ParameterValueCell Type / PreparationReference
Effective Concentration (Intracellular)
Na+ Channel Block0.2 mMDissociated lamprey neurons
Ca2+ Channel Block (marked reduction)10 mMDissociated lamprey neurons
Progressive decline in INa10 µMGH3 pituitary tumor cells
Attenuation of Ih10 µMGH3 pituitary tumor cells
Effective Concentration (Extracellular, with TRP agonist)
Nociceptive Blockade (with capsaicin)5.8 - 58 mMIn vivo rat model
Attenuation of Spinal Reflex (with capsaicin)1 mM QX-314 + 10 µM capsaicinNewborn rat spinal cord
IC50 Values
INa (transient, extracellular)93 µMGH3 pituitary tumor cells
INa (late, extracellular)42 µMGH3 pituitary tumor cells
Ih (extracellular)68 µMGH3 pituitary tumor cells
IK(erg) (extracellular)73 µMGH3 pituitary tumor cells
Capsaicin-evoked TRPV1 currents8 µMXenopus laevis oocytes
In Vivo Anesthetic Effects (QX-314 alone)
Motor Blockade Duration (70 mM)282 +/- 113 minMouse sciatic nerve
Sensory Blockade Duration (70 mM)540 +/- 134 minMouse tail-flick test
Nociceptive Blockade Duration (70 mM)650 +/- 171 minGuinea pig intradermal wheal
ParameterLidocaineThis compound (QX-314)Reference
In Vivo Motor Blockade Duration 23 +/- 10 min (70 mM)282 +/- 113 min (70 mM)
In Vivo Sensory Blockade Duration 50 +/- 11 min (70 mM)540 +/- 134 min (70 mM)
In Vivo Nociceptive Blockade Duration 100 +/- 24 min (70 mM)650 +/- 171 min (70 mM)

Experimental Protocols

Protocol 1: Intracellular Blockade of Voltage-Gated Sodium Channels using Whole-Cell Patch Clamp

This protocol describes the standard method for introducing this compound into a neuron to block its action potential firing.

Materials:

  • This compound (QX-314)

  • Standard intracellular (pipette) solution

  • Standard extracellular (bath) solution

  • Patch-clamp electrophysiology setup

Procedure:

  • Prepare Intracellular Solution: Dissolve this compound in the standard intracellular solution to a final concentration of 1-10 mM. A common starting concentration is 5 mM. The exact concentration may need to be optimized for the specific cell type and experimental question.

  • Prepare the Slice/Culture: Prepare the neuronal tissue (e.g., brain slice or cultured neurons) as per standard laboratory procedures.

  • Obtain a Whole-Cell Recording: Using a patch pipette filled with the this compound-containing intracellular solution, obtain a stable whole-cell recording from the target neuron.

  • Allow for Diffusion: Allow sufficient time for the this compound to diffuse from the pipette into the cell body. This typically takes 5-10 minutes.

  • Verify Blockade: Monitor the neuron's ability to fire action potentials in response to depolarizing current injections. A successful blockade will be indicated by the inability to elicit action potentials, or a significant reduction in their amplitude.

  • Proceed with Experiment: Once the blockade is confirmed, proceed with the planned experiment to study the impact of silencing this neuron on the synaptic circuit.

Protocol 2: Selective Silencing of TRPV1-Expressing Neurons

This protocol outlines the method for selectively introducing this compound into neurons that express TRPV1 channels.

Materials:

  • This compound (QX-314)

  • Capsaicin (TRPV1 agonist)

  • Standard extracellular (bath) solution

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in the extracellular solution at a concentration of 10-100 mM.

    • Prepare a stock solution of capsaicin in a suitable solvent (e.g., ethanol or DMSO) and then dilute it into the extracellular solution to a final concentration of 1-10 µM.

  • Establish a Baseline: Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents) in the brain slice or cell culture preparation.

  • Co-apply QX-314 and Capsaicin: Perfuse the preparation with the extracellular solution containing both this compound and capsaicin. The duration of application will depend on the preparation and the desired level of blockade, but typically ranges from 5 to 20 minutes.

  • Washout: After the co-application period, wash the preparation with the standard extracellular solution to remove both compounds from the bath.

  • Assess the Effect: Record synaptic activity again to determine the effect of selectively silencing the TRPV1-expressing neurons. The blockade of sodium channels by the internalized this compound is long-lasting.

  • Controls: It is essential to include control experiments, such as applying this compound alone or capsaicin alone, to ensure that the observed effects are due to the specific entry of this compound through activated TRPV1 channels.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 activates Lidocaine_Methiodide_Ext Lidocaine Methiodide (QX-314) Lidocaine_Methiodide_Ext->TRPV1 permeates Lidocaine_Methiodide_Int Lidocaine Methiodide (QX-314) TRPV1->Lidocaine_Methiodide_Int VGSC Voltage-Gated Sodium Channel Na_Influx Na+ Influx VGSC->Na_Influx Lidocaine_Methiodide_Int->VGSC binds to intracellular pore Block Block Lidocaine_Methiodide_Int->Block Action_Potential Action Potential Generation Na_Influx->Action_Potential Block->Na_Influx Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Slice Prepare Neuronal Slice/Culture Baseline_Recording Record Baseline Synaptic Activity Prepare_Slice->Baseline_Recording Coapplication Co-apply this compound and Capsaicin Baseline_Recording->Coapplication Washout Washout with Extracellular Solution Coapplication->Washout Post_Recording Record Post-Treatment Synaptic Activity Washout->Post_Recording Compare_Activity Compare Baseline and Post-Treatment Activity Post_Recording->Compare_Activity Logical_Relationship Observation Observation: Co-application of QX-314 and Capsaicin reduces synaptic transmission Conclusion Conclusion: The observed reduction in synaptic transmission is due to the silencing of TRPV1-expressing neurons Observation->Conclusion Premise1 Premise 1: QX-314 is membrane-impermeable and blocks Na+ channels intracellularly Inference Inference: QX-314 enters neurons through activated TRPV1 channels Premise1->Inference Premise2 Premise 2: Capsaicin activates TRPV1 channels, creating a large pore Premise2->Inference Inference->Conclusion

References

Application Notes and Protocols: Fluorescent Analogs of Lidocaine Methiodide for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine, a widely used local anesthetic, and its derivatives function by blocking voltage-gated sodium channels, thereby inhibiting the propagation of action potentials. Lidocaine methiodide, a quaternary ammonium derivative of lidocaine, is a valuable research tool for studying the intracellular mechanisms of sodium channel blockade due to its permanent positive charge, which limits its ability to cross cell membranes. Visualizing the interaction of lidocaine and its analogs with their targets at a cellular level is crucial for understanding their mechanism of action and for the development of new therapeutic agents.

While directly fluorescently-labeled analogs of this compound are not commercially available, this document provides two key approaches for researchers to conduct imaging studies related to lidocaine and its quaternary ammonium derivatives:

  • Indirect Imaging of Sodium Channel Blockade: Utilizing fluorescent sodium indicators to visualize the functional consequences of sodium channel blockade by non-fluorescent compounds like this compound.

  • Proposed Synthesis and Application of a Fluorescent Lidocaine Analog: A generalized protocol for the synthesis of a fluorescent derivative of a lidocaine-like compound and its application in cellular imaging.

These notes and protocols are intended to provide a comprehensive guide for researchers to design and execute imaging experiments to investigate the cellular effects of lidocaine and its analogs.

Part 1: Indirect Imaging of Sodium Channel Blockade by this compound

This approach allows for the functional assessment of sodium channel blockade by measuring changes in intracellular sodium concentration ([Na⁺]i) using fluorescent indicators. An increase in [Na⁺]i, stimulated by a sodium channel agonist, can be inhibited by the presence of a channel blocker like this compound.

Signaling Pathway: Sodium Channel Blockade

G cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel Na_int Intracellular Na+ Na_channel->Na_int Increases [Na+]i Na_ext Extracellular Na+ Na_ext->Na_channel Influx Depolarization Membrane Depolarization Depolarization->Na_channel Opens Lidocaine_methiodide This compound Lidocaine_methiodide->Na_channel Blocks

Caption: Mechanism of sodium channel blockade.

Experimental Workflow: Indirect Imaging

G start Start: HEK-293 cells expressing Nav1.7 channels load Load cells with fluorescent Na+ indicator (e.g., CoroNa Green AM) start->load wash Wash to remove extracellular dye load->wash incubate Incubate with This compound or vehicle control wash->incubate stimulate Stimulate with Sodium Channel Agonist (e.g., Veratridine) incubate->stimulate image Acquire fluorescent images using confocal microscopy stimulate->image analyze Analyze changes in intracellular fluorescence image->analyze end End: Quantify inhibition of Na+ influx analyze->end

Caption: Workflow for indirect imaging of Na+ influx.

Quantitative Data Summary
IndicatorExcitation (nm)Emission (nm)Kd for Na⁺ (mM)Cell PermeabilityRatiometric
CoroNa™ Green 492516~80AM esterNo
ING-2 52554520AM esterNo
SBFI 340 / 380500~18AM esterYes
Experimental Protocol: Indirect Imaging of Sodium Influx

Objective: To measure the inhibitory effect of this compound on veratridine-induced sodium influx in HEK-293 cells stably expressing a voltage-gated sodium channel subtype (e.g., Nav1.7).

Materials:

  • HEK-293 cells expressing Nav1.7 (or other desired sodium channel)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • CoroNa™ Green, AM (Thermo Fisher Scientific)

  • Pluronic F-127 (20% solution in DMSO)

  • This compound (Sigma-Aldrich)

  • Veratridine (Abcam)

  • Black, clear-bottom 96-well microplate

  • Confocal microscope or fluorescence plate reader

Procedure:

  • Cell Culture:

    • Culture HEK-293/Nav1.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells into a black, clear-bottom 96-well microplate at a density of 50,000 cells per well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of 5 µM CoroNa™ Green AM with 0.02% Pluronic F-127 in serum-free DMEM.

    • Remove the culture medium from the cells and wash once with 100 µL of PBS.

    • Add 100 µL of the loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in a suitable buffer (e.g., HBSS).

    • After incubation, wash the cells twice with 100 µL of buffer to remove extracellular dye.

    • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate at room temperature for 20 minutes.

  • Stimulation and Imaging:

    • Prepare a 2X working solution of veratridine (e.g., 20 µM) in the same buffer.

    • Place the microplate in the confocal microscope or plate reader.

    • Set the imaging parameters for CoroNa™ Green (Excitation: 488 nm, Emission: 510-550 nm).

    • Acquire a baseline fluorescence reading (F₀).

    • Add 100 µL of the 2X veratridine solution to each well to initiate sodium influx.

    • Immediately begin acquiring images or readings every 5-10 seconds for 5-10 minutes to capture the fluorescence change (F).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF = F - F₀) or the ratio of fluorescence (F/F₀).

    • Plot the peak fluorescence change against the concentration of this compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Part 2: Proposed Synthesis and Application of a Fluorescent Lidocaine Analog

This section outlines a hypothetical, yet plausible, approach to synthesize a fluorescent analog of a lidocaine-like compound and its subsequent use in cellular imaging. This is based on established chemical principles for the synthesis of lidocaine and the conjugation of fluorescent dyes to small molecules.

Proposed Synthetic Scheme

G cluster_synthesis Synthetic Pathway start 2,6-dimethylaniline step1 Acylation with Fluorescent Chloroacetyl Chloride start->step1 intermediate Fluorescent α-chloro-2,6-dimethylacetanilide step1->intermediate step2 Nucleophilic Substitution with Diethylamine intermediate->step2 product Fluorescent Lidocaine Analog step2->product reagent1 Fluorescent Dye with Chloroacetyl Chloride Moiety reagent1->step1 reagent2 Diethylamine reagent2->step2

Caption: Proposed synthesis of a fluorescent lidocaine analog.

Experimental Workflow: Direct Imaging

G start Start: Synthesized Fluorescent Lidocaine Analog incubate Incubate cultured cells (e.g., dorsal root ganglion neurons) with the fluorescent analog start->incubate wash Wash cells to remove unbound analog incubate->wash image Acquire images using confocal or TIRF microscopy wash->image colocalize Optional: Co-stain with cellular markers (e.g., for plasma membrane or endosomes) image->colocalize analyze Analyze subcellular localization and dynamics of the fluorescent analog colocalize->analyze end End: Visualize drug-cell interaction analyze->end

Caption: Workflow for direct imaging with a fluorescent lidocaine analog.

Hypothetical Fluorescent Analog Properties
FluorophoreExcitation (nm)Emission (nm)Quantum YieldPhotostability
BODIPY™ FL 505513> 0.9Moderate
Fluorescein 4945180.95Low
Rhodamine B 5555800.31High
Protocol: Synthesis of a Fluorescent Lidocaine Analog (General Procedure)

Disclaimer: This is a generalized protocol and requires optimization by a qualified synthetic chemist.

Objective: To synthesize a fluorescent lidocaine analog by reacting 2,6-dimethylaniline with a fluorescently-labeled chloroacetyl chloride, followed by reaction with diethylamine.

Materials:

  • 2,6-dimethylaniline

  • Fluorescent dye with a chloroacetyl chloride reactive group (e.g., BODIPY™ FL C₃-SE, which can be converted to the acid chloride)

  • Diethylamine

  • Glacial acetic acid

  • Toluene

  • Sodium acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of Fluorescent α-Chloro-2,6-dimethylacetanilide:

    • Dissolve 2,6-dimethylaniline in glacial acetic acid.

    • Add a solution of the fluorescent chloroacetyl chloride in a suitable solvent.

    • Warm the reaction mixture gently (e.g., 40-50°C) and monitor by TLC.

    • Upon completion, cool the mixture and precipitate the product by adding a solution of sodium acetate in water.

    • Collect the precipitate by vacuum filtration and wash thoroughly with water.

    • Dry the product.

  • Synthesis of Fluorescent Lidocaine Analog:

    • Dissolve the fluorescent α-chloro-2,6-dimethylacetanilide in toluene.

    • Add an excess of diethylamine.

    • Reflux the mixture and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and wash with water to remove excess diethylamine and salts.

    • Dry the organic layer with anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain the pure fluorescent lidocaine analog.

  • Characterization:

    • Confirm the structure and purity of the final product using NMR, mass spectrometry, and HPLC.

    • Characterize the photophysical properties (absorption and emission spectra, quantum yield, and photostability).

Protocol: Cellular Imaging with a Fluorescent Lidocaine Analog

Objective: To visualize the subcellular localization of a fluorescent lidocaine analog in cultured neurons.

Materials:

  • Cultured primary neurons (e.g., dorsal root ganglion neurons) or a suitable cell line

  • Synthesized fluorescent lidocaine analog

  • Neuronal culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Confocal microscope

Procedure:

  • Cell Preparation:

    • Culture neurons on glass-bottom dishes suitable for high-resolution microscopy.

  • Labeling:

    • Prepare a working solution of the fluorescent lidocaine analog in HBSS at the desired concentration (e.g., 1-10 µM).

    • Remove the culture medium and wash the cells once with pre-warmed HBSS.

    • Add the fluorescent analog solution to the cells and incubate for 15-30 minutes at 37°C.

  • Imaging:

    • Wash the cells twice with HBSS to remove any unbound fluorescent analog.

    • Add fresh HBSS or culture medium to the dish.

    • Image the cells using a confocal microscope with the appropriate laser line and emission filters for the chosen fluorophore.

    • Acquire z-stacks to determine the three-dimensional localization of the probe.

    • Time-lapse imaging can be performed to track the dynamics of the probe within the cell.

  • Co-localization (Optional):

    • To identify the specific organelles or cellular compartments where the analog localizes, co-stain the cells with specific markers (e.g., a plasma membrane stain like CellMask™ Deep Red, or an endosomal marker).

    • Acquire images in separate channels and merge to assess co-localization.

  • Data Analysis:

    • Analyze the images to determine the subcellular distribution of the fluorescent signal.

    • Quantify the fluorescence intensity in different cellular regions.

    • If performing co-localization studies, calculate a co-localization coefficient (e.g., Pearson's correlation coefficient).

Conclusion

Troubleshooting & Optimization

Lidocaine Methiodide Solutions: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of lidocaine methiodide in solution. Given the limited direct stability data for this compound, this guide also leverages extensive information available for its close structural analog, lidocaine, to provide a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from lidocaine?

This compound is a quaternary ammonium derivative of lidocaine, also known as methyllidocaine iodide.[1][2] It is a potent antiarrhythmic agent.[1][2] The key structural difference is the permanent positive charge on the tertiary amine nitrogen due to the presence of a methyl group, making it a quaternary ammonium salt. This contrasts with lidocaine, which has a tertiary amine that can exist in a protonated or non-protonated state depending on the pH of the solution. This structural difference may influence its stability profile, particularly in response to pH changes.

Q2: What are the expected primary degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not extensively documented, the primary route is expected to be hydrolysis of the amide bond, similar to lidocaine. This would yield 2,6-dimethylaniline and a quaternary ammonium-containing N-acetylglycine derivative. The degradation of lidocaine in aqueous solution is well-studied and proceeds via this amide hydrolysis.[3]

Q3: What factors are known to influence the stability of lidocaine solutions, and how might they affect this compound?

The stability of lidocaine in aqueous solutions is influenced by several factors:

  • pH: Lidocaine shows maximum stability in the pH range of 3-6.

  • Temperature: Increased temperature accelerates the rate of hydrolysis.

  • Buffers: The composition of the buffer can affect the degradation rate.

  • Metal Ions: The presence of metal ions such as Fe²⁺ and Cu²⁺ can increase the reactivity of lidocaine.

  • Light: Lidocaine hydrochloride has been shown to be relatively stable under photolytic stress.

  • Oxidizing Agents: Lidocaine is susceptible to oxidative degradation.

For this compound, the permanent positive charge on the nitrogen may alter its susceptibility to pH-dependent hydrolysis compared to lidocaine. However, it is still prudent to consider the above factors as potential risks to its stability.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of potency in prepared solutions Degradation due to improper storage conditions (e.g., high temperature, inappropriate pH).Prepare fresh solutions and store them at recommended conditions (e.g., refrigerated, protected from light). Conduct a stability study under your specific experimental conditions.
Unexpected peaks in chromatogram Presence of degradation products.Perform forced degradation studies (acidic, alkaline, oxidative, thermal, photolytic) to identify potential degradation products and confirm the specificity of your analytical method.
Precipitate formation in solution Poor solubility at the prepared concentration or pH, or interaction with other components in the solution.Check the solubility of this compound in your chosen solvent system. Adjust the pH or consider the use of co-solvents if necessary.

Quantitative Data Summary

The following tables summarize quantitative data on the stability of lidocaine and lidocaine hydrochloride, which can serve as a reference for designing experiments with this compound.

Table 1: Effect of pH and Temperature on Lidocaine Hydrolysis

Temperature (°C)Rate Constant (k)pHReference
801.31 x 10⁻⁷ M⁻¹ sec⁻¹ (Hydronium ion catalysis)Acidic
801.37 x 10⁻⁹ sec⁻¹ (Spontaneous, protonated form)Acidic
807.02 x 10⁻⁹ sec⁻¹ (Spontaneous, free-base form)Alkaline

Table 2: Results of Forced Degradation Studies on Lidocaine Hydrochloride

Stress ConditionConditions% DegradationReference
Acid Hydrolysis5.0 N HCl, 100°C, 24 hours22.9%
Alkaline Hydrolysis0.1 M NaOHInstability observed
Oxidative3% H₂O₂, 24 hours, Room Temperature7.25%
Oxidative0.02% H₂O₂Instability observed
Thermal50°C, 7 daysNo significant degradation
Photolytic1.2 x 10⁶ lx hourNo significant degradation

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Lidocaine (Adaptable for this compound)

This protocol is based on established methods for lidocaine and can be adapted for this compound.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM ammonium acetate, pH 3.5 or phosphate buffer, pH 5.5-8.0) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Column Temperature: 30-40°C.

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., mobile phase).

    • Prepare working standards and samples by diluting the stock solution to the desired concentration range.

  • Method Validation:

    • Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

    • Specificity should be confirmed by forced degradation studies.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Incubate the drug solution in 0.1 N to 5 N HCl at elevated temperatures (e.g., 60-100°C) for a defined period. Neutralize before analysis.

  • Alkaline Hydrolysis: Incubate the drug solution in 0.1 N to 5 N NaOH at elevated temperatures. Neutralize before analysis.

  • Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide at room temperature or slightly elevated temperatures.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 50-120°C) for a specified duration.

  • Photolytic Degradation: Expose the drug solution to a light source with a specified intensity and duration (e.g., 1.2 million lux hours and 200 watt hours/square meter). A dark control should be run in parallel.

Visualizations

cluster_degradation Lidocaine Degradation Pathway Lidocaine Lidocaine Hydrolysis Amide Hydrolysis (Acid or Base Catalyzed) Lidocaine->Hydrolysis Product1 2,6-Dimethylaniline Hydrolysis->Product1 Product2 N,N-Diethylaminoacetic acid Hydrolysis->Product2

Caption: Primary degradation pathway of lidocaine via amide hydrolysis.

cluster_workflow Stability Study Experimental Workflow Start Prepare this compound Solution Stress Expose to Stress Conditions (pH, Temp, Light, Oxidizing Agent) Start->Stress Acid Acidic Stress->Acid Alkaline Alkaline Stress->Alkaline Thermal Thermal Stress->Thermal Photolytic Photolytic Stress->Photolytic Oxidative Oxidative Stress->Oxidative Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Alkaline->Analysis Thermal->Analysis Photolytic->Analysis Oxidative->Analysis Data Quantify Parent Drug and Degradation Products Analysis->Data End Determine Degradation Rate and Pathway Data->End

Caption: General workflow for a forced degradation stability study.

References

Technical Support Center: Troubleshooting Intracellular Lidocaine Methiodide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of effect with the intracellular application of Lidocaine methiodide in their experiments. This resource provides troubleshooting steps, frequently asked questions, detailed experimental protocols, and key data summaries to help identify and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: Why am I not observing any effect on my voltage-gated sodium currents after intracellular application of this compound?

Answer: A lack of effect from intracellular this compound can stem from several factors, ranging from the drug's integrity to the specifics of the experimental setup. Here are the most common culprits:

  • Drug Integrity and Concentration:

    • Degradation: Lidocaine solutions can degrade if not stored properly.[1][2] Ensure that the compound is stored at the recommended temperature and protected from light.[1]

    • Incorrect Concentration: The concentration of this compound in your pipette solution may be too low to effectively block the sodium channels. Verify your calculations and ensure complete solubilization.

    • pH of Intracellular Solution: The pH of your intracellular solution can influence the charge state and efficacy of the drug. Ensure the pH is stable and within the optimal range for your experiment (typically 7.2-7.4).[3]

  • Experimental/Technical Issues:

    • Insufficient Dialysis: In whole-cell patch-clamp, the drug needs time to diffuse from the pipette into the cell.[4] If your recording is too short, the intracellular concentration of this compound may not have reached an effective level. It is recommended to wait at least 15-20 minutes after establishing the whole-cell configuration to allow for adequate dialysis.

    • Poor Seal or Unstable Recording: A low-resistance seal (less than 1 GΩ) or an unstable recording can lead to a loss of the cell's intracellular contents and prevent the drug from reaching its target.

    • Leakage from the Pipette: If the drug is leaking from the pipette before forming a seal, it can affect nearby cells, complicating the interpretation of your results.

  • Biological Variability:

    • Sodium Channel Isoform: Different cells express different isoforms of voltage-gated sodium channels. Lidocaine and its derivatives can have varying affinities for these different isoforms. The cell type you are using may express a sodium channel isoform that is less sensitive to this compound.

    • Cell Health: Unhealthy cells may not have a stable membrane potential or normal ion channel function, which can mask the effect of the drug.

Question 2: How can I confirm that my this compound stock solution is active?

Answer: Before troubleshooting complex experimental parameters, it's crucial to verify the bioactivity of your drug.

  • Proper Storage: Always store this compound according to the manufacturer's instructions, typically at -20°C. Avoid repeated freeze-thaw cycles.

  • Fresh Preparation: Prepare your intracellular solution containing this compound fresh on the day of the experiment.

  • Positive Control: Perform a positive control experiment. Use a cell line known to be sensitive to lidocaine and apply a known effective concentration of a standard lidocaine formulation externally to confirm that the sodium channels in your cells are functional and can be blocked.

Question 3: What are the critical parameters in my whole-cell patch-clamp protocol for successful intracellular drug application?

Answer: The success of your experiment hinges on the quality of your patch-clamp recordings.

  • Pipette Solution: Ensure your intracellular solution is properly prepared and filtered (0.22 µm filter) to remove any precipitates that could clog the pipette. The osmolarity should be slightly lower (by 10-20 mOsm) than the extracellular solution to promote a good seal.

  • Giga-seal Formation: Aim for a high-resistance seal (>1 GΩ) before breaking into the whole-cell configuration. This minimizes leak currents and ensures that the primary electrical access is between your pipette and the cell interior.

  • Series Resistance: Monitor the series resistance (Rs) after breaking in. A high or unstable Rs can indicate a poor patch and will affect the quality of your voltage clamp and the diffusion of the drug into the cell.

  • Duration of Recording: Allow sufficient time for the drug to equilibrate within the cell. For many compounds, this can take 15-20 minutes.

Experimental Protocols

Protocol: Validation of Intracellular this compound Efficacy using Whole-Cell Patch-Clamp

Objective: To provide a standardized protocol to test the efficacy of intracellularly applied this compound on voltage-gated sodium currents in a cultured cell line (e.g., HEK293 cells stably expressing a voltage-gated sodium channel subtype).

Materials:

  • Cells: HEK293 cells expressing the desired sodium channel subtype.

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

  • This compound Stock: 100 mM stock solution in deionized water.

  • Patch-clamp rig: Microscope, amplifier, micromanipulator, and data acquisition system.

Methodology:

  • Prepare Intracellular Solution: On the day of the experiment, thaw the this compound stock solution. Prepare two intracellular solutions: a "Control" solution without the drug and a "Test" solution containing the desired final concentration of this compound (e.g., 1-5 mM). Filter both solutions.

  • Cell Plating: Plate cells on coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Patch-Clamp Recording:

    • Transfer a coverslip to the recording chamber and perfuse with the extracellular solution.

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Approach a single, healthy-looking cell with a pipette filled with the "Control" intracellular solution.

    • Apply gentle suction to form a Giga-seal (>1 GΩ).

    • Apply a brief, strong suction pulse to rupture the membrane and establish the whole-cell configuration.

    • Allow the cell to stabilize for 5 minutes.

  • Data Acquisition (Baseline):

    • Hold the cell at a membrane potential of -100 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit sodium currents. Record the peak inward current at each step.

  • Data Acquisition (Drug Application):

    • Repeat the experiment using a pipette filled with the "Test" intracellular solution containing this compound.

    • After establishing the whole-cell configuration, wait for 15-20 minutes to allow for drug dialysis.

    • Apply the same voltage-step protocol as in the baseline recording.

  • Analysis:

    • Compare the peak sodium current amplitudes before and after the application of this compound. A significant reduction in the peak inward current in the "Test" group compared to the "Control" group indicates that the drug is effective.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationRationale
Storage Temperature Store stock powder and solutions at -20°C.Prevents chemical degradation.
Light Exposure Protect from light by using amber vials or wrapping in foil.Light can cause photodegradation of the compound.
Freeze-Thaw Cycles Aliquot stock solutions to minimize freeze-thaw cycles.Repeated temperature changes can reduce drug potency.
Working Solution Prepare fresh on the day of the experiment.Ensures maximum efficacy and reduces the risk of contamination.

Table 2: Troubleshooting Summary for Lack of Intracellular this compound Effect

Observed ProblemPotential CauseSuggested Solution
No reduction in sodium currentDrug Inactivity: Degradation or incorrect concentration.Prepare fresh drug solution, verify calculations, and run a positive control.
Insufficient Dialysis: Drug has not reached its target.Increase the time between whole-cell break-in and recording (15-20 min).
Poor Recording Quality: High leak current or unstable series resistance.Aim for >1 GΩ seal. Discard cells with high or unstable series resistance.
Cell-Type Resistance: Sodium channel isoform is not sensitive to the drug.Research the pharmacology of the specific sodium channel isoform in your cells. Consider using a different cell type or a positive control cell line.
Variable or inconsistent effectIncomplete Solubilization: Drug is not fully dissolved in the pipette solution.Vortex and sonicate the solution to ensure the drug is fully dissolved.
Pipette Clogging: Particulates in the intracellular solution.Filter the intracellular solution through a 0.22 µm syringe filter.

Visualizations

Signaling Pathway and Experimental Workflow

cluster_pathway Mechanism of Action cluster_workflow Experimental Workflow Lido_pipette This compound in Pipette Lido_intra Intracellular This compound Lido_pipette->Lido_intra Diffusion (Dialysis) Na_channel Voltage-Gated Na+ Channel (Intracellular side) Lido_intra->Na_channel Block Channel Block Na_channel->Block No_Na_influx Reduced Na+ Influx Block->No_Na_influx No_AP Inhibition of Action Potential No_Na_influx->No_AP Start Start Prepare Prepare Solutions (Control & Test) Start->Prepare Patch Obtain Giga-seal Prepare->Patch Whole_cell Establish Whole-Cell Patch->Whole_cell Wait Wait for Dialysis (15-20 min) Whole_cell->Wait Record Record Na+ Currents Wait->Record Analyze Analyze Data Record->Analyze End End Analyze->End

Caption: Mechanism of action and experimental workflow for intracellular this compound.

Troubleshooting Logic

decision decision solution solution Start No effect observed with intracellular this compound Check_Drug Is the drug solution fresh and stored correctly? Start->Check_Drug Check_Controls Does an external positive control (e.g., Lidocaine HCl) work on your cells? Check_Drug->Check_Controls Yes Sol_Drug Solution: Prepare fresh drug solution. Verify storage conditions. Check_Drug->Sol_Drug No Check_Patch Is the seal >1 GΩ and is series resistance low and stable? Check_Controls->Check_Patch Yes Sol_System Solution: Troubleshoot general cell health and recording conditions. Check_Controls->Sol_System No Check_Time Did you wait at least 15-20 min after break-in? Check_Patch->Check_Time Yes Sol_Patch Solution: Improve patching technique. Discard unstable recordings. Check_Patch->Sol_Patch No Check_Cell_Type Is the Na+ channel isoform in your cell type known to be sensitive to Lidocaine? Check_Time->Check_Cell_Type Yes Sol_Time Solution: Increase dialysis time. Check_Time->Sol_Time No Sol_Cell_Type Solution: Consider using a different cell model or validate isoform sensitivity. Check_Cell_Type->Sol_Cell_Type No

Caption: A logical flowchart for troubleshooting the lack of effect of intracellular this compound.

References

Potential off-target effects of Lidocaine methiodide in electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Lidocaine methiodide in electrophysiology experiments. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from lidocaine?

This compound is a quaternary ammonium derivative of lidocaine, meaning it possesses a permanent positive charge due to the methylation of the tertiary amine group.[1] This structural difference is critical. While both compounds are known to block voltage-gated sodium channels, the permanent charge on this compound renders it membrane-impermeant.[2][3] This property is often utilized in experiments to selectively block sodium channels from the intracellular side when the compound is included in the patch pipette solution.

Q2: My primary sodium current is blocked as expected, but I'm observing unexpected changes in the action potential duration (APD). What could be the cause?

Unexpected changes in APD, even with effective sodium channel blockade, often point towards off-target effects on other ion channels, particularly potassium channels that are crucial for repolarization. Lidocaine itself has been shown to inhibit various potassium channels, and it is plausible that this compound shares some of these characteristics, potentially with altered potency.

Q3: I am seeing a reduction in the peak inward current that is greater than what I would expect from sodium channel block alone. What other channels might be affected?

While the primary target is the sodium channel, high concentrations of lidocaine and its derivatives can also affect calcium channels. A reduction in peak inward current beyond the expected sodium component could indicate a concomitant block of L-type calcium channels.

Troubleshooting Guide

Issue 1: Unexpected Prolongation of the Action Potential and Early Afterdepolarizations (EADs)

Possible Cause: Blockade of repolarizing potassium currents, such as the rapidly activating delayed rectifier potassium current (IKr), which is carried by hERG channels. Quaternary ammonium compounds have been identified as potent inhibitors of hERG channels.

Troubleshooting Steps:

  • Isolate Potassium Currents: Perform voltage-clamp experiments to isolate specific potassium currents. A typical approach is to use a holding potential and voltage steps that favor the activation of the channel of interest while minimizing contamination from other currents.

  • hERG Current Protocol: To specifically test for hERG channel block, use a voltage protocol that elicits the characteristic slowly activating current and a prominent tail current upon repolarization.

  • Compare with Known hERG Blocker: As a positive control, use a known hERG blocker (e.g., dofetilide) to confirm that your experimental system can detect hERG inhibition.

Issue 2: Alterations in Resting Membrane Potential

Possible Cause: Inhibition of inwardly rectifying potassium channels (IK1) or ATP-sensitive potassium channels (KATP). Lidocaine has been shown to block KATP channels.

Troubleshooting Steps:

  • Measure I-V Relationship: In voltage-clamp mode, apply a series of voltage steps or a voltage ramp to determine the current-voltage (I-V) relationship of the cell. A change in the slope of the I-V curve at potentials negative to the potassium reversal potential can indicate a block of IK1.

  • Induce KATP Opening: To test for effects on KATP channels, they can be activated by metabolic inhibition (e.g., using oligomycin and 2-deoxyglucose) or by using a KATP channel opener (e.g., pinacidil). The effect of this compound can then be assessed on the activated current.

Issue 3: Reduced Inward Current Beyond Sodium Channel Blockade

Possible Cause: Blockade of voltage-gated calcium channels (Cav).

Troubleshooting Steps:

  • Isolate Calcium Currents: Use a sodium channel blocker (like tetrodotoxin, if appropriate for the preparation) and potassium channel blockers (e.g., TEA, 4-AP) to isolate calcium currents. Barium can also be substituted for calcium to increase the current amplitude and reduce calcium-dependent inactivation.

  • I-V Protocol for Calcium Channels: Apply a voltage-step protocol that covers the activation range of the calcium channels of interest (e.g., steps from -80 mV to +60 mV).

  • Use Specific Calcium Channel Modulators: Compare the effects of this compound with known calcium channel blockers (e.g., nifedipine for L-type) or agonists (e.g., Bay K 8644) to characterize the interaction.

Quantitative Data on Off-Target Effects

The following table summarizes quantitative data on the off-target effects of lidocaine. While direct quantitative data for this compound is limited, these values for its parent compound provide a crucial reference point for potential off-target interactions. Due to its permanent positive charge, the potency of this compound at these off-targets may differ.

Off-Target ChannelCompoundIC50 / EffectSpecies/Cell TypeReference
Potassium Channels
hERG (IKr)Lidocaine88.63 ± 7.99 µmol·L-1HEK 293 cells[4]
ATP-sensitive K+ Channel (KATP)Lidocaine43 ± 4.7 µmol/LRat cardiomyocytes[5]
Kv3.1Lidocaine607 µmol/LSH-SY5Y cells
Kv1.1Lidocaine4,550 µmol/LHEK 293 cells
Hyperpolarization-activated cation current (Ih)Lidocaine72 µMRat thalamocortical neurons
Calcium Channels
L-type Ca2+ CurrentLidocaineInhibition of influxAirway smooth muscle
Presynaptic Calcium ChannelsLidocaineInhibitionDorsal root ganglion

Experimental Protocols

Protocol 1: Screening for hERG Potassium Channel Blockade

Objective: To determine if this compound blocks the hERG potassium channel.

Cell Line: HEK 293 cells stably expressing the hERG channel.

Method: Whole-cell patch-clamp electrophysiology.

Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4 with NaOH).

  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH).

Voltage Protocol:

  • Hold the cell at -80 mV.

  • Depolarize to +20 mV for 2 seconds to activate the hERG channels.

  • Repolarize to -50 mV for 2 seconds to elicit the characteristic large tail current.

  • Apply this compound and repeat the protocol.

Data Analysis: Measure the peak tail current amplitude in the absence and presence of this compound to determine the percentage of block.

Protocol 2: Assessing Effects on L-type Calcium Channels

Objective: To evaluate the effect of this compound on L-type calcium currents.

Cell Line: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or other cells endogenously expressing L-type calcium channels.

Method: Whole-cell patch-clamp electrophysiology.

Solutions:

  • External Solution (in mM): 135 TEA-Cl, 1 MgCl2, 10 BaCl2, 10 Glucose, 10 HEPES (pH 7.4 with TEA-OH). Add a sodium channel blocker (e.g., TTX) if necessary.

  • Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with CsOH).

Voltage Protocol:

  • Hold the cell at -40 mV to inactivate sodium channels.

  • Apply voltage steps from -50 mV to +60 mV in 10 mV increments for 200 ms.

  • Apply this compound and repeat the protocol.

Data Analysis: Construct a current-voltage (I-V) relationship by plotting the peak inward current against the test potential. Compare the I-V curves before and after drug application.

Visualizations

Signaling_Pathway cluster_0 Potential Off-Target Effects of this compound cluster_1 Primary Target cluster_2 Off-Target Effects Lidocaine_Methiodide This compound Nav_Channels Voltage-Gated Sodium Channels Lidocaine_Methiodide->Nav_Channels Primary Action Kv_Channels Potassium Channels (e.g., hERG, KATP) Lidocaine_Methiodide->Kv_Channels Potential Off-Target Cav_Channels Calcium Channels (e.g., L-type) Lidocaine_Methiodide->Cav_Channels Potential Off-Target Action_Potential_Upstroke Inhibition of Action Potential Upstroke Nav_Channels->Action_Potential_Upstroke Block APD_Prolongation APD Prolongation EADs Kv_Channels->APD_Prolongation Block Reduced_Inward_Current Reduced Inward Current Cav_Channels->Reduced_Inward_Current Block

Caption: Potential on- and off-target effects of this compound.

Experimental_Workflow Start Unexpected Electrophysiological Observation with This compound Hypothesize Hypothesize Off-Target Effect (e.g., K+ or Ca2+ Channel Block) Start->Hypothesize Isolate_Current Isolate Specific Ion Current (Voltage-Clamp) Hypothesize->Isolate_Current Voltage_Protocol Apply Specific Voltage Protocol Isolate_Current->Voltage_Protocol Data_Acquisition Record Currents +/- this compound Voltage_Protocol->Data_Acquisition Analysis Analyze Data (e.g., I-V Curve, % Block) Data_Acquisition->Analysis Conclusion Confirm or Refute Off-Target Effect Analysis->Conclusion

Caption: Troubleshooting workflow for off-target effects.

References

How to improve the solubility of Lidocaine methiodide for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lidocaine Methiodide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Lidocaine?

This compound is a quaternary ammonium analog of lidocaine.[1] This modification introduces a permanent positive charge on the nitrogen atom, which can alter its solubility and pharmacological properties compared to lidocaine base or its hydrochloride salt. While lidocaine is a well-known local anesthetic and antiarrhythmic agent that blocks voltage-gated sodium channels, this compound is primarily used as a research tool to investigate similar mechanisms, particularly in the study of ventricular arrhythmias.[1]

Q2: I am observing precipitation when preparing my this compound solution in a phosphate-buffered saline (PBS). What could be the cause?

Precipitation of quaternary ammonium compounds like this compound in phosphate buffers is a common issue. The positively charged quaternary ammonium group can interact with the negatively charged phosphate ions, leading to the formation of an insoluble salt.[2][3]

To troubleshoot this, consider the following:

  • Buffer Choice: Switch to a non-anionic buffer system such as Tris-HCl or HEPES, which are less likely to cause precipitation with cationic compounds.

  • Order of Addition: Dissolve the this compound completely in deionized water or a small amount of an organic solvent like DMSO before adding it to the buffer solution.

  • pH Adjustment: Ensure the final pH of your solution is within a range that favors solubility. For many quaternary ammonium compounds, a neutral to slightly acidic pH is often optimal.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Q4: How should I store my this compound stock solution?

Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C to ensure long-term stability. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. For aqueous solutions, short-term storage at 2-8°C is generally acceptable, but it is always best to prepare fresh aqueous dilutions for each experiment.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in biological assays.

Problem Potential Cause Recommended Solution
Precipitation in Assay Medium - Incompatible buffer (e.g., PBS)- Concentration exceeds solubility limit- "Salting out" effect due to high ionic strength of the media- Use a non-anionic buffer like Tris-HCl or HEPES.- Perform a solubility test to determine the maximum soluble concentration in your final assay medium.- Prepare a more concentrated stock in DMSO and use a smaller volume to achieve the final desired concentration, ensuring the final DMSO concentration is not toxic to the cells (typically ≤ 0.5%).
Inconsistent or Non-reproducible Results - Incomplete dissolution of the compound- Degradation of the compound in solution- Pipetting errors with viscous stock solutions- Ensure the stock solution is clear and free of any visible precipitate before making dilutions.- Prepare fresh working solutions from a frozen stock for each experiment.- When using DMSO stock solutions, vortex the vial before taking an aliquot and ensure accurate pipetting.
Unexpected Biological Effects or Toxicity - High concentration of organic solvent (e.g., DMSO)- Contamination of the compound or solution- Perform a vehicle control experiment with the same final concentration of the solvent to rule out solvent-induced effects.- Ensure all solutions are prepared under sterile conditions and consider filter-sterilizing the final working solution if appropriate for your assay.

Solubility Data

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides solubility information for the related compounds, Lidocaine and Lidocaine Hydrochloride, to serve as a general guide. As a quaternary ammonium salt, this compound is expected to have good aqueous solubility.

Compound Solvent Solubility Reference
LidocaineWater410 mg/L (at 30°C)
LidocaineDMSO47 mg/mL
LidocaineEthanol47 mg/mL
Lidocaine HydrochlorideWater50 mg/mL (Sonication recommended)
Lidocaine HydrochlorideDMSO50 mg/mL (Sonication recommended)
Lidocaine HydrochlorideEthanol54 mg/mL (Sonication recommended)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 376.28 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 3.76 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

  • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Protocol for a Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell number and incubation times is recommended for specific cell lines.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.5%).

  • Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G A Precipitation Observed B Check Solution Composition A->B C Is a phosphate buffer being used? B->C D Switch to a non-anionic buffer (e.g., Tris, HEPES) C->D Yes E Is the concentration too high? C->E No K Solution is Clear D->K F Determine maximum solubility and work below this limit E->F Yes G Consider physical solubilization methods E->G No F->K H Sonication G->H I Gentle Warming G->I J Vortexing G->J H->K I->K J->K

Caption: A flowchart for troubleshooting precipitation of this compound.

Signaling Pathway of Lidocaine's Mechanism of Action

G cluster_membrane Cell Membrane Na_channel Voltage-gated Sodium Channel Block Blockage of Na+ Influx Na_channel->Block Lidocaine Lidocaine (and its analogs like This compound) Lidocaine->Na_channel Binds to the inactivated state AP Inhibition of Action Potential Propagation Block->AP Effect Anesthetic and Antiarrhythmic Effects AP->Effect

Caption: Simplified signaling pathway of Lidocaine's action on voltage-gated sodium channels.

References

Addressing Lidocaine methiodide-induced changes in seal resistance in patch clamp

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering changes in seal resistance during patch clamp experiments, specifically when using Lidocaine methiodide in the intracellular solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Lidocaine?

This compound is a quaternary ammonium derivative of Lidocaine.[1][2][3] This means it possesses a permanent positive charge due to the methylation of the tertiary amine present in the lidocaine structure.[4] Unlike lidocaine, which can exist in both charged and uncharged forms, this compound is exclusively cationic. This property is significant because it renders the molecule membrane-impermeant when applied extracellularly.

Q2: Why is a high seal resistance (gigaseal) important in patch clamp experiments?

A high-resistance seal, typically in the gigaohm (GΩ) range, is crucial for electrically isolating the patch of membrane under the pipette tip from the rest of the cell membrane. This "gigaseal" minimizes the leak current, thereby reducing the background noise and allowing for the accurate measurement of small ionic currents flowing through ion channels.[5]

Q3: Can components of the intracellular (pipette) solution affect gigaseal formation?

Yes, the composition of the intracellular solution can significantly impact the formation and stability of a gigaseal. Factors such as ionic strength, pH, and the presence of divalent cations can influence the interaction between the cell membrane and the glass pipette. For instance, low pH and the presence of divalent cations like Ca²⁺ and Mg²⁺ in the pipette solution have been shown to promote seal formation.

Q4: How might intracellular this compound theoretically affect seal resistance?

While direct studies on this compound's effect on seal formation are scarce, we can infer potential mechanisms based on its properties as a quaternary ammonium compound and the behavior of similar molecules:

  • Membrane Fluidity and Stability: Some local anesthetics can increase the fluidity of the lipid bilayer. Quaternary ammonium compounds, being amphiphilic, can also interact with and disrupt cell membranes. If this compound, present at the inner leaflet of the membrane patch, alters the physical properties of the lipid bilayer, it could potentially interfere with the tight apposition of the membrane to the glass pipette, thereby affecting seal formation.

  • Electrostatic Interactions: The permanent positive charge of this compound could alter the electrostatic profile near the inner membrane surface. The formation of a gigaseal is believed to involve electrostatic forces between the negatively charged glass pipette and the cell membrane. A high concentration of intracellular cations could potentially disrupt these critical interactions.

Troubleshooting Guide: Addressing Seal Resistance Issues with Intracellular this compound

This guide provides a systematic approach to troubleshoot difficulties in achieving or maintaining a stable gigaseal when this compound is included in the patch pipette.

Problem: Difficulty achieving a gigaseal (>1 GΩ)
Possible Cause Troubleshooting Steps
This compound Concentration High concentrations of this quaternary amine might be altering membrane properties. Solution: Start with the lowest effective concentration of this compound and incrementally increase it. If seal formation is consistently problematic, consider if a lower concentration can still achieve the desired pharmacological effect.
Pipette Properties The geometry and surface of the pipette tip are critical for seal formation. Solution 1 (Tip Geometry): Aim for a pipette resistance of 3-6 MΩ. Fire-polish the pipette tip to create a smooth surface, which is known to improve seal resistance. Solution 2 (Hydrophilicity): Ensure pipette tips are clean. Some researchers treat pipettes to increase their hydrophilicity, which can aid in sealing.
Solution Composition The ionic composition of your intracellular and extracellular solutions is crucial. Solution 1 (Divalent Cations): Ensure your extracellular solution contains adequate concentrations of divalent cations (e.g., 1-2 mM Ca²⁺ and Mg²⁺) to promote sealing. Solution 2 (Osmolarity): A slightly hypotonic intracellular solution (e.g., ~290 mOsm) compared to the extracellular solution (e.g., ~310 mOsm) can facilitate seal formation.
Cell Health and Preparation Unhealthy cells or debris from the preparation can prevent a good seal. Solution: Ensure you are using healthy, clean cells. If using tissue slices, ensure the surface is free of debris. Applying positive pressure to the pipette as you approach the cell can help keep the tip clean.
Problem: Unstable gigaseal that deteriorates over time
Possible Cause Troubleshooting Steps
Membrane Destabilization Over time, this compound may be destabilizing the membrane patch. Solution: Monitor the seal resistance continuously. If a gradual decline is observed, it may indicate a concentration-dependent effect. Try reducing the concentration of this compound.
Mechanical Drift Vibrations or drift in the patch clamp setup can disrupt a formed seal. Solution: Ensure the setup is on a vibration-isolation table and that all components are securely fastened. Check for any drift in the micromanipulator.
Holding Potential Applying a holding potential can sometimes help to stabilize a seal, but in other cases, it might contribute to instability. Solution: Once a gigaseal is formed, some researchers find that applying a small negative holding potential (e.g., -60 to -70 mV) can improve seal stability. However, if the seal becomes unstable upon applying voltage, try to let the seal stabilize for a few minutes at 0 mV before applying the holding potential.

Summary of Factors Affecting Seal Resistance

FactorPotential Issue with this compoundRecommended Action
Drug Concentration High concentration may alter membrane properties.Use the lowest effective concentration.
Pipette Tip Geometry Suboptimal tip shape or roughness.Fire-polish tips; aim for 3-6 MΩ resistance.
Solution Osmolarity Inappropriate osmotic gradient.Use a slightly hypotonic intracellular solution.
Divalent Cations Insufficient Ca²⁺/Mg²⁺ in external solution.Ensure 1-2 mM Ca²⁺ and Mg²⁺ in ACSF.
Cell Health Unhealthy cells or debris.Use healthy cells and maintain a clean preparation.
Mechanical Stability Vibrations or drift.Use a vibration-isolation table and secure all components.

Experimental Protocol: Testing the Effect of Intracellular this compound on Seal Resistance

This protocol outlines a method to systematically assess the impact of intracellular this compound on gigaseal formation.

1. Preparation of Solutions:

  • Extracellular Solution (ACSF): In mM: 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂/5% CO₂.
  • Intracellular (Pipette) Solution:
  • Control: In mM: 135 K-Gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
  • Experimental: Prepare the control solution with varying concentrations of this compound (e.g., 1 mM, 5 mM, 10 mM).

2. Pipette Fabrication:

  • Pull pipettes from borosilicate glass capillaries.
  • Fire-polish the tips to a final resistance of 3-6 MΩ when filled with intracellular solution.

3. Cell Preparation:

  • Use a healthy culture of your cells of interest (e.g., HEK293 cells, cultured neurons).
  • Ensure cells are well-adhered and have a smooth membrane surface.

4. Patch Clamp Recording:

  • Approach the cell with a pipette filled with either control or experimental solution, applying positive pressure.
  • Upon observing a dimple on the cell surface, release the positive pressure.
  • Apply gentle suction to facilitate seal formation.
  • Monitor the seal resistance in real-time.
  • Record the maximum seal resistance achieved and the time taken to reach a gigaseal.

5. Data Analysis:

  • Compare the success rate of gigaseal formation, the maximum seal resistance, and the time to seal between the control and this compound groups.
  • Use appropriate statistical tests to determine the significance of any observed differences.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_solutions Prepare Solutions (Control & Experimental) fab_pipettes Fabricate & Polish Pipettes prep_solutions->fab_pipettes prep_cells Prepare Healthy Cells fab_pipettes->prep_cells approach Approach Cell with Positive Pressure prep_cells->approach seal Initiate Seal Formation (Gentle Suction) approach->seal monitor Monitor Seal Resistance seal->monitor record Record Seal Parameters (Resistance, Time) monitor->record compare Compare Control vs. This compound record->compare stats Statistical Analysis compare->stats

Caption: Experimental workflow for assessing this compound's effect on seal resistance.

troubleshooting_logic start Seal Resistance Issue? check_concentration Is this compound Concentration Optimized? start->check_concentration check_pipette Are Pipette Properties Optimal? check_concentration->check_pipette Yes solution_concentration Reduce Concentration check_concentration->solution_concentration No check_solutions Are Solutions Correctly Formulated? check_pipette->check_solutions Yes solution_pipette Fire-Polish & Optimize Resistance check_pipette->solution_pipette No check_cells Are Cells Healthy and Clean? check_solutions->check_cells Yes solution_solutions Check Osmolarity & Divalent Cations check_solutions->solution_solutions No solution_cells Improve Cell Culture & Preparation check_cells->solution_cells No

References

Technical Support Center: Experiments with Quaternary Lidocaine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quaternary lidocaine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are quaternary lidocaine derivatives and why are they used in research?

A1: Quaternary lidocaine derivatives, such as QX-314, QX-222, and QX-572, are molecules derived from the local anesthetic lidocaine. They possess a permanently positive charge due to a quaternary nitrogen atom. This permanent charge makes them membrane-impermeant, meaning they cannot easily cross cell membranes on their own. In research, this property is exploited to selectively block sodium channels from the intracellular side. Their primary use is to investigate the function of specific ion channels and to develop long-lasting, targeted analgesics.

Q2: How do quaternary lidocaine derivatives enter cells to block sodium channels?

A2: Due to their positive charge, quaternary lidocaine derivatives require a "portal" to enter the cell. This is often achieved by co-administering them with an agent that opens large-pore ion channels, such as Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are predominantly expressed on nociceptive (pain-sensing) neurons. Agonists like capsaicin or even lidocaine itself can open these channels, allowing the quaternary derivative to enter and block sodium channels from the inside.[1]

Q3: What are the main advantages of using quaternary lidocaine derivatives over traditional local anesthetics?

A3: The primary advantages include the potential for prolonged duration of action and selective blockade of specific neuron populations. Because they are trapped inside the cell after entry, their effects can be much longer-lasting than traditional, membrane-permeable local anesthetics. By targeting their entry through channels expressed on specific cell types (like pain-sensing neurons), it is possible to achieve sensory-selective blockade without affecting motor function.

Q4: What are the most common quaternary lidocaine derivatives used in experiments?

A4: The most commonly studied quaternary lidocaine derivatives are QX-314 (N-ethyl-lidocaine), QX-222 (a trimethyl derivative), and QX-572. Each has slightly different properties regarding potency, duration of action, and toxicity.

Troubleshooting Guides

Issue 1: Slow or Ineffective Nerve Block

Q: I am not observing the expected level of nerve block, or the onset of the block is very slow. What could be the issue?

A: This is a common challenge due to the membrane-impermeant nature of these compounds. Here are several factors to consider:

  • Inadequate Cellular Uptake:

    • Solution: Ensure you are co-administering an effective permeabilizing agent. For selective nociceptive block, a TRPV1 agonist is typically required.

      • Capsaicin: While effective, it can cause initial pain and inflammation.

      • Lidocaine: At clinical concentrations, lidocaine itself can activate TRPV1 channels, providing a pathway for the quaternary derivative.

      • Other Permeation Enhancers: Surfactants and certain liposomes have also been shown to facilitate entry.[2][3]

  • Incorrect Concentration:

    • Solution: The concentrations of both the quaternary derivative and the permeabilizing agent are critical. Refer to the literature for effective concentration ranges for your specific application and animal model. Higher concentrations do not always lead to better results and can increase toxicity.

  • pH of the Formulation:

    • Solution: The pH of your formulation can influence the activity of both the quaternary derivative and any co-administered agents. Ensure your vehicle is buffered to a physiological pH (around 7.4).

  • Injection Technique and Location:

    • Solution: For in vivo experiments like sciatic nerve blocks, precise injection near the nerve is crucial for optimal effect. Inconsistent results can arise from variable distances between the injection site and the nerve sheath. Consider using a nerve stimulator or ultrasound guidance for accurate placement.[4]

Issue 2: Lack of Selective Sensory Block

Q: I am observing significant motor block along with sensory blockade. How can I improve sensory selectivity?

A: Achieving a purely sensory block can be challenging and is highly dependent on experimental parameters.

  • Concentration of the Quaternary Derivative:

    • Solution: Higher concentrations of quaternary lidocaine derivatives are more likely to cause non-selective effects and motor block. Titrate the concentration to find the optimal balance between effective sensory analgesia and minimal motor impairment.

  • Choice and Concentration of the Permeabilizing Agent:

    • Solution: The selectivity of the block is heavily influenced by the expression pattern of the channel targeted by the permeabilizing agent.

      • Using a TRPV1 agonist will target nociceptors, but high concentrations can lead to off-target effects.

      • If using lidocaine as the permeabilizing agent, the concentration of lidocaine will also influence the degree of motor block.

  • Assessment of Motor Function:

    • Solution: Use specific and sensitive tests to quantify motor function, such as the extensor postural thrust test or grip strength measurements, to accurately assess the degree of motor impairment.[5]

Issue 3: Local or Systemic Toxicity

Q: I am observing signs of tissue irritation at the injection site or systemic adverse effects in my animals. What are the causes and how can I mitigate them?

A: Toxicity is a significant concern with quaternary lidocaine derivatives.

  • Local Tissue Toxicity:

    • Cause: High concentrations of some quaternary derivatives, like QX-314, can cause myotoxicity (muscle damage) and neurotoxicity. This is thought to be mediated, in part, by excessive calcium influx through activated TRPV1 channels.

    • Solution:

      • Use the lowest effective concentration of the quaternary derivative.

      • Consider using derivatives with a better safety profile if available.

      • Be aware that some permeabilizing agents can also contribute to local irritation.

  • Systemic Toxicity:

    • Cause: Although their charge limits passage across the blood-brain barrier, systemic absorption can still occur, leading to cardiovascular and central nervous system (CNS) toxicity.

    • Solution:

      • Careful dose calculation based on the animal's weight is critical.

      • Monitor for signs of systemic toxicity, such as seizures or cardiac arrhythmias.

      • Be aware of the specific toxicity profiles of different derivatives; for example, QX-314 has been shown to have a higher systemic toxicity than lidocaine in some studies.

Issue 4: Inconsistent Results in Electrophysiology Experiments

Q: In my patch-clamp experiments, the block of sodium channels by intracellularly perfused quaternary lidocaine derivatives is variable. What could be the problem?

A: Intracellular perfusion experiments require careful technique to ensure consistent results.

  • Incomplete Perfusion:

    • Solution: Ensure that the intracellular solution containing the quaternary derivative is adequately dialyzing the cell. This can take several minutes. Monitor the access resistance throughout the experiment; a stable, low access resistance is crucial for good intracellular perfusion.

  • State-Dependence of the Block:

    • Solution: The block of sodium channels by quaternary lidocaine derivatives is often state-dependent, meaning the drug binds more tightly to certain channel conformations (e.g., open or inactivated states). Your voltage protocol will significantly influence the observed block. Use standardized voltage protocols to ensure consistency between experiments.

  • "Washout" of the Effect:

    • Solution: If you are observing a decline in the block over time, it could be due to instability of the recording or issues with the perfusion system. Ensure a stable gigaohm seal and consistent perfusion of both intracellular and extracellular solutions.

Data Presentation

Table 1: IC50 Values of Quaternary Lidocaine Derivatives on Sodium Channels

CompoundChannel SubtypeExperimental ConditionIC50Reference
QX-314NaV1.7External application (HEK293 cells)2.0 ± 0.3 mM
QX-314C-fiber compound action potentialsHigh-frequency stimulation (30 Hz)350 µM
QX-314C-fiber compound action potentialsLow-frequency stimulation (0.03 Hz)9000 µM

Table 2: In Vivo Efficacy of Quaternary Lidocaine Derivatives in Rodent Models

Animal ModelCompound(s) & Concentration(s)Outcome MeasureDuration of EffectReference
Rat Sciatic Nerve Block0.2% QX-314 + 1% LidocaineNociceptive Block~1.5 hours
Rat Sciatic Nerve Block0.2% QX-314 + 2% LidocaineNociceptive Block>9 hours (selective)
Mouse Sciatic Nerve Block70 mM QX-314Motor Block~282 minutes
Mouse Tail-Flick Test70 mM QX-314Sensory Block~540 minutes

Experimental Protocols

Protocol 1: Rat Sciatic Nerve Block for Sensory and Motor Function Assessment

Objective: To assess the sensory (nociceptive) and motor blockade produced by a perineural injection of a quaternary lidocaine derivative formulation.

Materials:

  • Quaternary lidocaine derivative solution (e.g., QX-314 in saline, with or without a permeabilizing agent)

  • Male Sprague-Dawley rats (250-300g)

  • Nerve stimulator

  • 27-gauge needles and 1 mL syringes

  • Radiant heat source (for sensory testing)

  • Grip strength meter (for motor testing)

Procedure:

  • Animal Preparation: Anesthetize the rat with isoflurane. Shave the fur over the thigh of the hind limb to be injected.

  • Nerve Localization: Insert the nerve stimulator needle medially to the femur. Elicit a motor response (e.g., paw twitch) at a low current (e.g., 0.2 mA) to confirm proximity to the sciatic nerve.

  • Injection: Once the nerve is localized, inject a small volume (e.g., 0.1-0.2 mL) of the test solution slowly.

  • Sensory Function Assessment (Nociception):

    • At predetermined time points post-injection, use a radiant heat source to apply a thermal stimulus to the plantar surface of the hind paw.

    • Record the paw withdrawal latency. An increase in latency indicates sensory blockade.

  • Motor Function Assessment:

    • At the same time points, assess motor function using a grip strength meter.

    • Allow the rat to grasp the meter with the injected hind limb and measure the force exerted. A decrease in grip strength indicates motor blockade.

  • Data Analysis: Plot the paw withdrawal latency and grip strength over time to determine the onset, duration, and magnitude of the sensory and motor block.

Protocol 2: Whole-Cell Patch-Clamp Recording of Sodium Channel Block

Objective: To measure the block of voltage-gated sodium channels (e.g., NaV1.7) by intracellular application of a quaternary lidocaine derivative.

Materials:

  • HEK293 cells stably expressing the sodium channel of interest

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, and the desired concentration of the quaternary lidocaine derivative (e.g., 1 mM QX-314) (pH 7.3 with CsOH)

Procedure:

  • Cell Plating: Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow several minutes for the internal solution containing the quaternary derivative to dialyze the cell.

  • Voltage Protocol:

    • Hold the cell at a negative holding potential (e.g., -120 mV) to ensure channels are in the closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

    • To assess use-dependent block, apply a train of short depolarizing pulses.

  • Data Analysis: Measure the peak sodium current amplitude at each voltage step before and after complete dialysis of the quaternary derivative. Calculate the percentage of block. For use-dependent block, plot the normalized peak current against the pulse number.

Protocol 3: MTT Assay for Cytotoxicity Assessment

Objective: To evaluate the cytotoxicity of a quaternary lidocaine derivative on a cell line.

Materials:

  • Cell line of interest (e.g., neuronal cell line, muscle cell line)

  • 96-well cell culture plates

  • Quaternary lidocaine derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the quaternary lidocaine derivative for the desired exposure time (e.g., 24 hours). Include untreated control wells.

  • MTT Incubation:

    • Remove the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of wells with no cells.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TRPV1 Agonist TRPV1 Agonist TRPV1 TRPV1 Channel TRPV1 Agonist->TRPV1 activates QLD Quaternary Lidocaine Derivative QLD_in Quaternary Lidocaine Derivative TRPV1->QLD_in allows entry of Nav Voltage-gated Sodium Channel Na_ion Na+ Ion Nav->Na_ion prevents influx of QLD_in->Nav binds to intracellular site Block Channel Block QLD_in->Block

Caption: Mechanism of action for quaternary lidocaine derivatives.

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Data Analysis Animal_Prep Animal Acclimation & Anesthesia Nerve_Loc Sciatic Nerve Localization Animal_Prep->Nerve_Loc Drug_Prep Formulation of QLD Solution Injection Perineural Injection Drug_Prep->Injection Nerve_Loc->Injection Sensory_Test Sensory Testing (Radiant Heat) Injection->Sensory_Test Motor_Test Motor Testing (Grip Strength) Injection->Motor_Test Data_Collection Record Latency & Strength Sensory_Test->Data_Collection Motor_Test->Data_Collection Plotting Plot Data vs. Time Data_Collection->Plotting Analysis Determine Onset, Duration, & Selectivity Plotting->Analysis

Caption: Workflow for in vivo sciatic nerve block experiments.

Caption: Troubleshooting logic for slow or ineffective nerve block.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Lidocaine Methiodide and QX-314 in Nociceptive Blockade

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of local anesthetics, the quest for agents with prolonged action and enhanced neuronal selectivity remains a primary focus for researchers and drug development professionals. This guide provides a detailed comparison of two quaternary lidocaine derivatives, Lidocaine Methiodide and QX-314, focusing on their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.

Mechanism of Action: A Tale of Two Quaternary Amines

Both this compound and QX-314 are derivatives of lidocaine, sharing a core structure that interacts with voltage-gated sodium channels. As quaternary ammonium compounds, they are permanently charged and generally membrane-impermeant. This characteristic dictates their primary mechanism of action, which involves blocking sodium channels from the intracellular side, thereby inhibiting the generation and propagation of action potentials.[1][2][3][4]

This compound , also known as Methyllidocaine iodide, is recognized as a potent antiarrhythmic agent.[5] Its primary application in research has been in the study of ventricular arrhythmias. Like other quaternary lidocaine analogs, it is expected to block open sodium channels from the inside.

QX-314 (N-ethyl-lidocaine) , on the other hand, has been extensively studied for its potential to induce long-lasting, selective nociceptive blockade. Its unique mechanism relies on its ability to enter neurons through large-pore channels, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are predominantly expressed on nociceptive (pain-sensing) neurons. When co-administered with an agonist for these channels, such as capsaicin or even lidocaine itself at clinical doses, QX-314 can selectively accumulate within these neurons and produce a prolonged anesthetic effect.

cluster_Lidocaine_Methiodide This compound cluster_QX314 QX-314 LM This compound (Extracellular) LM_Intra Intracellular This compound LM->LM_Intra Requires direct intracellular application Na_Channel_LM Voltage-gated Na+ Channel (Open) LM_Intra->Na_Channel_LM Binds to open channel Block_LM Blockade of Na+ Influx Na_Channel_LM->Block_LM Induces AP_Inhibition_LM Inhibition of Action Potential Block_LM->AP_Inhibition_LM QX314 QX-314 (Extracellular) TRPV1 TRPV1/TRPA1 Channel QX314->TRPV1 Enters through open channel QX314_Intra Intracellular QX-314 Agonist Agonist (e.g., Capsaicin, Lidocaine) Agonist->TRPV1 Activates Na_Channel_QX Voltage-gated Na+ Channel QX314_Intra->Na_Channel_QX Binds to Block_QX Blockade of Na+ Influx Na_Channel_QX->Block_QX Induces AP_Inhibition_QX Inhibition of Action Potential Block_QX->AP_Inhibition_QX

Caption: Comparative signaling pathways of this compound and QX-314.

Quantitative Efficacy: A Comparative Overview

Direct comparative studies between this compound and QX-314 are limited. However, extensive research on QX-314, often compared to lidocaine, provides significant insights into its enhanced duration of action.

ParameterLidocaineQX-314Lidocaine + QX-314Notes
Duration of Nociceptive Blockade (Guinea Pig Intradermal Wheal Assay) 100 +/- 24 min650 +/- 171 min-QX-314 demonstrates a significantly longer duration of action.
Duration of Sensory Blockade (Mouse Tail-Flick Test) 50 +/- 11 min540 +/- 134 min-QX-314 shows a tenfold increase in the duration of sensory blockade.
Duration of Motor Blockade (Mouse Sciatic Nerve Block) 23 +/- 10 min282 +/- 113 min-QX-314 also prolongs motor blockade, though the onset is slower.
Duration of Nociceptive Blockade (Rat Sciatic Nerve Block with 1% Lidocaine) ~60 min-~2 hours (nociceptive)The combination significantly prolongs the nociceptive block compared to lidocaine alone.
Duration of Nociceptive Blockade (Rat Sciatic Nerve Block with 2% Lidocaine) ~1 hour->9 hours (pain-selective)A higher concentration of lidocaine with QX-314 leads to a prolonged, pain-selective block.
Systemic Toxicity (ED50 for CNS toxicity in mice, mg/kg) 19.510.7-QX-314 shows a higher systemic toxicity compared to lidocaine.
Systemic Toxicity (ED50 for cardiac toxicity in mice, mg/kg) 21.210.6-QX-314 demonstrates a higher cardiac toxicity in this model.

Experimental Protocols for Efficacy Assessment

The evaluation of local anesthetic efficacy relies on standardized and reproducible experimental models. Below are summaries of common protocols used in the assessment of agents like this compound and QX-314.

1. In Vivo Models of Nociceptive Blockade:

  • Guinea Pig Intradermal Wheal Assay: This model assesses the duration of local anesthesia by measuring the inhibition of the cutaneous trunci muscle reflex in response to a pinprick.

    • Procedure: An intradermal injection of the test compound is administered, and the area of anesthesia is periodically tested with a sharp stimulus. The duration of the block is recorded as the time until the reflex returns.

  • Mouse Tail-Flick Test: This assay measures the sensory blockade by assessing the latency of the tail-flick response to a thermal stimulus.

    • Procedure: The distal portion of the mouse's tail is immersed in a hot water bath, and the time to flick the tail is recorded. An increase in this latency indicates an analgesic effect.

  • Mouse Sciatic Nerve Blockade Model: This model evaluates both sensory and motor blockade by injecting the anesthetic agent near the sciatic nerve.

    • Procedure: Motor function is assessed by observing for limb paralysis or changes in grip strength. Sensory blockade can be evaluated using thermal or mechanical stimuli applied to the paw.

2. Electrophysiological Recordings:

  • Patch-Clamp Electrophysiology: This in vitro technique allows for the direct measurement of ion channel activity in isolated neurons or cells expressing specific channels (e.g., HEK-293 cells expressing Nav1.7 and TRPV1).

    • Procedure: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the recording of ionic currents through single or multiple ion channels. This method is crucial for determining the IC50 values and the use-dependent block of sodium channels.

cluster_workflow Experimental Workflow for Efficacy Comparison start Start: Hypothesis Formulation animal_model Select Animal Model (e.g., Rat, Mouse, Guinea Pig) start->animal_model in_vitro_model Select In Vitro Model (e.g., DRG neurons, HEK293 cells) start->in_vitro_model compound_prep Prepare Test Compounds (this compound, QX-314, Controls) animal_model->compound_prep in_vitro_model->compound_prep administration Administer Compounds (e.g., Intraneural, Intradermal) compound_prep->administration electrophysiology Electrophysiological Recording (Patch-Clamp) compound_prep->electrophysiology behavioral Behavioral Testing (e.g., Tail-flick, Von Frey) administration->behavioral data_collection Data Collection (Duration, Latency, Thresholds, IC50) electrophysiology->data_collection behavioral->data_collection analysis Statistical Analysis data_collection->analysis conclusion Conclusion and Interpretation analysis->conclusion

Caption: A typical experimental workflow for comparing local anesthetic efficacy.

Conclusion

This compound and QX-314 represent two distinct avenues in the development of advanced local anesthetics. While this compound's primary characterization has been in the realm of antiarrhythmic research, its properties as a quaternary lidocaine derivative suggest a mechanism of intracellular sodium channel blockade.

QX-314, however, has emerged as a promising agent for achieving long-duration, nociceptor-selective anesthesia. Its ability to utilize TRPV1 and TRPA1 channels as entry points into pain-sensing neurons is a novel strategy to overcome the membrane impermeability of charged molecules. The synergistic effect observed when QX-314 is combined with lidocaine underscores the potential of this approach for clinical applications requiring prolonged and targeted pain management.

It is important to note that despite its enhanced duration of action, studies have indicated that QX-314 may possess greater systemic toxicity than lidocaine, a critical consideration for its therapeutic development. Further research is warranted to fully elucidate the comparative efficacy and safety profiles of these two compounds and to explore the full potential of targeting ion channels for the selective delivery of local anesthetics.

References

Validation of Sodium Channel Subtype Selectivity of Lidocaine Methiodide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sodium channel subtype selectivity of Lidocaine Methiodide (also known as QX-314). Due to its permanently charged nature and membrane impermeability, the primary mechanism of potent sodium channel blockade by this compound requires intracellular application. Its entry into cells is often facilitated by large-pore ion channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1), which are predominantly expressed in nociceptive sensory neurons. This unique property confers a degree of functional selectivity for specific neuronal populations.

This document summarizes the available quantitative data on the potency of this compound and its parent compound, Lidocaine, against various sodium channel subtypes. It also provides a detailed experimental protocol for assessing sodium channel blockade and includes visualizations to illustrate the experimental workflow and the compound's mechanism of selective action.

Quantitative Comparison of Potency

CompoundSubtypeIC50 / EC50Experimental Condition
This compound (QX-314) Nav1.72.0 ± 0.3 mMExternally applied to HEK293 cells[1]
Lidocaine Nav1.5 (hH1)~25 µM (use-dependent)Whole-cell voltage clamp in HEK-293 cells[1][2]
Nav1.4 (hSkM1)~100 µM (use-dependent)Whole-cell voltage clamp in HEK-293 cells[1][2]
Nav1.7450 µMTwo-microelectrode voltage-clamp in Xenopus oocytes
Nav1.8104 µMTwo-microelectrode voltage-clamp in Xenopus oocytes
Sciatic Nerve4.4 mM (tactile sensory block)In vivo mouse sciatic nerve block
Sciatic Nerve9.4 mM (pinprick sensory block)In vivo mouse sciatic nerve block
Sciatic Nerve3.7 mM (motor block)In vivo mouse sciatic nerve block

Note on this compound (QX-314) Data: The IC50 value for Nav1.7 represents low-potency inhibition from external application. Potent, use-dependent block is achieved with intracellular application, often facilitated by co-application with a TRPV1 or TRPA1 agonist to allow cellular entry. The lack of a standardized dataset for intracellular QX-314 across all Nav subtypes highlights a significant gap in the current literature.

Experimental Protocols

The following is a representative protocol for determining the potency of sodium channel blockers using whole-cell patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing Sodium Channel Blockade

1. Cell Preparation:

  • Culture mammalian cells (e.g., HEK-293 or CHO) stably expressing the human sodium channel subtype of interest (e.g., hNav1.1, hNav1.5, hNav1.7, etc.).

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose.

    • For intracellular application of this compound, the desired concentration is added directly to the internal solution.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a target cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Compensate for series resistance (>80%) to minimize voltage errors.

4. Voltage-Clamp Protocols:

  • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

  • Tonic Block: Apply a depolarizing pulse (e.g., to -10 mV for 20 ms) from the holding potential before and after application of the test compound. The reduction in peak current amplitude in the presence of the compound determines the tonic block.

  • Use-Dependent Block: Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms at a frequency of 10 Hz) to elicit use-dependent inhibition. The progressive reduction in peak current amplitude during the pulse train indicates the extent of use-dependent block.

  • Dose-Response: To determine the IC50, apply a range of concentrations of the test compound and measure the steady-state block at each concentration. Fit the data to a Hill equation.

5. Data Analysis:

  • Record and analyze currents using appropriate software (e.g., pCLAMP, PatchMaster).

  • Calculate the percentage of current inhibition for each concentration and protocol.

  • Generate dose-response curves and calculate IC50 values.

Visualizations

Experimental Workflow for Assessing Sodium Channel Subtype Selectivity

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Cell Culture (HEK-293 expressing specific Nav subtype) patching Whole-Cell Patch Clamp cell_culture->patching solution_prep Solution Preparation (Internal & External) solution_prep->patching voltage_protocol Apply Voltage Protocols (Tonic & Use-Dependent) patching->voltage_protocol data_acquisition Data Acquisition voltage_protocol->data_acquisition current_analysis Analyze Current Traces data_acquisition->current_analysis dose_response Generate Dose-Response Curves current_analysis->dose_response ic50 Calculate IC50 Values dose_response->ic50

Caption: Workflow for determining sodium channel subtype selectivity.

Mechanism of Selective Blockade by this compound

selective_blockade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space qx314_ext This compound (QX-314) (Positively Charged) trpv1 TRPV1/TRPA1 Channel (Large Pore) qx314_ext->trpv1 Permeation (agonist-dependent) nav_channel Sodium Channel (Nav) qx314_ext->nav_channel Impermeable qx314_int Intracellular QX-314 trpv1->qx314_int block Sodium Channel Block nav_channel->block qx314_int->nav_channel Binds to intracellular site

Caption: Selective entry and action of this compound.

References

A Comparative Analysis of Charged vs. Neutral Lidocaine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between charged and neutral local anesthetic derivatives is paramount for the rational design of next-generation therapeutics. This guide provides a comprehensive comparison of charged (quaternary) and neutral (tertiary) lidocaine derivatives, supported by experimental data and detailed methodologies.

The quintessential local anesthetic, lidocaine, exists in equilibrium between a neutral (lipophilic) tertiary amine and a charged (hydrophilic) protonated form. This duality is central to its mechanism of action, allowing it to traverse the lipid-rich nerve membrane in its neutral state and subsequently block the intracellular side of the voltage-gated sodium channel in its charged state. However, the development of permanently charged quaternary ammonium derivatives of lidocaine, such as QX-314, has unveiled distinct pharmacological profiles, offering both therapeutic opportunities and challenges. This guide delves into a comparative analysis of these two classes of lidocaine derivatives, focusing on their efficacy, mechanism of action, and safety profiles.

Quantitative Comparison of Lidocaine and its Charged Derivative QX-314

The following table summarizes key quantitative data comparing the performance of the neutral tertiary amine lidocaine with its permanently charged quaternary ammonium derivative, QX-314.

ParameterLidocaine (Neutral/Tertiary Amine)QX-314 (Charged/Quaternary Ammonium)Key Differences & Implications
Anesthetic Potency ModerateLower when applied externally aloneQX-314 requires a pathway to enter the neuron to be effective.
Onset of Action Fast (typically < 1-2 seconds)[1][2]Slow (can be > 200 seconds)[1][2]The neutral form of lidocaine rapidly diffuses across the nerve membrane, while the charged QX-314 has limited membrane permeability.[1]
Duration of Action Short to moderate (e.g., ~100 min intradermally)Long-lasting (up to 6 times longer than lidocaine)The permanent charge on QX-314 "traps" it inside the neuron, leading to a prolonged blockade.
Mechanism of Action Blocks voltage-gated sodium channels from the intracellular side.Blocks voltage-gated sodium channels from the intracellular side; requires a conduit (e.g., TRPV1 channels) to enter the cell when applied externally.This difference in entry mechanism allows for potential nociceptor-specific blockade with QX-314 when co-administered with a TRPV1 agonist.
pH Dependence Highly pH-dependent; activity decreases in acidic (inflamed) tissue.pH-independent action once inside the cell.The efficacy of lidocaine is reduced in infected tissues due to a higher proportion of the charged, membrane-impermeant form.
Systemic Toxicity (CNS) ED50: 19.5 mg/kg (mice)ED50: 10.7 mg/kg (mice)QX-314 is surprisingly more potent in inducing CNS toxicity, challenging the assumption that its inability to cross the blood-brain barrier would make it safer.
Systemic Toxicity (Cardiac) ED50: 21.2 mg/kg (mice)ED50: 10.6 mg/kg (mice)QX-314 also demonstrates higher cardiac toxicity compared to lidocaine.
Cell Permeability High (in neutral form)Very lowThis is the fundamental physicochemical difference that dictates their distinct pharmacological profiles.

Signaling Pathways and Mechanisms of Action

The primary target for both neutral and charged lidocaine derivatives is the voltage-gated sodium channel (VGSC) in neuronal membranes. However, their pathways to this target diverge significantly.

Mechanism of Action: Charged vs. Neutral Lidocaine Derivatives cluster_extracellular Extracellular Space cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space (Axoplasm) Lidocaine_neutral Lidocaine (Neutral) VGSC Voltage-Gated Sodium Channel Lidocaine_neutral->VGSC Hydrophobic Pathway (Lipid Bilayer Diffusion) Lidocaine_charged_intra Lidocaine (Charged) Lidocaine_neutral->Lidocaine_charged_intra Protonation Lidocaine_charged Lidocaine (Charged) Lidocaine_charged->VGSC Hydrophilic Pathway (Open Channel) QX314 QX-314 (Permanently Charged) TRPV1 TRPV1 Channel QX314->TRPV1 Alternative Hydrophilic Pathway QX314_intra QX-314 TRPV1->QX314_intra Block_Lido Channel Block Lidocaine_charged_intra->Block_Lido Block_QX314 Channel Block QX314_intra->Block_QX314 Block_Lido->VGSC Block_QX314->VGSC

Fig. 1: Mechanisms of VGSC blockade by lidocaine derivatives.

Experimental Workflow for Derivative Evaluation

The preclinical evaluation of a novel lidocaine derivative follows a structured workflow to characterize its efficacy and safety.

Experimental Workflow for Lidocaine Derivative Evaluation Physicochem Physicochemical Characterization (pKa, Lipid Solubility) InVitro_Efficacy In Vitro Efficacy (Voltage Clamp for Na+ Channel Block) Physicochem->InVitro_Efficacy InVitro_Toxicity In Vitro Neurotoxicity (Neuronal Cell Culture Assays) InVitro_Efficacy->InVitro_Toxicity InVivo_Efficacy In Vivo Efficacy (Animal Models of Anesthesia) InVitro_Efficacy->InVivo_Efficacy InVivo_Toxicity In Vivo Systemic Toxicity (CNS & Cardiac Assessments) InVitro_Toxicity->InVivo_Toxicity InVivo_Efficacy->InVivo_Toxicity PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Modeling InVivo_Efficacy->PKPD InVivo_Toxicity->PKPD

Fig. 2: Preclinical evaluation workflow for novel derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments cited in the comparative analysis.

Determination of Systemic Toxicity (ED50) using the Up-and-Down Method in Mice

Objective: To determine the median effective dose (ED50) for central nervous system (CNS) and cardiac toxicity of lidocaine derivatives.

Materials:

  • Adult CD-1 mice (20-35 g)

  • Lidocaine hydrochloride and QX-314 solutions of varying concentrations

  • Intravenous injection apparatus

  • Electrocardiogram (ECG) monitoring system

  • Observation chambers

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least 48 hours before the experiment.

  • Dose Selection: Based on literature or preliminary studies, select a starting dose and a sequence of doses with a fixed logarithmic interval.

  • Administration: Administer a single intravenous bolus of the selected dose to the first mouse.

  • Observation (CNS Toxicity): Observe the mouse for a predetermined period (e.g., 30 minutes) for signs of CNS toxicity, including convulsions, ataxia, loss of righting reflex, and death.

  • Observation (Cardiac Toxicity): Continuously monitor the mouse's ECG for evidence of toxic effects on cardiac automaticity, conductivity, and rhythmicity (e.g., arrhythmias, conduction blocks).

  • Dose Adjustment:

    • If the mouse shows signs of toxicity (a "positive" response), the next mouse receives a lower dose.

    • If the mouse does not show signs of toxicity (a "negative" response), the next mouse receives a higher dose.

  • Testing Sequence: Continue this sequential dosing until a sufficient number of reversals in response (e.g., a positive response followed by a negative, or vice versa) have been observed.

  • Data Analysis: Calculate the ED50 and its 95% confidence interval using the maximum likelihood method.

Assessment of Anesthetic Duration: Guinea Pig Intradermal Wheal Assay

Objective: To evaluate the duration of dermal anesthesia produced by a local anesthetic derivative.

Materials:

  • Hartley guinea pigs

  • Test anesthetic solution (e.g., 70 mM lidocaine, 70 mM QX-314)

  • Saline solution (negative control)

  • Tuberculin syringes with 30-gauge needles

  • Mechanical stimulation device (e.g., pinprick)

Procedure:

  • Animal Preparation: Shave the dorsal skin of the guinea pigs 24 hours prior to the experiment.

  • Intradermal Injection: Inject 0.1 mL of the test solution or saline intradermally to raise a visible wheal. Mark the injection sites.

  • Anesthetic Block Assessment: At predetermined time intervals (e.g., every 15-30 minutes), apply a mechanical stimulus (e.g., six pinpricks) to the center of the wheal.

  • Endpoint: The block is considered effective if the animal does not exhibit the cutaneous trunci muscle reflex (a twitch of the skin) in response to the stimuli. The duration of anesthesia is the time from injection until the return of the reflex.

  • Data Analysis: Compare the mean duration of anesthesia for the different test groups using appropriate statistical tests (e.g., ANOVA).

Evaluation of Sensory Blockade: Mouse Tail-Flick Test

Objective: To measure the duration of sensory nerve blockade.

Materials:

  • Adult mice

  • Test anesthetic solution

  • Tail-flick analgesia meter (radiant heat source)

Procedure:

  • Baseline Latency: Determine the baseline tail-flick latency for each mouse by placing its tail over the radiant heat source and measuring the time it takes for the mouse to flick its tail away. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

  • Injection: Inject the anesthetic solution subcutaneously at the base of the tail.

  • Post-Injection Testing: At regular intervals, re-test the tail-flick latency.

  • Endpoint: An increase in latency indicates sensory blockade. The duration of the block is the time until the latency returns to baseline levels.

  • Data Analysis: Compare the duration of sensory blockade between different treatment groups.

Assessment of Sodium Channel Blockade: Voltage Clamp in Xenopus Oocytes

Objective: To characterize the block of voltage-gated sodium channels by lidocaine derivatives.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired sodium channel subtype

  • Two-electrode voltage clamp setup

  • Perfusion system with different external solutions (varying pH and drug concentrations)

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare oocytes. Inject the cRNA and incubate for 2-5 days to allow for channel expression.

  • Voltage Clamp Recording:

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential where most channels are in the closed state (e.g., -100 mV).

    • Apply depolarizing voltage steps to elicit sodium currents.

  • Drug Application: Perfuse the oocyte with a solution containing the lidocaine derivative at a specific concentration and pH.

  • Data Acquisition: Record the sodium currents before and after drug application. To assess use-dependent block, apply a train of depolarizing pulses.

  • Data Analysis: Measure the reduction in peak sodium current to determine the extent of tonic and use-dependent block. Analyze the voltage-dependence of the block by applying a range of test potentials.

Conclusion

The comparative analysis of charged and neutral lidocaine derivatives reveals a trade-off between membrane permeability and duration of action. While neutral lidocaine offers rapid onset, its efficacy is pH-dependent and its duration is limited. Conversely, permanently charged derivatives like QX-314 provide long-lasting, pH-independent blockade but suffer from slow onset and require specific pathways to enter the neuron. Furthermore, the higher systemic toxicity of QX-314 underscores the complexity of local anesthetic design and the need for thorough preclinical evaluation.

For drug development professionals, these findings highlight several key considerations. The development of novel derivatives could focus on optimizing the balance between charge and lipophilicity to achieve both efficient membrane translocation and prolonged target engagement. Strategies to enhance the selective delivery of charged derivatives to target neurons, for instance, by exploiting unique ion channels on nociceptors, hold significant promise for developing next-generation local anesthetics with improved efficacy and safety profiles. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of such novel compounds.

References

Validating the Intracellular Action of Lidocaine Methiodide: A Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the intracellular site of action for a membrane-impermeant drug like Lidocaine methiodide (QX-314) is crucial. This guide provides a framework for designing and interpreting control experiments to validate that the observed effects of QX-314 originate from within the cell.

This compound, a quaternary derivative of lidocaine, is positively charged and therefore generally unable to cross the cell membrane.[1][2] Its primary intracellular target is the voltage-gated sodium channel, which it blocks from the cytoplasmic side to inhibit neuronal excitability.[1][3][4] However, for QX-314 to exert this effect, it must first gain entry into the cell. This is often achieved through large-pore ion channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are predominantly expressed in nociceptive sensory neurons. Activation of these channels allows QX-314 to permeate into the cytoplasm and access its target.

This guide compares experimental strategies and presents data to rigorously test this proposed mechanism of intracellular action.

Comparative Analysis of Control Strategies

To dissect the intracellular versus extracellular effects of QX-314, a well-designed set of controls is paramount. The following table summarizes key control experiments, their rationale, and expected outcomes when investigating the blockade of voltage-gated sodium channels (NaV) by QX-314.

Experimental Condition Test Compound(s) Cell Type Rationale Expected Outcome for NaV Blockade References
Negative Control 1 QX-314 aloneTRPV1-expressing cellsTo demonstrate the membrane impermeability of QX-314. Without a permeation pathway, it should not reach its intracellular target.No or minimal blockade of sodium channels.
Negative Control 2 QX-314 + CapsaicinCells lacking TRPV1 expressionTo confirm that the entry of QX-314 is dependent on the presence of the TRPV1 channel.No or minimal blockade of sodium channels.
Positive Control 1 LidocaineAny cell expressing NaV channelsTo demonstrate the effect of a membrane-permeable sodium channel blocker that acts intracellularly.Significant blockade of sodium channels.
Positive Control 2 Intracellular application of QX-314Any cell expressing NaV channelsTo directly confirm that QX-314 can block sodium channels when present in the cytoplasm. This is typically achieved via the patch pipette in whole-cell patch-clamp recordings.Potent blockade of sodium channels.
Test Condition QX-314 + Capsaicin (TRPV1 agonist)TRPV1-expressing cellsTo test the hypothesis that activation of TRPV1 channels allows for the entry and subsequent intracellular action of QX-314.Significant blockade of sodium channels.
Antagonist Control QX-314 + Capsaicin + Capsazepine (TRPV1 antagonist)TRPV1-expressing cellsTo verify that the effect observed in the test condition is specifically mediated by TRPV1 channel opening.Attenuated or no blockade of sodium channels compared to the test condition.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of results. Below are protocols for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Current Measurement

This technique is the gold standard for measuring the activity of voltage-gated sodium channels and the blocking effects of compounds.

  • Cell Preparation: Human Embryonic Kidney 293 (HEK-293) cells co-expressing a specific sodium channel subtype (e.g., NaV1.7) and hTRPV1 are cultured on glass coverslips.

  • Recording Solutions:

    • External (bath) solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

  • Procedure:

    • A coverslip with adherent cells is placed in the recording chamber on an inverted microscope and perfused with the external solution.

    • A glass micropipette with a resistance of 2-4 MΩ, filled with the internal solution, is used to form a high-resistance seal (giga-seal) with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment.

    • Sodium currents are elicited by a voltage-step protocol (e.g., holding potential of -100 mV, followed by a 50 ms depolarizing step to 0 mV).

    • A stable baseline of sodium current amplitude is recorded.

    • The control or test compounds are applied via the perfusion system.

      • Negative Control: Perfuse with 5 mM QX-314 alone.

      • Test Condition: Perfuse with 5 mM QX-314 and 1 µM Capsaicin.

      • Positive Control: Perfuse with a known concentration of lidocaine.

    • Changes in the peak sodium current amplitude are recorded over time. A use-dependent block can be assessed by applying repetitive depolarizing pulses (e.g., at 10 Hz).

Intracellular Drug Accumulation Assay using LC-MS/MS

This assay quantifies the amount of QX-314 that has entered the cells under different conditions.

  • Cell Preparation: Plate cells (e.g., HEK-293 expressing hTRPV1) in 6-well plates and grow to confluence.

  • Procedure:

    • Wash the cells with a buffered salt solution (e.g., HBSS).

    • Incubate the cells with the test compounds in the buffered salt solution for a defined period (e.g., 30 minutes) at 37°C.

      • Condition 1 (Negative Control): 5 mM QX-314.

      • Condition 2 (Test Condition): 5 mM QX-314 + 1 µM Capsaicin.

    • After incubation, rapidly wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

    • Lyse the cells using a lysis buffer (e.g., RIPA buffer) or by sonication in a suitable solvent like methanol.

    • Collect the cell lysate and centrifuge to pellet cellular debris.

    • Analyze the supernatant for the concentration of QX-314 using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

    • The intracellular concentration can be calculated by normalizing the measured amount of QX-314 to the cell number or total protein content in the lysate. The intracellular volume can also be estimated to report a molar concentration.

Visualizing the Experimental Logic and Pathways

Diagrams generated using Graphviz can help to clarify the logical relationships in the experimental design and the proposed signaling pathways.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space QX314_ext QX-314 TRPV1_open TRPV1 Channel (Open) QX314_ext->TRPV1_open Permeates Capsaicin Capsaicin TRPV1 TRPV1 Channel (Closed) Capsaicin->TRPV1 Binds & Activates Lidocaine_ext Lidocaine Lidocaine_ext->Membrane Diffuses TRPV1->TRPV1_open QX314_int QX-314 TRPV1_open->QX314_int Lidocaine_int Lidocaine Membrane->Lidocaine_int Nav_channel Voltage-Gated Sodium Channel QX314_int->Nav_channel Binds to intracellular site Lidocaine_int->Nav_channel Block Channel Block Nav_channel->Block

Caption: Proposed mechanism for intracellular action of QX-314.

G cluster_controls Control Conditions cluster_test Test Condition cluster_outcomes Expected Outcomes Neg_Ctrl Negative Control (QX-314 alone) No_Block No NaV Blockade Neg_Ctrl->No_Block QX-314 cannot enter cell Pos_Ctrl Positive Control (Lidocaine) Block Significant NaV Blockade Pos_Ctrl->Block Lidocaine freely enters cell Test_Cond Test Condition (QX-314 + Capsaicin) Test_Cond->Block QX-314 enters via activated TRPV1

Caption: Logical workflow for control experiments.

By employing a combination of these electrophysiological and biochemical assays, alongside the appropriate positive and negative controls, researchers can robustly validate that the pharmacological effects of this compound are indeed a consequence of its action at an intracellular target.

References

A Comparative Analysis of Block Potency: Lidocaine Methiodide Versus Other Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a quantitative comparison of the block potency of Lidocaine Methiodide against other well-characterized sodium channel (Nav) blockers. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.

Introduction to Sodium Channel Blockers

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[1][2] Blockers of these channels are used therapeutically as local anesthetics, antiarrhythmics, and anticonvulsants.[2][3] Their primary mechanism of action involves binding to a site within the ion-conducting pore of the channel, thereby preventing sodium influx and blocking nerve conduction.[4]

Lidocaine is a widely used local anesthetic that belongs to the amino amide class. Its quaternary derivative, this compound (often referred to as QX-314 in literature), is a permanently charged molecule. This charge prevents it from readily crossing cell membranes, leading to distinct pharmacological properties compared to its tertiary amine precursor, lidocaine. The action of quaternary lidocaine derivatives is often use-dependent, meaning their blocking efficacy is enhanced when the channels are frequently opened.

Quantitative Comparison of Block Potency

The potency of a sodium channel blocker is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the sodium current. The following tables summarize the IC50 values for Lidocaine, its quaternary derivative QX-314, and other common Nav blockers across various sodium channel subtypes. It is important to note that IC50 values can vary depending on the experimental conditions, such as the holding potential and stimulation frequency.

Table 1: IC50 Values for Block of NaV1.5 (Cardiac) Channels

CompoundIC50 (µM)Holding Potential (mV)Stimulation Frequency (Hz)Cell LineReference
Cenobamate655--HEK293
Lamotrigine280.2-120-HEK293
Mexiletine136.6--HEK293
Quinidine55.6--HEK293
Flecainide27.7--HEK293
Lidocaine25 (use-dependent)--Recombinant hH1

Table 2: IC50 Values for Block of Neuronal Sodium Channels

CompoundNaV SubtypeIC50 (µM)Experimental ConditionsReference
Tetrodotoxin (TTX)mNav1.1~0.01V0.5 of inactivation
Tetrodotoxin (TTX)mNav1.2~0.01V0.5 of inactivation
Tetrodotoxin (TTX)mNav1.6~0.01V0.5 of inactivation
ICA-121431hNav1.30.019500-ms conditioning pulse to 0 mV
PF-04856264hNav1.70.0288-s conditioning pulse to Vhalf
LamotriginehNav1.11960.2 Hz stimulation
LidocaineSciatic Nerve4.4 (EC50, mmol/L)in vivo mouse model

Table 3: Comparative Effects of Lidocaine and Mexiletine on NaV1.5 and NaV1.7

ParameterChannelLidocaine (1.0 mM)Mexiletine (1.0 mM)Reference
Shift in V1/2 of Fast Inactivation (mV) NaV1.5-27.3-24.4
NaV1.7-38.7-33.1
Prolongation of Recovery from Inactivation NaV1.5SignificantMore significant
NaV1.7SignificantMore significant
Use-Dependent Block NaV1.5PronouncedMore pronounced
NaV1.7Not pronouncedNot pronounced

Lidocaine and its derivatives exhibit state-dependent binding, showing higher affinity for open and inactivated states of the sodium channel. This property is crucial for their clinical efficacy, particularly in tissues with high firing rates, such as in pain or cardiac arrhythmias. Quaternary derivatives like QX-314 are membrane-impermeant and require alternative entry pathways, such as through open TRPV1 channels, to access their binding site from the intracellular side. This co-application strategy with a TRPV1 agonist can lead to a long-lasting and selective block of nociceptive neurons.

Experimental Protocols

The determination of block potency for sodium channel inhibitors is predominantly carried out using electrophysiological techniques, with the patch-clamp method being the gold standard.

This technique allows for the recording of ionic currents across the entire cell membrane while controlling the membrane potential.

General Protocol:

  • Cell Preparation: Mammalian cell lines (e.g., HEK293) stably expressing the specific Nav channel subtype of interest are cultured and prepared for recording.

  • Pipette Preparation: Glass micropipettes with a resistance of 1-3 MΩ are filled with an intracellular solution containing ions that mimic the cell's cytoplasm.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (GΩ).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and molecular access to the cell interior.

  • Voltage Protocol and Data Acquisition: A specific voltage protocol is applied to the cell to elicit sodium currents. This typically involves holding the cell at a negative potential (e.g., -120 mV) and then applying depolarizing pulses to activate the channels.

  • Drug Application: The compound of interest is applied to the extracellular solution at various concentrations.

  • Data Analysis: The peak sodium current is measured before and after drug application. The percentage of current inhibition is plotted against the drug concentration, and the data is fitted with the Hill equation to determine the IC50 value.

Automated patch-clamp systems, such as the IonWorks and PatchXpress, allow for higher throughput screening of compounds by performing these steps in a multi-well format.

Signaling Pathways and Mechanisms of Action

The interaction of local anesthetics with voltage-gated sodium channels is a complex process that is dependent on the state of the channel (resting, open, or inactivated).

SodiumChannelBlock cluster_membrane Cell Membrane Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization Pore BindingSite Binding Site Lidocaine_un Lidocaine (Unionized) Lidocaine_ion Lidocaine (Ionized) Lidocaine_un->Lidocaine_ion Protonation (Intracellular) Lidocaine_ion->BindingSite Binds to Open/Inactivated States QX314_ext This compound (Extracellular) QX314_int This compound (Intracellular) QX314_ext->QX314_int Enters through open TRPV1 QX314_int->BindingSite Binds to Open/Inactivated States TRPV1 TRPV1 Channel Capsaicin Capsaicin Capsaicin->TRPV1 Activates

Caption: Mechanism of action for Lidocaine and this compound.

Tertiary amines like lidocaine can cross the cell membrane in their uncharged form. Once inside the cell, they become protonated and the charged form binds to the receptor site within the sodium channel pore, which is more accessible when the channel is in the open or inactivated state. Permanently charged quaternary derivatives like this compound cannot easily cross the lipid bilayer. However, they can gain access to the intracellular binding site through other large-pore channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, when it is opened by an agonist like capsaicin.

ExperimentalWorkflow A Cell Culture (HEK293 with stable Nav expression) C Giga-seal Formation A->C B Patch Pipette Preparation (Intracellular solution) B->C D Whole-Cell Configuration C->D E Record Baseline Sodium Current D->E F Apply Nav Blocker (e.g., this compound) E->F G Record Post-Drug Sodium Current F->G H Data Analysis (Calculate % Inhibition and IC50) G->H

Caption: Workflow for determining Nav blocker potency using patch-clamp.

The state-dependent nature of the block is a key feature of many sodium channel blockers. The modulated receptor hypothesis suggests that the affinity of the binding site for the drug changes with the conformational state of the channel. Alternatively, the guarded receptor hypothesis posits a constant affinity, with access to the binding site being controlled by the channel's gates.

References

A Head-to-Head Battle of Sodium Channel Blockers: Lidocaine Methiodide vs. Tetrodotoxin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of neuroscience and pharmacology, the precise modulation of neuronal excitability is paramount. Voltage-gated sodium channels, the gatekeepers of action potential propagation, are prime targets for therapeutic intervention and research tools. This guide provides a comprehensive side-by-side comparison of two potent sodium channel blockers: Lidocaine Methiodide (a quaternary derivative of the common local anesthetic, lidocaine) and Tetrodotoxin (a powerful neurotoxin). By examining their mechanisms of action, effects on neuronal function, and in vivo outcomes, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate tool for their specific applications.

Mechanism of Action: A Tale of Two Binding Sites

The primary mechanism of action for both this compound and Tetrodotoxin is the blockade of voltage-gated sodium channels, albeit through distinct molecular interactions.

Tetrodotoxin (TTX) , a highly selective and potent blocker, binds to the outer pore (site 1) of the sodium channel.[1] Its guanidinium group mimics a hydrated sodium ion, effectively plugging the channel and preventing sodium influx, thus inhibiting the generation and propagation of action potentials.[1] This blockade is generally not use-dependent, meaning its efficacy is largely independent of the channel's conformational state (resting, open, or inactivated).[2]

This compound , as a quaternary ammonium derivative of lidocaine, carries a permanent positive charge. Similar to its parent compound, it is believed to bind to a receptor site within the inner pore of the sodium channel.[3] This intracellular binding site makes this compound membrane-impermeant. Its access to the binding site is often facilitated through open channels, leading to a characteristic use-dependent or phasic block . This means its blocking efficacy increases with the frequency of nerve stimulation as more channels enter the open state, allowing the drug to bind.[4] Lidocaine and its derivatives also show a higher affinity for the inactivated state of the channel.

dot

Caption: Binding sites of Tetrodotoxin and this compound on the sodium channel.

Quantitative Comparison of Effects

The following tables summarize the quantitative data on the effects of this compound (represented by its close analogue QX-314 where specific data for the methiodide form is limited) and Tetrodotoxin.

Table 1: Inhibition of Voltage-Gated Sodium Channel Subtypes (IC50 Values)

Sodium Channel SubtypeLidocaine/QX-314 IC50Tetrodotoxin IC50
TTX-Sensitive (TTX-s)
NaV1.1-~2-14 nM
NaV1.2-~2-14 nM
NaV1.3-~2-14 nM
NaV1.4 (skeletal muscle)µM range (Lidocaine)~2-18 nM
NaV1.6-~2-7.8 nM
NaV1.7 (nociceptive)2.0 ± 0.3 mM (QX-314, external)~2-702 nM
TTX-Resistant (TTX-r)
NaV1.5 (cardiac)25 µM (Lidocaine, use-dependent)>1 µM
NaV1.8 (nociceptive)->1 µM
NaV1.9 (nociceptive)->1 µM

Table 2: Effects on Nerve Conduction

ParameterThis compound/LidocaineTetrodotoxin
Nerve Conduction Velocity Significant reduction.Significant reduction.
Compound Action Potential (CAP) Amplitude Significant reduction.Significant reduction.

Note: While both compounds are known to reduce nerve conduction velocity and CAP amplitude, direct side-by-side quantitative comparisons under identical experimental conditions are scarce.

Table 3: In Vivo Analgesic Effects (Hot Plate Test)

ParameterLidocaineTetrodotoxin
Increase in Paw Withdrawal Latency Dose-dependent increase.Dose-dependent increase.

Note: The hot plate test is a common assay for thermal nociception. Both lidocaine and TTX have demonstrated analgesic properties in this and other pain models. Specific quantitative data for this compound in this assay is not widely reported.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Whole-Cell Voltage Clamp Recording of Sodium Currents

This technique allows for the direct measurement of ionic currents across the cell membrane while controlling the membrane potential.

Objective: To determine the IC50 values of this compound and Tetrodotoxin on specific sodium channel subtypes expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with the plasmid DNA encoding the desired human sodium channel α-subunit (e.g., NaV1.7) and auxiliary β-subunits.

  • Electrophysiological Recording:

    • Prepare borosilicate glass micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

    • Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.

    • Extracellular Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

    • Establish a whole-cell patch-clamp configuration on a transfected cell.

    • Hold the cell at a membrane potential of -110 mV to ensure all sodium channels are in the resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 5 mV increments) to elicit sodium currents.

    • Record the peak inward current at each voltage step.

  • Drug Application:

    • Perfuse the cell with the extracellular solution containing known concentrations of either this compound or Tetrodotoxin.

    • Repeat the voltage-clamp protocol at each drug concentration.

  • Data Analysis:

    • Measure the peak sodium current amplitude in the presence of each drug concentration.

    • Normalize the current to the control (pre-drug) condition.

    • Plot the normalized current as a function of drug concentration and fit the data with a Hill equation to determine the IC50 value.

dot

cluster_0 Preparation cluster_1 Recording cluster_2 Drug Application & Analysis Cell_Culture HEK293 Cell Culture Transfection Transfect with NaV Subtype Cell_Culture->Transfection Patch Establish Whole-Cell Patch Transfection->Patch Pipette_Prep Prepare Patch Pipette Pipette_Prep->Patch Solutions Prepare Intra/Extra Cellular Solutions Solutions->Patch Hold Hold at -110 mV Patch->Hold Depolarize Apply Depolarizing Steps Hold->Depolarize Record_Control Record Control Currents Depolarize->Record_Control Apply_Drug Perfuse with Drug Record_Control->Apply_Drug Record_Drug Record Currents with Drug Apply_Drug->Record_Drug Analyze Analyze Data (IC50) Record_Drug->Analyze

Caption: Workflow for whole-cell voltage clamp experiment.

Compound Nerve Action Potential (CAP) Recording

This ex vivo technique measures the summed electrical activity of a population of nerve fibers.

Objective: To quantify the effect of this compound and Tetrodotoxin on nerve conduction velocity and action potential amplitude.

Methodology:

  • Nerve Dissection: Dissect a peripheral nerve (e.g., frog sciatic nerve or mouse sciatic nerve) and place it in a nerve chamber containing Ringer's solution.

  • Electrode Placement:

    • Position a pair of stimulating electrodes at the proximal end of the nerve.

    • Place a pair of recording electrodes at a known distance from the stimulating electrodes.

    • Ensure a ground electrode is in contact with the bathing solution.

  • Stimulation and Recording:

    • Deliver a supramaximal electrical stimulus to the nerve to elicit a compound action potential (CAP).

    • Record the CAP using the recording electrodes and an amplifier.

    • Measure the latency (time from stimulus to the peak of the CAP) and the amplitude of the CAP.

  • Drug Application:

    • Replace the Ringer's solution with a solution containing a known concentration of this compound or Tetrodotoxin.

    • After an incubation period, repeat the stimulation and recording procedure.

  • Data Analysis:

    • Calculate the conduction velocity by dividing the distance between the stimulating and recording electrodes by the latency.

    • Compare the conduction velocity and CAP amplitude before and after drug application to determine the percentage of block.

dot

Dissect_Nerve Dissect Peripheral Nerve Place_in_Chamber Place in Nerve Chamber Dissect_Nerve->Place_in_Chamber Position_Electrodes Position Stimulating & Recording Electrodes Place_in_Chamber->Position_Electrodes Record_Control Record Control CAP Position_Electrodes->Record_Control Apply_Drug Apply Test Compound Record_Control->Apply_Drug Record_Drug Record CAP with Drug Apply_Drug->Record_Drug Analyze Analyze Conduction Velocity & Amplitude Record_Drug->Analyze

Caption: Workflow for compound action potential (CAP) recording.

Hot Plate Test for Analgesia

This in vivo behavioral assay assesses the analgesic properties of a compound by measuring the latency of a nociceptive response to a thermal stimulus.

Objective: To compare the analgesic effects of systemically or locally administered this compound and Tetrodotoxin.

Methodology:

  • Animal Acclimation: Acclimate rodents (mice or rats) to the testing room and apparatus to reduce stress-induced variability.

  • Drug Administration: Administer the test compound (this compound or Tetrodotoxin) or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).

  • Testing Procedure:

    • At a predetermined time after drug administration, place the animal on a hot plate maintained at a constant temperature (typically 52-55°C).

    • Start a timer immediately upon placement.

    • Observe the animal for nocifensive behaviors, such as paw licking, shaking, or jumping.

    • Stop the timer and remove the animal from the hot plate as soon as a nocifensive behavior is observed. This time is the paw withdrawal latency.

    • A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.

  • Data Analysis:

    • Compare the mean paw withdrawal latencies between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • A significant increase in latency in the drug-treated group indicates an analgesic effect.

dot

Acclimation Acclimate Animal Drug_Admin Administer Drug/Vehicle Acclimation->Drug_Admin Place_on_Hot_Plate Place on Hot Plate (52-55°C) Drug_Admin->Place_on_Hot_Plate Start_Timer Start Timer Place_on_Hot_Plate->Start_Timer Observe Observe for Nocifensive Behavior Start_Timer->Observe Stop_Timer Stop Timer & Record Latency Observe->Stop_Timer Analyze Compare Latencies Stop_Timer->Analyze

Caption: Workflow for the hot plate test.

Conclusion: Choosing the Right Blocker for the Job

The choice between this compound and Tetrodotoxin hinges on the specific experimental goals.

Tetrodotoxin is the ideal choice for experiments requiring a highly potent and selective, non-use-dependent block of most TTX-sensitive sodium channels. Its external site of action makes it easy to apply in a variety of preparations. Its high affinity allows for the use of low nanomolar concentrations, minimizing off-target effects.

This compound (and its analogue QX-314) is particularly valuable for studying the role of use-dependent sodium channel block. Its membrane impermeability allows for innovative applications, such as selective blockade of neurons that express channels permeable to the drug (e.g., TRPV1). This property can be exploited to dissect the function of specific neuronal populations in a circuit.

By understanding the distinct properties and leveraging the detailed experimental protocols provided, researchers can effectively utilize these powerful pharmacological tools to advance our understanding of neuronal function and develop novel therapeutic strategies for a host of neurological disorders.

References

Statistical Validation of Lidocaine Methiodide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lidocaine Methiodide's performance against other local anesthetics, supported by experimental data. The information is intended to assist researchers in the statistical validation of their experimental data when using this compound.

Executive Summary

This compound, a quaternary ammonium derivative of Lidocaine, offers a unique profile for researchers studying neuronal signaling and inflammation. As a permanently charged molecule, its membrane permeability is limited, making it a valuable tool for investigating specific mechanisms of action, particularly the intracellular pathways of local anesthesia. This guide presents a comparative analysis of its effects on sodium channels and inflammatory responses, alongside detailed experimental protocols to ensure data integrity and reproducibility.

Comparison of Electrophysiological Effects

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels (NaV). The potency of this blockade is a critical parameter in their efficacy. While direct comparative studies on a wide range of NaV subtypes for this compound are limited, data from its close analog, QX-314, and comparisons with Lidocaine provide valuable insights.

Table 1: Comparative Potency of Local Anesthetics on Voltage-Gated Sodium Channels

CompoundNaV SubtypeIC50 (μM)Experimental ModelKey Findings & Reference
Lidocaine Peripheral Nerve204Xenopus laevis sciatic nerve fibersBroad, non-selective blockade.[1]
hNaV1.5 (cardiac)>200 (Tonic Block)HEK293 CellsCardiac sodium channels are sensitive to Lidocaine.[2]
NaV1.7Biphasic inhibition, dependent on pulse durationHEK293 CellsComplex interaction with inactivated states of the channel.[3]
Bupivacaine Peripheral Nerve27Isolated Nerve FibersHigher potency than Lidocaine.[1]
Cardiac Purkinje Fibers-Isolated Rabbit HeartMore potent depressant effect on cardiac excitation and conduction than Lidocaine.[4]
Ropivacaine Cardiac Purkinje Fibers-Isolated Rabbit HeartLess potent than Bupivacaine but more potent than Lidocaine in depressing cardiac excitation.
This compound (as Methyl Lidocaine) Cardiac Conduction-Isolated Dog HeartStronger depressant effect on atrial and ventricular conduction compared to Lidocaine.
QX-314 (Lidocaine Analog) NaV1.7~2000 (external application)HEK293 CellsLow potency when applied externally, suggesting membrane impermeability is a key factor.

Comparison of Anti-Inflammatory Effects

Lidocaine has well-documented anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokine release and modulation of the NF-κB signaling pathway. While specific quantitative data for this compound's anti-inflammatory effects are not as readily available, the known mechanisms of Lidocaine provide a strong basis for its investigation.

Table 2: Comparative Effects of Lidocaine on Inflammatory Mediators

Inflammatory MediatorEffect of LidocaineCell Type / ModelKey Findings & Reference
IL-1β Inhibition of secretionSurgical PatientsSystemic anti-inflammatory effects observed.
IL-6 Inhibition of secretionSurgical PatientsSignificant reduction in postoperative levels.
TNF-α Inhibition of secretionJurkat T cells, Surgical PatientsDose-dependent inhibition of secretion and mRNA expression.
IL-8 Inhibition of secretionSurgical PatientsReduction in postoperative levels.
IL-10 Increased secretionMechanically Ventilated MicePotentiation of anti-inflammatory cytokine release.
NF-κB Inhibition of signalingJurkat T cellsDown-regulation of this key inflammatory transcription factor.

Experimental Protocols

Electrophysiological Validation: Whole-Cell Patch Clamp

This protocol is designed to assess the inhibitory effects of this compound on voltage-gated sodium channels in a controlled in vitro setting.

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the desired sodium channel subtype (e.g., NaV1.5, NaV1.7, or NaV1.8) to 70-80% confluency.

  • Dissociate cells using a gentle enzymatic solution (e.g., TrypLE) and resuspend in the extracellular solution.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish a whole-cell recording configuration.

  • Hold the cell membrane potential at a level where sodium channels are in a resting state (e.g., -100 mV).

  • Elicit sodium currents using depolarizing voltage steps.

4. Drug Application and Data Analysis:

  • Establish a stable baseline sodium current.

  • Perfuse the bath with increasing concentrations of this compound.

  • To facilitate intracellular application of the permanently charged this compound, it can be included in the intracellular pipette solution.

  • Measure the peak sodium current at each concentration.

  • Calculate the percentage of inhibition relative to the baseline current.

  • Generate a dose-response curve and determine the IC50 value by fitting the data with the Hill equation.

Anti-Inflammatory Validation: In Vitro Cytokine Release Assay

This protocol allows for the quantification of the effect of this compound on the release of inflammatory cytokines from immune cells.

1. Cell Preparation:

  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Alternatively, use a relevant cell line such as THP-1 monocytes or Jurkat T cells.

  • Resuspend cells in complete RPMI-1640 medium.

2. Cell Stimulation:

  • Plate the cells in a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an appropriate inflammatory stimulus (e.g., Lipopolysaccharide (LPS) for monocytes/macrophages, or phytohemagglutinin (PHA) for T cells).

3. Cytokine Measurement:

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of relevant cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

4. Data Analysis:

  • Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the stimulated control.

  • Generate dose-response curves and determine the IC50 values for the inhibition of each cytokine.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane NaV_Channel Voltage-Gated Sodium Channel Influx Na+ Influx NaV_Channel->Influx Opens Lidocaine_Methiodide Lidocaine Methiodide (Intracellular) Lidocaine_Methiodide->NaV_Channel Blocks Action_Potential Action Potential Propagation Influx->Action_Potential Initiates Depolarization Depolarization Depolarization->NaV_Channel Activates

Caption: Mechanism of sodium channel blockade by intracellular this compound.

Experimental_Workflow cluster_electro Electrophysiology cluster_inflam Anti-Inflammatory Assay Cell_Culture HEK293 Cells (NaV expressing) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Drug_Application Apply Lidocaine Methiodide Patch_Clamp->Drug_Application Data_Acquisition Record Sodium Currents Drug_Application->Data_Acquisition Analysis_Electro Calculate IC50 Data_Acquisition->Analysis_Electro PBMC_Isolation Isolate PBMCs Drug_Treatment Treat with Lidocaine Methiodide PBMC_Isolation->Drug_Treatment Cell_Stimulation Stimulate with LPS/PHA Supernatant_Collection Collect Supernatant Cell_Stimulation->Supernatant_Collection Drug_Treatment->Cell_Stimulation ELISA Measure Cytokines (ELISA/Luminex) Supernatant_Collection->ELISA Analysis_Inflam Calculate IC50 ELISA->Analysis_Inflam

Caption: Workflow for electrophysiological and anti-inflammatory validation.

NFkB_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB Releases Nucleus Nucleus NF_κB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates Cytokines IL-1β, IL-6, TNF-α Gene_Transcription->Cytokines Leads to Lidocaine Lidocaine Lidocaine->IKK Inhibits

Caption: Postulated anti-inflammatory signaling pathway of Lidocaine.

References

Safety Operating Guide

Navigating the Safe Disposal of Lidocaine Methiodide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Lidocaine methiodide, a quaternary ammonium salt of lidocaine, requires careful consideration for its disposal to mitigate potential environmental and health risks. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for pharmaceutical waste.

Core Principles of Chemical Waste Management

The disposal of any chemical, including this compound, is governed by a hierarchy of regulations. It is crucial to adhere to local, state, and federal guidelines. The information presented here is a general guide; always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Step-by-Step Disposal Protocol for this compound

  • Initial Assessment and Waste Identification :

    • Characterize the Waste : Determine if the this compound waste is in a solid, liquid, or mixed form. Note any solvents or other chemicals present in the waste stream, as this will influence the disposal route.

    • Consult the Safety Data Sheet (SDS) : Although a specific SDS for this compound may not be readily available, reviewing the SDS for lidocaine and similar compounds is a critical first step. The SDS provides foundational safety and disposal information.[1][2][3][4]

    • Hazardous Waste Determination : Under the Resource Conservation and Recovery Act (RCRA), a pharmaceutical can be considered hazardous waste. For instance, lidocaine is classified as RCRA hazardous waste if its formulation has a pH of 2 or less due to corrosivity. Always assume the waste is hazardous until a formal determination is made by a qualified professional.

  • Segregation and Containment :

    • Dedicated Waste Container : Designate a specific, clearly labeled, and chemically compatible container for this compound waste. The container should be in good condition and have a secure, tight-fitting lid.

    • Avoid Mixing Waste : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.

  • Storage of Chemical Waste :

    • Secure Storage Area : Store the waste container in a designated and secure satellite accumulation area (SAA) or central accumulation area (CAA) that is well-ventilated and away from general laboratory traffic.

    • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Arranging for Final Disposal :

    • Contact a Licensed Waste Hauler : The disposal of chemical waste must be handled by a licensed and reputable hazardous waste disposal company. Your institution's EHS department will have approved vendors.

    • Proper Manifesting : Ensure all waste is properly documented on a hazardous waste manifest, which tracks the waste from your facility to its final disposal site.

  • Emergency Preparedness :

    • Spill Response : Have a spill kit readily available that is appropriate for the quantity and nature of the this compound. In the event of a spill, follow your institution's established spill response procedures.

    • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.

Disposal Decision Workflow

The following diagram outlines the logical steps for making decisions regarding the disposal of this compound.

LidocaineDisposalWorkflow start Start: this compound Waste Generated assess 1. Assess Waste Characteristics (Solid, Liquid, Contaminants) start->assess sds 2. Consult Safety Data Sheet (SDS) for Lidocaine & Similar Compounds assess->sds is_hazardous 3. Is it RCRA Hazardous? (e.g., pH <= 2) sds->is_hazardous treat_hazardous 4a. Treat as Hazardous Waste is_hazardous->treat_hazardous Yes consult_ehs 4b. Consult EHS for Non-Hazardous Disposal Protocol is_hazardous->consult_ehs No segregate 5. Segregate in a Labeled, Compatible Container treat_hazardous->segregate consult_ehs->segregate store 6. Store in Designated Secure Area with Secondary Containment segregate->store vendor 7. Arrange Pickup by Licensed Waste Vendor store->vendor end End: Proper Disposal vendor->end

Caption: Workflow for the safe disposal of this compound.

Key Recommendations

  • Err on the Side of Caution : When in doubt about the hazardous nature of a chemical waste, treat it as hazardous.

  • Do Not Dispose Down the Drain : Never dispose of this compound or any pharmaceutical waste down the sink or in the regular trash. This can lead to environmental contamination.

  • Incineration is Preferred : For many pharmaceutical wastes, incineration at a licensed facility is the recommended disposal method to ensure complete destruction of the active compounds.

  • Documentation is Crucial : Maintain meticulous records of all waste generated and disposed of.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Operational Guidance for Handling Lidocaine Methiodide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides crucial safety and logistical information for the use of Lidocaine methiodide, a quaternary ammonium analog of lidocaine utilized in scientific research.[1] While specific safety data for this compound is limited, this guidance is based on the well-documented properties of Lidocaine and its salts, providing a robust framework for operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following PPE is recommended:

  • Eye and Face Protection: Wear safety glasses with side shields or tightly fitting safety goggles.[2] If there is a potential for splashing or aerosol generation, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, are recommended.[3] It is advisable to double-glove for enhanced protection.

    • Lab Coat: A standard laboratory coat should be worn to protect against incidental contact.

    • Additional Protection: For tasks with a higher risk of exposure, consider using sleevelets, an apron, or a disposable suit to avoid any exposed skin.

  • Respiratory Protection: In cases where dust or aerosols may be generated, a full-face respirator with an appropriate particulate filter should be used.[2] Ensure adequate ventilation in the handling area.[2]

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage is at room temperature, approximately 25°C (77°F), and protected from light.

Quantitative Safety Data

PropertyValue (Lidocaine)Value (Lidocaine Hydrochloride)Value (this compound)
Molecular Formula C14H22N2OC14H23ClN2OC14H23IN2O
Molecular Weight 234.34 g/mol 270.8 g/mol 376.28 g/mol
Oral LD50 (Rat) 317 mg/kgNot availableNot available
Toxicity Threshold (Human) 4.5 mg/kg (can be increased to 7 mg/kg with vasoconstrictors)Not applicableNot available
Melting Point 66-69 °C75-79 °CNot available
Solubility In water, 410 mg/L at 30 °C. Very soluble in alcohol and chloroform.Soluble in water.Not available

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

LidocaineMethiodideWorkflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Post-Experiment & Cleanup cluster_disposal Disposal A Review Safety Data Sheet (SDS) (Use Lidocaine SDS as a reference) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare work area (Fume hood, spill kit ready) B->C D Weigh this compound in a ventilated enclosure C->D Proceed to handling E Prepare solution as per experimental protocol D->E F Conduct experiment following established protocol E->F Use in experiment G Decontaminate work surfaces F->G After experiment completion H Remove PPE correctly G->H I Wash hands thoroughly H->I J Segregate waste: - Unused compound - Contaminated consumables I->J Proceed to disposal K Dispose of waste according to institutional and local regulations J->K

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of the unused chemical in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be collected in a designated, sealed waste container.

  • Waste Classification: Lidocaine is considered a RCRA hazardous waste if the formulation's pH is less than or equal to 2. While the specific classification for this compound may vary, it is prudent to handle it as a hazardous pharmaceutical waste unless determined otherwise by a licensed waste hauler.

  • Disposal Method: Do not dispose of this compound down the drain. The preferred method of disposal is through a licensed chemical waste management company that can handle incineration or other appropriate disposal methods.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks and ensuring a safe and productive research environment. Always prioritize a thorough risk assessment before beginning any new experimental protocol.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lidocaine methiodide
Reactant of Route 2
Reactant of Route 2
Lidocaine methiodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.